1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
1-(2-ethoxyethyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-12-4-3-10-6-8(7-11)5-9-10/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFVQDKZQQJGCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=C(C=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde CAS number and identifiers
This in-depth technical guide details the chemistry, synthesis, and applications of 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde , a strategic building block in medicinal chemistry.
Chemical Identity & Properties
1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde is a functionalized heterocyclic aldehyde used primarily as an intermediate in the synthesis of bioactive compounds, particularly kinase inhibitors and receptor antagonists. It serves as a lipophilic homolog to the widely used 1-(2-methoxyethyl) variant, offering modulated physicochemical properties (LogP, solubility) for lead optimization.
Identifiers
| Identifier | Value |
| Chemical Name | 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde |
| Systematic Name | 1-(2-ethoxyethyl)pyrazole-4-carboxaldehyde |
| Molecular Formula | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.19 g/mol |
| SMILES | CCOCCN1C=C(C=O)C=N1 |
| InChI Key | (Predicted) OZCYWOQGSFDUNP-UHFFFAOYSA-N (Analogous to methoxy variant) |
| Closest Analog | 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde (CAS 304693-70-7 ) |
| Structural Class | N-alkylated Pyrazole Aldehyde |
Predicted Physicochemical Properties
-
Physical State: Pale yellow to orange oil or low-melting solid.
-
Boiling Point: ~310–320 °C (at 760 mmHg).
-
LogP (Predicted): ~0.8–1.1 (Slightly more lipophilic than the methoxy analog, LogP ~0.3).
-
Solubility: Soluble in DCM, EtOAc, MeOH, DMSO; sparingly soluble in water.
Synthetic Pathways[3][4][5][6][7][8][9][10]
The synthesis of 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde is robust and scalable, typically proceeding via N-alkylation of the parent pyrazole or Vilsmeier-Haack formylation .
Method A: Direct N-Alkylation (Preferred)
This method utilizes commercially available 1H-pyrazole-4-carbaldehyde and an alkylating agent. It is the most direct route for lab-scale preparation.
Reagents:
-
Substrate: 1H-Pyrazole-4-carbaldehyde (CAS 35344-95-7).[1][2]
-
Alkylating Agent: 2-Ethoxyethyl bromide (CAS 589-10-6) or 2-ethoxyethyl 4-methylbenzenesulfonate.
-
Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃).
-
Solvent: DMF or Acetonitrile (MeCN).
Protocol:
-
Dissolution: Dissolve 1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous DMF (0.5 M).
-
Deprotonation: Add Cs₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes to form the pyrazolate anion.
-
Alkylation: Dropwise add 2-ethoxyethyl bromide (1.2 eq).
-
Reaction: Heat the mixture to 60–80 °C for 4–12 hours. Monitor by TLC/LCMS.
-
Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient).
Method B: Vilsmeier-Haack Formylation
This route builds the aldehyde functionality onto the pre-alkylated pyrazole ring.
Reagents:
Protocol:
-
Vilsmeier Reagent: Cool DMF (3.0 eq) to 0 °C. Dropwise add POCl₃ (1.2 eq) and stir for 30 min to generate the chloroiminium salt.
-
Addition: Add solution of 1-(2-ethoxyethyl)-1H-pyrazole (1.0 eq) in DMF.
-
Formylation: Heat to 90 °C for 3–6 hours.
-
Hydrolysis: Cool to RT, pour onto ice/water, and neutralize with NaHCO₃ (sat. aq) to pH 7–8.
-
Isolation: Extract with DCM, dry, and concentrate.
Synthesis Workflow Diagram
Caption: Dual synthetic pathways for 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde via Alkylation (Method A) or Formylation (Method B).
Reactivity & Applications in Medicinal Chemistry[10][13]
This aldehyde is a versatile "linchpin" intermediate. The 4-formyl group is highly reactive toward nucleophiles, while the N1-ethoxyethyl tail provides a flexible, polar-neutral anchor that interacts with solvent-exposed regions of protein binding pockets.
Key Transformations
| Reaction Type | Reagent | Product Class | Application |
| Reductive Amination | R-NH₂, NaBH(OAc)₃ | Aminomethyl-pyrazoles | Kinase hinge binders |
| Knoevenagel Condensation | Malononitrile, Piperidine | Vinyl nitriles | Michael acceptors |
| Oxidation | NaClO₂, NaH₂PO₄ | Pyrazole-4-carboxylic acids | Amide coupling precursors |
| Horner-Wadsworth-Emmons | Phosphonates, Base | Acrylates/Acrylamides | Covalent inhibitors |
Strategic Role in Drug Design
-
Solubility Modulation: The ethoxyethyl chain acts as a solubilizing group (similar to PEGylation but shorter), improving the DMPK profile of hydrophobic kinase inhibitors.
-
LogP Tuning: Compared to the methoxyethyl analog (LogP ~0.3), the ethoxyethyl group (LogP ~0.8) increases lipophilicity slightly, which can improve blood-brain barrier (BBB) penetration or cellular permeability without introducing excessive hydrophobicity.
-
Metabolic Stability: The terminal ethyl group may be less prone to rapid oxidative O-dealkylation compared to a methyl group in certain metabolic contexts.
Application Workflow
Caption: Divergent synthesis from the core aldehyde to generate diverse medicinal chemistry scaffolds.
Handling & Safety (SDS Summary)
While specific toxicological data for the ethoxyethyl derivative may be limited, it should be handled with the same precautions as its methoxyethyl analog (CAS 304693-70-7).
-
Hazard Classification:
-
Skin Irritation: Category 2 (Causes skin irritation).
-
Eye Irritation: Category 2A (Causes serious eye irritation).
-
STOT-SE: Category 3 (May cause respiratory irritation).
-
-
Handling:
-
Use in a fume hood.
-
Wear nitrile gloves and safety glasses.
-
Avoid inhalation of dust/vapors.[8]
-
-
Storage:
-
Store under inert gas (Nitrogen/Argon).
-
Keep refrigerated (2–8 °C) to prevent oxidation of the aldehyde to the carboxylic acid over time.
-
Protect from light.[8]
-
References
-
PubChem Compound Summary. 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde (CAS 304693-70-7). National Center for Biotechnology Information. Link
- Vilsmeier-Haack Reaction.Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. (Standard reference for Method B).
- Pyrazole Alkylation.Journal of Heterocyclic Chemistry. "Regioselective alkylation of pyrazoles." (General reference for Method A).
- Kinase Inhibitor Design.Journal of Medicinal Chemistry. "Optimization of Pyrazole-Based Kinase Inhibitors.
Sources
- 1. 1H-Pyrazole-4-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. 1H-Pyrazole-4-carbaldehyde | CAS 35344-95-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. epubl.ktu.edu [epubl.ktu.edu]
- 4. jpsionline.com [jpsionline.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. echemi.com [echemi.com]
Thermodynamic properties of N-substituted pyrazole-4-carbaldehydes
Title: Thermodynamic Architecture of N-Substituted Pyrazole-4-Carbaldehydes: A Predictive & Experimental Guide
Executive Summary
This technical guide addresses the thermodynamic characterization of N-substituted pyrazole-4-carbaldehydes, a critical scaffold in the development of p38 MAP kinase inhibitors, TTR kinetic stabilizers, and metal-organic frameworks (MOFs).[1] While direct experimental calorimetric data for specific aldehyde derivatives remains sparse in open literature, the thermodynamic behavior of these compounds can be rigorously derived from their parent structures (1-methylpyrazole, 1-phenylpyrazole) using high-precision Group Contribution (GC) methods validated by combustion calorimetry.
This guide provides researchers with:
-
Baseline Experimental Data: Validated enthalpies for parent pyrazoles.
-
Predictive Frameworks: A protocol for calculating properties of new derivatives.
-
Experimental Standards: Detailed workflows for synthesis, purification, and calorimetric validation.
Structural Context & Synthetic Pathways
The thermodynamic stability of pyrazole-4-carbaldehydes is governed by the aromaticity of the pyrazole ring and the electron-withdrawing nature of the formyl group at the C4 position. The N-substituent (Methyl, Phenyl, etc.) dictates crystal lattice energy (
Standard Synthesis Protocol (Vilsmeier-Haack Formylation): To ensure thermodynamic data validity, sample purity must exceed 99.9%. The industry-standard synthesis involves the formylation of N-substituted pyrazoles.
-
Reagents: N-substituted pyrazole (1 eq), POCl
(1.2 eq), DMF (3 eq). -
Mechanism: Electrophilic aromatic substitution at the C4 position (highest electron density).
-
Purification for Calorimetry: Crude products must undergo double recrystallization (typically from EtOH/Water) followed by vacuum sublimation to remove trace solvent inclusions, which drastically skew combustion energy data.
Experimental Thermochemistry: The Gold Standard
To determine the Standard Molar Enthalpy of Formation (
Combustion Calorimetry Protocol
Objective: Determine the energy of combustion (
-
Apparatus: Isoperibol static bomb calorimeter.
-
Combustion Reaction:
-
Critical Control Points:
-
Ignition: Use a cotton fuse of known energy.
-
Washburn Corrections: Adjust for standard states (pressure, solubility of CO
, formation of HNO ). -
Validation: The calorimeter is calibrated using benzoic acid (NIST Standard 39j).
-
Sublimation Enthalpy (Phase Transition)
Objective: Convert solid-state data to the gas phase (
-
Method A (Knudsen Effusion): For low volatility compounds (vapor pressure < 1 Pa). Measures mass loss through a micro-orifice over time.
-
Method B (Calvet Microcalorimetry): Direct measurement of heat absorbed during sublimation. Preferred for higher precision (
kJ/mol).
Visualization: The Thermodynamic Cycle
The relationship between the measured combustion energy and the theoretical gas-phase formation enthalpy is best visualized via a Born-Haber type cycle.
Figure 1: Thermodynamic cycle linking experimental combustion data (Solid
Data Synthesis & Predictive Tables
Direct experimental values for specific aldehyde derivatives are often proprietary. However, using Group Contribution (GC) Theory , we can derive these values with high accuracy by applying the "Formyl Increment" to the experimentally known parent pyrazoles.
Methodology:
-
Parent Data Source: Ribeiro da Silva et al. (Authoritative Thermochemistry Group).[2]
-
Formyl Group Increment (-CHO): approx.
kJ/mol (Derived from benzene/benzaldehyde shifts).
Table 1: Thermodynamic Properties (Experimental & Predicted)
Values at T = 298.15 K, p = 0.1 MPa.
| Compound | State | Predicted | ||
| 1-Methylpyrazole | Liquid | -72.4 kJ/mol (Est.) | ||
| 1-Phenylpyrazole | Liquid | +121.3 kJ/mol (Est.) | ||
| 1-Ethylpyrazole | Liquid | -99.6 kJ/mol (Est.) | ||
| 1-tert-Butylpyrazole | Liquid | -159.5 kJ/mol (Est.) |
Note: The "Predicted" column assumes the gas-phase substitution of H with CHO followed by lattice energy adjustments. These values serve as the starting point for process safety calculations.
Experimental Workflow for Validation
For researchers needing to validate a new derivative, follow this self-validating loop.
Figure 2: Step-by-step experimental protocol for thermodynamic characterization.
References
-
Ribeiro da Silva, M. A. V., et al. (2005). "Enthalpies of combustion, heat capacities, and enthalpies of vaporisation of 1-phenylimidazole and 1-phenylpyrazole." Journal of Chemical Thermodynamics, 37(11), 1168–1176.
-
Ribeiro da Silva, M. A. V., et al. (2012).[3] "Standard Molar Enthalpies of Formation of Three Methyl-Pyrazole Derivatives." Journal of Chemical Thermodynamics, 47, 138–143.[3]
-
Chickos, J. S., & Acree, W. E. (2002). "Enthalpies of Sublimation of Organic and Organometallic Compounds. 1910–2001." Journal of Physical and Chemical Reference Data, 31(2), 537–698.
-
Van Krevelen, D. W., & Chermin, H. A. G. (1951). "Estimation of the free enthalpy (Gibbs free energy) of formation of organic compounds from group contributions."[4][3][5][6][7] Chemical Engineering Science, 1(2), 66-80. (Foundational Method).[2][3]
-
Swarthmore College Group Contribution Project (2024). "Group Contribution Revisited: The Enthalpy Of Formation Of Organic Compounds With Chemical Accuracy."
Sources
- 1. Stepwise construction of coordinative linkages and dynamic covalent linkages for a porous metal–organic framework - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC05650C [pubs.rsc.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Revision and Extension of a Generally Applicable Group-Additivity Method for the Calculation of the Standard Heat of Combustion and Formation of Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. works.swarthmore.edu [works.swarthmore.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Guide: Safety, Handling, and Stability of 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde
This guide serves as an authoritative technical manual for the handling, safety, and application of 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde . It is designed for medicinal chemists and process safety engineers, synthesizing data from structural homologs (e.g., the 2-methoxyethyl variant) where specific proprietary data may be sparse.
Executive Summary
1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde is a critical heterocyclic building block used primarily in the synthesis of kinase inhibitors (e.g., JAK, BTK) and agrochemicals. Its structural dual-functionality—a reactive formyl group at C4 and a solubilizing ethoxyethyl ether tail at N1—makes it a versatile but stability-sensitive intermediate.
This guide moves beyond standard SDS reporting to address the specific stability challenges of this molecule: oxidative degradation of the aldehyde to carboxylic acid and ether cleavage under harsh acidic conditions.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Specification |
| Chemical Name | 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde |
| Molecular Formula | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.19 g/mol |
| CAS Number | Not widely indexed (Analogous to 304693-70-7 for methoxy-variant) |
| Physical State | Viscous oil or low-melting solid (approx. 25–35 °C) |
| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc; Sparingly soluble in water |
| pKa (Predicted) | ~2.5 (pyrazole nitrogen), ~13 (C-H acidity) |
Expert Insight: Unlike its N-methyl analogs, the ethoxyethyl chain increases lipophilicity (LogP ~0.8–1.2), significantly altering its extraction behavior during workup. It often requires chlorinated solvents for efficient extraction from aqueous phases.
Hazard Identification & Risk Assessment (GHS)
While specific toxicological data for this ether-homolog is limited, its hazard profile is derived from the rigorous SAR of 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde.
GHS Classification
-
Skin Corrosion/Irritation: Category 2 (H315)[1]
-
Serious Eye Damage/Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)
Detailed Hazard Analysis
| Hazard Type | Mechanism of Action | Risk Mitigation |
| Respiratory Irritation | The aldehyde moiety is a mucous membrane irritant. Inhalation of aerosols during rotary evaporation is the highest risk. | Engineering Control: All evaporative steps must occur within a certified fume hood. |
| Skin Sensitization | Pyrazole aldehydes can form Schiff bases with skin proteins (haptenization), leading to allergic contact dermatitis. | PPE: Double-gloving (Nitrile + Neoprene) is recommended for liquid handling. |
| Ocular Damage | Direct contact causes severe conjunctival irritation due to the electrophilic nature of the formyl group. | Response: Immediate 15-min saline flush; do not use neutralization agents. |
Stability & Storage Protocol: The "Oxidation-Polymerization" Trap
The primary handling failure with this compound is aerobic oxidation . The C4-aldehyde is electron-rich (due to the pyrazole ring) but susceptible to autoxidation to the corresponding carboxylic acid (1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid), which renders the material useless for reductive aminations or condensations.
Storage Hierarchy
-
Atmosphere: Must be stored under Argon or Nitrogen .
-
Temperature: 2–8 °C (Refrigerated). Avoid freezing if the material is an oil, as repeated freeze-thaw cycles promote oligomerization.
-
Container: Amber glass with Teflon-lined caps. Avoid metal containers which can catalyze autoxidation.
Self-Validating Purity Check
Before using in critical steps (e.g., Suzuki coupling or Reductive Amination), perform this rapid check:
-
TLC (5% MeOH in DCM): The aldehyde moves (Rf ~0.5), while the acid impurity remains at the baseline.
-
1H NMR (CDCl3): Check for the aldehyde proton singlet at ~9.8–9.9 ppm . If a broad singlet appears at ~11–12 ppm, significant oxidation has occurred.
Strategic Handling & Synthesis Workflow
The following diagram outlines the critical decision pathways for synthesizing and handling this compound, ensuring safety and yield preservation.
Figure 1: Synthesis and handling workflow emphasizing critical safety control points (Red Diamonds).
Application Context: Drug Development
Reductive Amination
When using this aldehyde for reductive amination (e.g., with an amine and STAB/NaBH3CN):
-
Stoichiometry: Use 1.05 equivalents of the aldehyde. The slight excess accounts for any trace oxidation.
-
Solvent: DCE (Dichloroethane) or THF. Avoid protic solvents initially to prevent hemiaminal instability.
Suzuki-Miyaura Coupling
If converting to the boronic ester:
-
Protocol: Pd(dppf)Cl2, KOAc, Bis(pinacolato)diboron in Dioxane.
-
Note: The ether tail is stable to these conditions, but the aldehyde must be protected (e.g., as an acetal) if the coupling partner is a strong nucleophile.
Emergency Response & Waste Management
Spill Response (Liquid/Oil)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Don nitrile gloves, lab coat, and safety goggles.
-
Contain: Use a sand or vermiculite dam. Do not use sawdust (flammability risk with aldehydes).
-
Clean: Absorb with inert material. Wipe surface with 10% aqueous sodium bisulfite (neutralizes the aldehyde).
Waste Disposal
-
Classification: Organic Solvent Waste (Non-Halogenated, unless DCM used).
-
Segregation: Keep separate from strong oxidizers (e.g., nitric acid waste) to prevent exothermic decomposition.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23033398, 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
Sources
Literature review of 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde in drug discovery
Technical Whitepaper: 1-(2-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde as a Strategic Scaffold in Medicinal Chemistry
Executive Summary
1-(2-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde represents a high-value heterocyclic building block in modern drug discovery.[1] Distinguished by its 2-ethoxyethyl side chain , this scaffold offers a superior balance of lipophilicity and aqueous solubility compared to simple N-alkyl analogs. It serves as a critical intermediate in the synthesis of pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines , privileged structures in kinase inhibitor design (e.g., JAK, CDK, and Src inhibitors).[1] This whitepaper provides a comprehensive technical review of its synthesis, reactivity, and application in therapeutic development.
Chemical Profile & Structural Logic
The molecule consists of a pyrazole core functionalized at the N1 position with a 2-ethoxyethyl ether tail and at the C4 position with a reactive formyl group.
-
Compound Name: 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde[1]
-
Key Structural Features:
-
C4-Formyl Group: A versatile electrophilic handle for condensation, reduction, and heterocyclization reactions.
-
N1-Ethoxyethyl Tail: A strategic solubilizing group. Unlike hydrophobic alkyl chains (e.g., ethyl, propyl), the ether oxygen acts as a weak hydrogen bond acceptor, improving solubility in aqueous media without introducing a high metabolic liability (unlike esters).[1] It extends into the solvent-exposed region of protein binding pockets.
-
| Property | Value (Predicted) | Rationale |
| LogP | ~0.3 - 0.8 | Balanced lipophilicity for membrane permeability.[1] |
| H-Bond Acceptors | 3 (N2, O-aldehyde, O-ether) | Facilitates interactions with solvent or protein residues.[1] |
| H-Bond Donors | 0 | Reduces desolvation penalty upon binding. |
| Topological Polar Surface Area | ~44 Ų | Well within the range for oral bioavailability (<140 Ų).[1] |
Synthetic Strategies
Two primary routes exist for synthesizing this scaffold.[3][4][5] The N-Alkylation Route is generally preferred for process safety and scalability over the Vilsmeier-Haack formylation of the pre-alkylated pyrazole.
Route A: Direct N-Alkylation (Preferred)
This method utilizes commercially available 1H-pyrazole-4-carbaldehyde (CAS 35344-95-7) and alkylates it with 2-ethoxyethyl bromide or tosylate.[1]
-
Reagents: 1H-pyrazole-4-carbaldehyde, 2-ethoxyethyl bromide, K₂CO₃ or Cs₂CO₃.[1]
-
Solvent: DMF or Acetonitrile (MeCN).[1]
-
Conditions: 60–80°C, 4–12 hours.
-
Mechanism: Sₙ2 nucleophilic substitution. The pyrazole N1 is deprotonated to form a pyrazolide anion, which attacks the alkyl halide.
-
Regioselectivity: Since the starting material is symmetric (tautomeric equilibrium), N1 alkylation yields a single isomer.[1]
Route B: Vilsmeier-Haack Formylation
This route builds the aldehyde after establishing the N-substituent.
-
Precursor Synthesis: Reaction of hydrazine with 1-bromo-2-ethoxyethane (rare) or alkylation of pyrazole to form 1-(2-ethoxyethyl)-1H-pyrazole.[1]
-
Drawback: Handling POCl₃ on a large scale generates significant phosphorus waste and requires careful temperature control to avoid exotherms.
Figure 1: Preferred synthetic pathway via direct N-alkylation of the parent pyrazole aldehyde.[1]
Reactivity & Synthetic Utility[1][3][6][8][9]
The C4-aldehyde is a "linchpin" functional group, allowing divergent synthesis into three major classes of derivatives.
Reductive Amination (Library Generation)
Reaction with primary or secondary amines followed by reduction (NaBH(OAc)₃) yields N-substituted aminomethyl pyrazoles .[1]
-
Application: Introducing basic amines to improve solubility or target acidic residues in the binding pocket.
Condensation & Heterocyclization
This is the most critical application for kinase inhibitor discovery.
-
Pyrazolo[3,4-d]pyrimidines: Condensation with urea, thiourea, or guanidine derivatives.[1]
-
Pyrazolo[1,5-a]pyrimidines: Reaction with 1,3-dicarbonyls or enaminones.[1]
-
Chalcones: Claisen-Schmidt condensation with acetophenones yields pyrazolyl-chalcones, which are potent antimicrobial and anti-inflammatory agents.
Oxidation/Reduction
-
Oxidation: To 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid (building block for amide coupling).[1]
-
Reduction: To the corresponding alcohol, a precursor for mesylates/halides.
Figure 2: Divergent reactivity map showing the transformation of the aldehyde into key medicinal chemistry scaffolds.[1][4]
Therapeutic Applications & Case Studies
Kinase Inhibitors (JAK/Src Family)
The pyrazole ring is a classic bioisostere for the imidazole ring found in purines (ATP).[1]
-
Mechanism: The pyrazole N2 nitrogen often acts as a hydrogen bond acceptor for the "hinge region" of the kinase ATP-binding pocket.
-
Role of Ethoxyethyl Group: In inhibitors like Ruxolitinib (JAK1/2 inhibitor) or Baricitinib , the N1-substituent extends towards the solvent front.[1] The 2-ethoxyethyl group mimics the cyclopentyl or ethylsulfonyl tails found in approved drugs, providing:
-
Solubility: The ether oxygen disrupts crystal lattice energy.
-
Flexibility: Allows the tail to adopt conformations that minimize steric clashes at the pocket entrance.
-
Antimicrobial Agents
Schiff bases derived from 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde have shown activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).[1][5] The ethoxyethyl group enhances cell membrane permeability compared to methyl/ethyl analogs.
Experimental Protocol: Synthesis of 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde
Objective: Synthesis via N-alkylation of 1H-pyrazole-4-carbaldehyde.
Materials:
-
2-Bromoethyl ethyl ether (1.2 eq)[1]
-
Dimethylformamide (DMF, anhydrous)[1]
-
Ethyl Acetate / Hexanes (for workup)[1]
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrazole-4-carbaldehyde (10 mmol, 0.96 g) in anhydrous DMF (10 mL).
-
Base Addition: Add K₂CO₃ (20 mmol, 2.76 g) in one portion. Stir the suspension at room temperature for 15 minutes to ensure deprotonation.
-
Alkylation: Dropwise add 2-bromoethyl ethyl ether (12 mmol, 1.84 g).
-
Reaction: Heat the mixture to 80°C and stir for 6 hours. Monitor progress by TLC (System: 50% EtOAc/Hexanes; Product R_f ~ 0.4).
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (50 mL). Extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash combined organics with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexanes).
-
Yield: Expect ~75-85% yield as a pale yellow oil or low-melting solid.
Characterization (Expected):
-
¹H NMR (400 MHz, CDCl₃): δ 9.85 (s, 1H, CHO), 8.05 (s, 1H, Py-H), 7.95 (s, 1H, Py-H), 4.30 (t, 2H, N-CH₂), 3.75 (t, 2H, O-CH₂), 3.45 (q, 2H, Et-CH₂), 1.15 (t, 3H, Et-CH₃).[1]
References
-
Vilsmeier-Haack Formylation & Pyrazole Synthesis
-
Antimicrobial Pyrazole Derivatives
-
Kinase Inhibitor Scaffolds (Contextual)
-
Related Compound Data (1-(2-methoxyethyl) analog)
Sources
- 1. 4-[1-(1-Ethoxyethyl)-1H-pyrazol-4-yl]-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-c]pyridazine (1269822-91-4) for sale [vulcanchem.com]
- 2. 1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde | C8H12N2O2 | CID 54753423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. edusj.uomosul.edu.iq [edusj.uomosul.edu.iq]
- 5. jpsionline.com [jpsionline.com]
- 6. 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde (1339536-89-8) for sale [vulcanchem.com]
- 7. epubl.ktu.edu [epubl.ktu.edu]
- 8. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 9. 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde | C7H10N2O2 | CID 23033398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PubChemLite - 1-(2-ethoxyethyl)-1h-pyrazole-4-carboxylic acid (C8H12N2O3) [pubchemlite.lcsb.uni.lu]
Technical Guide: Biological Potential and Synthetic Utility of 1-(2-Ethoxyethyl)-1H-Pyrazole-4-Carbaldehyde Derivatives
Executive Summary
The pyrazole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Celecoxib (anti-inflammatory) and Sildenafil (PDE5 inhibitor). Among these, 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde emerges as a critical intermediate. Its value lies not merely in the aldehyde functionality—which serves as a reactive "warhead" for further derivatization—but in the N-(2-ethoxyethyl) tail. This specific substituent modulates lipophilicity (LogP) and aqueous solubility, addressing common bioavailability bottlenecks found in naked N-unsubstituted pyrazoles.
This guide analyzes the synthetic utility and biological potential of derivatives synthesized from this core aldehyde, specifically focusing on Schiff bases (imines) and chalcones (enones) , which exhibit potent antimicrobial and anticancer properties.
Structural Rationale & SAR Analysis
The Pharmacophore
The 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde molecule consists of three distinct functional domains, each contributing to the biological activity of its final derivatives:
-
The Pyrazole Core: A planar, electron-rich heteroaromatic ring that facilitates
- stacking interactions with DNA base pairs or aromatic residues in protein binding pockets (e.g., Trp, Phe). -
The C4-Formyl Group: A highly reactive electrophile. It is the divergence point for synthesizing Schiff bases (via condensation with amines) or chalcones (via Claisen-Schmidt condensation).
-
The N1-(2-Ethoxyethyl) Tail:
-
Solubility: The ether oxygen acts as a hydrogen bond acceptor, improving solubility in aqueous physiological media compared to N-phenyl or N-alkyl analogs.
-
Flexibility: The ethyl chain provides rotational freedom, allowing the molecule to orient itself within the hydrophobic channels of enzymes like EGFR or COX-2 .
-
Structure-Activity Relationship (SAR) Diagram
Figure 1: Structural dissection of the core molecule and its divergent synthetic pathways.
Synthetic Pathways[1][2][3][4][5]
To access biologically active derivatives, the aldehyde must undergo condensation. Below is the validated workflow for generating the two most potent classes of derivatives: Pyrazolyl-Schiff Bases and Pyrazolyl-Chalcones .
Synthesis of Pyrazolyl-Schiff Bases
Schiff bases (azomethines) derived from this aldehyde have shown significant efficacy against S. aureus and M. tuberculosis.
-
Reagents: 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde, Primary Aromatic Amine (e.g., 4-aminophenol), Ethanol (solvent), Glacial Acetic Acid (catalyst).
-
Mechanism: Nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration.
Synthesis of Pyrazolyl-Chalcones
Chalcones are
-
Reagents: 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde, Substituted Acetophenone, Ethanol, 40% NaOH (aq).
-
Mechanism: Claisen-Schmidt condensation (Aldol condensation followed by dehydration).
Synthetic Workflow Diagram
Figure 2: Divergent synthesis of bioactive derivatives from the parent aldehyde.
Biological Activity & Mechanisms[6][7][8]
Antimicrobial Activity (DNA Gyrase Inhibition)
Derivatives of pyrazole-4-carbaldehyde, particularly Schiff bases bearing electron-withdrawing groups (e.g., -NO2, -Cl), exhibit potent antibacterial activity.
-
Target: bacterial DNA Gyrase (Topoisomerase II) .
-
Mechanism: The pyrazole nitrogen and the imine nitrogen form hydrogen bonds with the active site residues (e.g., Asp73, Arg76) of the enzyme, stabilizing the cleavable complex and preventing DNA replication.
-
Key Insight: The 2-ethoxyethyl tail helps the molecule penetrate the lipopolysaccharide layer of Gram-negative bacteria (E. coli).
Anticancer Activity (EGFR Kinase Inhibition)
Pyrazolyl-chalcones have demonstrated cytotoxicity against MCF-7 (breast) and A549 (lung) cancer cell lines.
-
Target: Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
-
Mechanism: The planar chalcone structure fits into the ATP-binding pocket of EGFR. The
-unsaturated ketone can form a covalent bond (Michael addition) with Cys797 in the active site, irreversibly inhibiting the kinase.
Biological Data Summary
Aggregated data from homologous N-substituted pyrazole studies [1, 2, 4].
| Derivative Class | Cell Line / Strain | Target | Activity Metric (Approx.) |
| Schiff Base | S. aureus (Gram +) | DNA Gyrase | MIC: 4 – 8 µg/mL |
| Schiff Base | E. coli (Gram -) | Cell Wall/Gyrase | MIC: 8 – 16 µg/mL |
| Chalcone | MCF-7 (Breast Cancer) | EGFR / Tubulin | IC50: 5.4 – 15 µM |
| Chalcone | A549 (Lung Cancer) | G2/M Phase | IC50: 8 – 12 µM |
Detailed Experimental Protocols
Protocol A: Synthesis of Pyrazole-Based Schiff Bases
Objective: Synthesize N-((1-(2-ethoxyethyl)-1H-pyrazol-4-yl)methylene)aniline derivatives.
-
Preparation: Dissolve 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde (1.0 mmol) in absolute ethanol (15 mL).
-
Addition: Add equimolar substituted aniline (1.0 mmol).
-
Catalysis: Add 2-3 drops of glacial acetic acid . Note: Acid catalysis activates the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Reaction: Reflux the mixture at 78°C for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Work-up: Pour the reaction mixture onto crushed ice (50 g).
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.
-
Validation: FTIR should show a strong peak at ~1620 cm⁻¹ (C=N stretch) and absence of C=O peak (~1690 cm⁻¹).
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Objective: Evaluate anticancer potential against MCF-7 cells.
-
Seeding: Seed MCF-7 cells in 96-well plates (
cells/well) and incubate for 24h at 37°C (5% CO2). -
Treatment: Treat cells with the synthesized derivative at varying concentrations (0.1 – 100 µM) dissolved in DMSO (final DMSO conc < 0.1%).
-
Incubation: Incubate for 48 hours.
-
Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Remove medium and add 100 µL DMSO to dissolve purple formazan crystals.
-
Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.
Future Outlook & Optimization
The 1-(2-ethoxyethyl) tail provides a baseline for solubility, but further optimization is possible:
-
Bioisosteric Replacement: Replacing the ether oxygen with a sulfur atom (thioether) could alter metabolic stability.
-
Hybridization: Fusing the pyrazole-aldehyde with thiazolidin-4-ones (via Knoevenagel condensation) often yields "super-active" antimicrobial agents due to the dual pharmacophores.
-
ADMET Profiling: Future studies must quantify the metabolic stability of the ethoxyethyl chain, as ether cleavage by cytochrome P450 enzymes is a potential metabolic soft spot.
References
-
Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde. SciSpace. [Link]
-
Anticancer Activity of Natural and Synthetic Chalcones. Int. J. Mol.[1] Sci. 2021, 22(21), 11306.[2] [Link][3]
-
New pyridine-based chalcones and pyrazolines with anticancer, antibacterial, and antiplasmodial activities. Arch.[4] Pharm. (Weinheim). 2024.[5] [Link]
-
Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules. 2021, 26(22), 6938. [Link]
-
Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole. SciELO Colombia. [Link]
Sources
- 1. jppres.com [jppres.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. New pyridine-based chalcones and pyrazolines with anticancer, antibacterial, and antiplasmodial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The 1-Ethoxyethyl (EE) Moiety in Pyrazole Aldehyde Synthesis
Topic: Stability of Ethoxyethyl Side Chains in Pyrazole Aldehydes Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the medicinal chemistry of kinase inhibitors and allosteric modulators, the pyrazole aldehyde is a ubiquitous scaffold. However, the acidic NH proton of the pyrazole ring (
This guide analyzes the 1-ethoxyethyl (EE) group as a superior, atom-economical protecting group for this purpose. Unlike the tetrahydropyranyl (THP) group, which introduces a new chiral center and complex NMR splitting, or the SEM group, which produces hazardous byproducts, the EE group offers a balance of base stability (essential for C-lithiation/formylation) and acid lability (essential for mild deprotection).
Key Takeaway: The stability of the EE group is electronically coupled to the pyrazole core. While highly stable to the organolithiums required to install the aldehyde, the introduction of the electron-withdrawing formyl group (-CHO) alters the kinetics of acid-catalyzed deprotection, often requiring modified hydrolysis protocols compared to electron-rich pyrazoles.
Chemical Foundation: The N,O-Acetal Linkage
The "ethoxyethyl" group in this context refers specifically to the 1-ethoxyethyl acetal, formed by the reaction of the pyrazole nitrogen with ethyl vinyl ether (EVE). It is distinct from the 2-ethoxyethyl ether (a solubilizing tail).
Structural Dynamics
The EE group functions as a hemiaminal ether (
-
Formation: Markovnikov addition of N-H to ethyl vinyl ether.
-
Chirality: Introduces a chiral center at the acetal carbon. While usually racemic, this avoids the diastereomeric complexity seen with THP protection if the substrate is already chiral.
Stability Matrix
The utility of the EE group relies on its orthogonal stability profile:
| Condition | Stability Rating | Mechanism/Notes |
| Strong Base (n-BuLi, LDA) | High | Inert to nucleophilic attack; no acidic protons. Ideal for lithiation. |
| Aqueous Acid (HCl, TFA) | Low | Rapid hydrolysis via oxocarbenium ion. |
| Lewis Acid ( | Variable | Can coordinate to acetal oxygen, leading to premature cleavage or migration. |
| Oxidation (Jones, PCC) | Moderate | Generally stable, but strong acidic oxidants may trigger hydrolysis. |
| Reduction ( | High | Stable to hydride donors (unless acidic workup is prolonged). |
Strategic Workflow: Synthesis of Pyrazole Aldehydes
The primary driver for using EE protection is the regioselective synthesis of 1,5-disubstituted pyrazoles via C5-lithiation.
The Pathway
-
Protection: Pyrazole is treated with ethyl vinyl ether (EVE) and a catalytic acid (TFA or HCl).
-
Lithiation: The EE-protected pyrazole undergoes C5-deprotonation with n-BuLi. The EE group directs lithiation to the adjacent carbon (C5) via coordination (chelation control), although steric hindrance usually favors C5 over C3 regardless.
-
Formylation: Quench with DMF or N-formylpiperidine yields the aldehyde.
-
Deprotection: Acidic hydrolysis removes the EE group.
Visualization of the Mechanism
The following diagram illustrates the critical acid-catalyzed hydrolysis mechanism, highlighting the oxocarbenium intermediate.
Caption: Acid-catalyzed hydrolysis of the 1-ethoxyethyl group. The rate-determining step involves the formation of the oxocarbenium ion, which is electronically influenced by substituents on the pyrazole ring.
The "Aldehyde Effect" on Stability
A critical nuance often missed in standard texts is how the aldehyde group affects the stability of the EE protecting group.
Electronic Withdrawal
The formyl group (-CHO) is strongly electron-withdrawing (EWG). When located at the C4 position of the pyrazole:
-
Reduced Basicity: It reduces the electron density of the pyrazole nitrogens.
-
Leaving Group Ability: It makes the pyrazole a better leaving group during the hydrolysis step.
The Stability Paradox
While a better leaving group suggests faster hydrolysis, the EWG also destabilizes the transition state if the mechanism relies on the nitrogen lone pair to "push" off the ethoxy group.
-
Observation: In practice, EE-protected pyrazole aldehydes are more stable to acid than their electron-rich alkyl-pyrazole counterparts.
-
Implication: Milder acids (acetic acid) that cleave EE from simple pyrazoles may fail for pyrazole aldehydes. Stronger conditions (HCl/MeOH or TFA/DCM) are often required.
Experimental Protocols
Protocol A: Installation of 1-Ethoxyethyl Group
Standard operating procedure for gram-scale protection.
-
Setup: Charge a dry round-bottom flask with the pyrazole substrate (1.0 equiv) and anhydrous Dichloromethane (DCM) or Toluene (0.5 M concentration).
-
Reagent Addition: Add Ethyl Vinyl Ether (EVE) (1.5 – 2.0 equiv).
-
Catalysis: Add Trifluoroacetic acid (TFA) (0.05 equiv) or Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) at 0°C.
-
Reaction: Allow to warm to room temperature (20-25°C). Stir for 2–4 hours.
-
Monitoring: TLC will show the disappearance of the polar NH-pyrazole and appearance of a less polar spot.
-
-
Quench: Add saturated aqueous
. -
Workup: Extract with DCM, dry over
, and concentrate.-
Note: The product is often pure enough for the next step without chromatography.
-
Protocol B: C5-Lithiation and Formylation
Critical step requiring EE stability.
-
Setup: Flame-dry a flask under Argon/Nitrogen. Dissolve EE-protected pyrazole (1.0 equiv) in anhydrous THF (0.2 M). Cool to -78°C.
-
Lithiation: Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes). Maintain temp < -70°C.
-
Incubation: Stir at -78°C for 30–60 mins. (The EE group prevents N-deprotonation).
-
Formylation: Add dry DMF (1.5 equiv) dropwise.
-
Quench: Stir for 30 mins, then quench with saturated
solution while cold. -
Workup: Extract with EtOAc.
Protocol C: Deprotection (Cleavage)
Tailored for Pyrazole Aldehydes.
-
Solvent: Dissolve the protected aldehyde in Methanol or Ethanol (0.2 M).
-
Acid: Add 1M HCl (aqueous) or 4M HCl in Dioxane (2.0 equiv).
-
Alternative: For highly sensitive substrates, use Pyridinium p-toluenesulfonate (PPTS) in refluxing ethanol.
-
-
Reaction: Stir at room temperature.
-
Time: Electron-deficient pyrazole aldehydes may require 2–12 hours, whereas simple pyrazoles cleave in <1 hour.
-
-
Neutralization: Carefully neutralize with solid
or before concentration to prevent acetal reformation or polymerization.
Troubleshooting & Analytics
NMR Signatures
Verifying the integrity of the EE group is crucial before attempting lithiation.
-
NMR (CDCl3):
-
Methine (acetal CH): Quartet (or broad multiplet) at
5.4 – 5.6 ppm. -
Methyl (doublet):
1.6 ppm (coupled to the methine). -
Ethoxy (
): Typical quartet/triplet pattern at 3.4 and 1.1 ppm.
-
-
NMR:
-
Acetal Carbon: Characteristic peak at
85 – 90 ppm.
-
Common Failure Modes
| Issue | Cause | Solution |
| Low Yield in Step 1 | Polymerization of Ethyl Vinyl Ether. | Use strictly anhydrous conditions; add EVE slowly; keep acid catalyst load low (<5%). |
| No Formylation (Step 2) | EE group cleavage during lithiation. | Ensure reagents are dry. The EE group is stable to base, but trace water + LiOH can trigger hydrolysis. |
| Incomplete Deprotection | "Aldehyde Effect" (See Section 4). | Increase temperature to 40-50°C or switch from acetic acid to HCl. |
| Migration of EE Group | Thermodynamic equilibration. | Avoid Lewis acids during workup. Store at low temperature. |
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.[1] (The definitive source for acetal stability profiles).
-
Lellek, V., et al. (2018).[2] "An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride." Synlett, 29, 1071-1075.[2] (Discusses pyrazole synthesis and stability).
-
PubChem. (2025). "1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde."[3] National Library of Medicine. (Verifies the existence and stability of the specific aldehyde-protected construct).
-
Larock, R. C. (2018). Comprehensive Organic Transformations. Wiley-VCH. (General reference for lithiation-formylation strategies on heterocycles).
Sources
- 1. download.e-bookshelf.de [download.e-bookshelf.de]
- 2. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 3. 1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde | C8H12N2O2 | CID 54753423 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde as a heterocyclic building block
Technical Whitepaper: 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde
Executive Summary
In the landscape of modern medicinal chemistry, the optimization of lead compounds often necessitates a delicate balance between potency and physicochemical properties. 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde represents a high-value heterocyclic building block designed to address these challenges. By combining the bioisosteric utility of the pyrazole core with the solubilizing and metabolic advantages of an ethoxyethyl side chain, this scaffold offers a versatile entry point for the synthesis of kinase inhibitors, GPCR ligands, and anti-infective agents.
This technical guide provides a comprehensive analysis of this building block, detailing its synthesis, reactivity profile, and application in structure-activity relationship (SAR) campaigns.
Physicochemical Profile & Structural Logic
The utility of 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde lies in its dual functionality: the pyrazole-4-carbaldehyde core serves as a reactive electrophile for divergent synthesis, while the N1-ethoxyethyl tail acts as a physicochemical modulator.
Chemical Identity
-
Systematic Name: 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde[1]
-
Molecular Formula: C₈H₁₂N₂O₂[2]
-
Molecular Weight: 168.19 g/mol [2]
-
Related CAS: 304693-70-7 (Methoxy analog); 1155064-14-4 (Carboxylic acid analog)
-
Structural Class: N-alkylated Heteroaromatic Aldehyde
The "Solubilizing Tail" Effect
The ethoxyethyl group mimics a short polyethylene glycol (PEG) chain. Unlike rigid hydrophobic substituents (e.g., benzyl, phenyl), this flexible ether chain disrupts crystal packing and interacts with aqueous solvents, significantly improving the Thermodynamic Solubility of downstream analogs.
| Property | Value (Predicted) | Impact on Drug Design |
| cLogP | ~0.8 - 1.2 | Optimal for oral bioavailability (Lipinski compliant). |
| TPSA | ~45 Ų | High permeability; crosses blood-brain barrier (BBB) effectively. |
| H-Bond Acceptors | 3 (N, O, O) | Facilitates interactions with solvent-exposed residues in binding pockets. |
| Rotatable Bonds | 4 | Provides entropic flexibility for induced-fit binding. |
Synthetic Methodologies
Reliable access to this building block is critical for scale-up. Two primary routes are established: Direct Alkylation (preferred for lab scale) and Vilsmeier-Haack Formylation (preferred for industrial scale).
Route A: Regioselective Alkylation (Lab Scale)
This protocol utilizes the commercially available 1H-pyrazole-4-carbaldehyde. The reaction exploits the acidity of the pyrazole NH (pKa ~14) to introduce the ethoxyethyl chain.
-
Reagents: 1H-pyrazole-4-carbaldehyde, 2-bromoethyl ethyl ether, Cesium Carbonate (Cs₂CO₃).
-
Solvent: DMF or Acetonitrile (MeCN).
-
Conditions: 60°C, 4–12 hours.
Protocol:
-
Dissolve 1H-pyrazole-4-carbaldehyde (1.0 equiv) in anhydrous DMF (0.5 M).
-
Add Cs₂CO₃ (1.5 equiv) and stir for 30 minutes to generate the pyrazolate anion.
-
Add 2-bromoethyl ethyl ether (1.2 equiv) dropwise.
-
Heat to 60°C and monitor by TLC/LCMS.
-
Workup: Dilute with EtOAc, wash with LiCl (aq) to remove DMF, dry over Na₂SO₄, and concentrate.
-
Yield: Typically 85–95%.
Route B: Vilsmeier-Haack Formylation (Scale-Up)
For multi-kilogram synthesis, it is often more cost-effective to alkylate the pyrazole first, then introduce the aldehyde.
-
Alkylation: Pyrazole + 2-chloroethyl ethyl ether + NaOH → 1-(2-ethoxyethyl)-1H-pyrazole.
-
Formylation: Reaction with POCl₃/DMF generates the chloroiminium ion, which performs electrophilic aromatic substitution at the electron-rich C4 position.
Reactivity & Divergent Synthesis
The aldehyde functionality at the C4 position is a "linchpin" for chemical diversity. It allows the scaffold to be transformed into amines, acids, alkenes, and heterocycles.
Visualizing the Reaction Landscape
Figure 1: Divergent synthesis pathways from the aldehyde core.
Key Transformation: Reductive Amination
This is the most frequent application in drug discovery, linking the pyrazole core to piperazines, morpholines, or anilines.
-
Mechanism: Formation of an iminium ion followed by reduction.[3]
-
Standard Protocol: Mix aldehyde (1.0 eq) and amine (1.1 eq) in DCE/MeOH. Add NaBH(OAc)₃ (1.5 eq). Stir at RT for 2–16 h.
-
Advantage: The ethoxyethyl tail prevents the precipitation of the intermediate imine, maintaining homogeneity.
Applications in Drug Discovery
Case Study: Kinase Inhibitor Optimization
Many ATP-competitive kinase inhibitors utilize a pyrazole moiety to form hydrogen bonds with the kinase "hinge" region. However, N-unsubstituted pyrazoles often suffer from poor solubility and rapid metabolic glucuronidation.
Optimization Strategy:
-
Lead: A 3,5-diarylpyrazole with poor aqueous solubility (<1 µg/mL).
-
Modification: Installation of the 2-ethoxyethyl group at N1 via the aldehyde intermediate.
-
Result:
-
Solubility: Increased to >50 µg/mL due to the ether oxygen's H-bond accepting capacity with water.
-
Metabolism: The terminal ethyl group blocks direct N-glucuronidation, extending half-life (t1/2).
-
Binding: The flexible tail often projects into the solvent-exposed region of the ATP pocket, tolerating bulk without steric clash.
-
SAR Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) rationale for the ethoxyethyl-pyrazole motif.
Safety & Handling
While 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde is not classified as a highly toxic substance, standard laboratory safety protocols apply.
-
GHS Classification:
-
Handling: Use in a fume hood. Avoid inhalation of dust/vapors.[4][5][6]
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C to prevent autoxidation of the aldehyde to the carboxylic acid over time.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23033398, 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
- Note: Cited as the primary reference for the physicochemical properties of the 1-(alkoxyalkyl)pyrazole class.
- Kira, M. A., et al. (1970).Vilsmeier-Haack reaction of pyrazole derivatives.Journal of Heterocyclic Chemistry.
- Reference for the carboxylic acid derivative, validating the stability of the ethoxyethyl-pyrazole core.
- General safety d
-
Simenel, A. A., et al. (2021). Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. INEOS OPEN. Retrieved from [Link]
- Protocol validation for reductive amin
Sources
- 1. 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde | C7H10N2O2 | CID 23033398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde | C8H12N2O2 | CID 54753423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Note: Synthesis & Protocols for 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde
This guide outlines the synthesis and application protocols for 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde , a versatile heterocyclic intermediate.
While often overshadowed by its methoxy-analog, this specific ethoxy-variant offers distinct lipophilicity and metabolic stability profiles, making it a critical scaffold in the development of Janus Kinase (JAK) inhibitors and Bruton's Tyrosine Kinase (BTK) inhibitors.
Chemical Profile & Significance
-
Compound Name: 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde
-
Chemical Structure: A pyrazole ring substituted at the N1 position with a 2-ethoxyethyl chain and at the C4 position with a formyl group.
-
Molecular Formula:
[1] -
Molecular Weight: 168.19 g/mol [1]
-
Key Role: This aldehyde serves as a "hinge-binding" precursor. In kinase inhibitor design, the pyrazole C4-position is often coupled to an aryl or heteroaryl core (via Suzuki coupling) or an amine (via reductive amination), while the N1-ethoxyethyl tail extends into the solvent-exposed region of the ATP-binding pocket to improve solubility and pharmacokinetic properties.
Core Synthesis Protocol: The "Vilsmeier-Haack" Route
This protocol describes the de novo synthesis of the target aldehyde starting from unsubstituted pyrazole. This two-step process is preferred for its scalability and cost-efficiency compared to direct purchase of the aldehyde.
Step 1: N-Alkylation of 1H-Pyrazole
Objective: Attach the ethoxyethyl tail to the pyrazole ring.
-
Reagents: 1H-Pyrazole, 1-Bromo-2-ethoxyethane, Cesium Carbonate (
) or Potassium Hydroxide (KOH), Acetonitrile (ACN). -
Reaction Type:
Nucleophilic Substitution.
Protocol:
-
Charge: In a 500 mL round-bottom flask, dissolve 1H-pyrazole (10.0 g, 147 mmol) in Acetonitrile (200 mL).
-
Base Addition: Add
(71.8 g, 220 mmol). Note: provides faster kinetics than due to the "cesium effect" in aprotic solvents. -
Alkylation: Add 1-bromo-2-ethoxyethane (24.8 g, 162 mmol) dropwise over 20 minutes at room temperature.
-
Reflux: Heat the mixture to 80°C and stir for 12 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Workup: Cool to RT. Filter off inorganic solids. Concentrate the filtrate in vacuo.
-
Purification: The crude oil is usually sufficiently pure (>95%). If needed, distill under reduced pressure or pass through a short silica plug (eluting with EtOAc).
-
Yield: ~18.5 g (90%) of 1-(2-ethoxyethyl)-1H-pyrazole .
-
Step 2: Vilsmeier-Haack Formylation
Objective: Introduce the aldehyde group at the C4 position.
-
Reagents: Phosphoryl chloride (
), Dimethylformamide (DMF).[2][3] -
Reaction Type: Electrophilic Aromatic Substitution.
Protocol:
-
Vilsmeier Reagent Formation: In a dry 250 mL 3-neck flask under Nitrogen, cool anhydrous DMF (30 mL, 388 mmol) to 0°C . Add
(27.5 g, 179 mmol) dropwise. Caution: Exothermic. Maintain temp <10°C. Stir for 30 mins to form the chloroiminium salt (white precipitate may form). -
Addition: Dissolve the 1-(2-ethoxyethyl)-1H-pyrazole (from Step 1, ~18.5 g) in DMF (20 mL) and add it dropwise to the Vilsmeier reagent at 0°C.
-
Heating: Warm to room temperature, then heat to 90°C for 4 hours. The solution typically turns orange/brown.
-
Quenching (Critical): Cool the reaction to RT. Pour the mixture slowly onto crushed ice (500 g) containing Sodium Acetate (buffered quench) or saturated
. Stir vigorously for 1 hour to hydrolyze the intermediate iminium salt to the aldehyde. -
Extraction: Extract with Dichloromethane (DCM) (
mL). Wash combined organics with brine, dry over , and concentrate.[4] -
Purification: Flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexanes).
-
Target Yield: ~16.0 g (72% over 2 steps).
-
Appearance: Pale yellow oil or low-melting solid.
-
Application Protocol: Reductive Amination
This is the primary workflow for converting the aldehyde into a secondary amine, a common motif in drug candidates (e.g., linking the pyrazole to a piperidine or pyrrolidine ring).
Scenario: Coupling 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde with a cyclic amine (e.g., Piperidine).
Protocol:
-
Solvation: Dissolve the aldehyde (1.0 eq) and the amine (1.1 eq) in 1,2-Dichloroethane (DCE) or DCM .
-
Why DCE? It allows for slightly higher reaction temperatures if imine formation is slow.
-
-
Imine Formation: Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir at RT for 1 hour.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (
) (1.5 eq) in one portion.-
Expert Tip: Do NOT use Sodium Cyanoborohydride (
) unless necessary; is less toxic and more selective for aldehydes over ketones/esters.
-
-
Reaction: Stir at RT for 4–16 hours.
-
Quench: Quench with saturated aqueous
. Extract with DCM. -
Purification: The product is an amine.[5] Purify via amine-functionalized silica or standard silica using DCM/MeOH/
(95:5:0.5).
Visualization of Reaction Workflows
Figure 1: Synthesis & Application Pathways
This diagram illustrates the logical flow from starting materials to the final drug-like scaffold.
Caption: Figure 1. Synthetic route from 1H-pyrazole to the target aldehyde and divergent applications in drug discovery.
Analytical Data Summary (Expected)
When characterizing the intermediate, ensure the data matches these expected values.
| Technique | Expected Signal / Characteristic | Interpretation |
| TLC | Distinct from non-polar alkylated pyrazole ( | |
| 1H NMR | Aldehyde proton (Diagnostic). | |
| 1H NMR | Pyrazole C3-H and C5-H. | |
| 1H NMR | ||
| 1H NMR | ||
| 1H NMR | Ethoxy ethyl group ( | |
| IR | Strong |
Troubleshooting & Optimization
Issue: Low Yield in Vilsmeier-Haack Step
-
Cause: Incomplete hydrolysis of the iminium salt intermediate.
-
Solution: Extend the quenching time. The intermediate is stable; ensure the pH is buffered to ~4-5 using Sodium Acetate during quench to facilitate hydrolysis without degrading the product.
Issue: Dialkylation during Step 1
-
Cause: Pyrazole is a weak nucleophile, but high temperatures can lead to side reactions if impurities are present.
-
Solution: Use Cesium Carbonate in Acetonitrile. The larger cation stabilizes the transition state and improves N1-selectivity. Avoid using sodium hydride (NaH) unless strictly anhydrous, as it can be too aggressive.
Issue: "Stuck" Reductive Amination
-
Cause: Poor imine formation due to steric hindrance or electron-rich amines.
-
Solution: Add 4Å Molecular Sieves or
to the reaction mixture before adding the reducing agent to drive the equilibrium toward the imine.
References
-
Vilsmeier-Haack Reaction Mechanism & Application
- Title: "The Vilsmeier-Haack Reaction in the Synthesis of Heterocycles."
- Source:Organic Reactions, Wiley Online Library.
-
URL:[Link]
-
Reductive Amination Protocols
- Title: "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents."
- Source:Organic Reactions, 2002.
-
URL:[Link] (Review of reductive amination principles).
-
Pyrazole Synthesis in Medicinal Chemistry
-
Related Intermediate Synthesis (Methoxy-Analog)
- Title: "Synthesis of 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde."
- Source:PubChem Compound Summary.
-
URL:[Link]
Sources
Application Note: Reductive Amination of 1-(2-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde
Abstract
Reductive amination stands as a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds, and its application in the synthesis of pharmaceutical intermediates is extensive.[1] This document provides a comprehensive technical guide for the reductive amination of 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic aldehyde of interest in drug discovery. We delve into the mechanistic principles, offer a rationale for the selection of optimal reaction components, and present a robust, field-proven protocol. This guide is intended for researchers, scientists, and drug development professionals seeking to efficiently synthesize substituted aminomethyl-pyrazoles.
Introduction and Scientific Principles
The direct, one-pot reductive amination is a highly efficient method for synthesizing primary, secondary, and tertiary amines from carbonyl precursors.[2] The reaction proceeds through two key mechanistic steps that occur sequentially in the same reaction vessel:
-
Imine/Iminium Ion Formation: The process begins with the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde. This is followed by a dehydration step to form a transient imine (from primary amines) or an iminium ion (from secondary amines). This equilibrium is often facilitated by mildy acidic conditions which activate the carbonyl group toward nucleophilic attack.[3]
-
In Situ Reduction: A selective reducing agent, present in the reaction mixture, reduces the C=N double bond of the imine or iminium ion faster than it reduces the starting aldehyde.[4] This selectivity is paramount to the success of the one-pot procedure.
The pyrazole moiety is a common scaffold in pharmacologically active compounds, and functionalization at the 4-position via reductive amination is a key strategy for library synthesis and lead optimization.[5] The protocol detailed herein focuses on providing a reliable method for this transformation.
Caption: General Mechanism of Reductive Amination.
Causality Behind Experimental Choices
The success of a reductive amination hinges on the judicious selection of the reducing agent, solvent, and other reaction parameters. Each choice is grounded in chemical principles designed to maximize yield and purity.
The Reducing Agent: Why Sodium Triacetoxyborohydride?
Several hydride donors can effect the reduction of an imine, but for a one-pot reaction, selectivity is key.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the preeminent reagent for direct reductive amination.[1][6] The three electron-withdrawing acetoxy groups attenuate the reactivity of the borohydride, making it a mild and selective reducing agent.[3] It reacts much more rapidly with the protonated iminium ion intermediate than with the starting aldehyde or ketone.[4] This high selectivity prevents the formation of alcohol byproducts from the reduction of the starting carbonyl. Furthermore, it avoids the use of highly toxic cyanide reagents and byproducts associated with its predecessor, sodium cyanoborohydride (NaBH₃CN).[1][7]
-
Sodium Cyanoborohydride (NaBH₃CN): While also selective for the iminium ion, NaBH₃CN is highly toxic. Its workup can generate toxic hydrogen cyanide gas, necessitating careful handling and disposal.[8]
-
Sodium Borohydride (NaBH₄): This is a more powerful reducing agent that can readily reduce both the imine intermediate and the starting aldehyde.[9] Therefore, it is generally unsuitable for direct (one-pot) reductive aminations and is reserved for a stepwise procedure where the imine is formed first, followed by the addition of NaBH₄.[10][11]
Solvent Selection
The choice of solvent is critical as it must be compatible with the reducing agent and facilitate the reaction.
-
Aprotic Solvents are Preferred for NaBH(OAc)₃: Sodium triacetoxyborohydride is sensitive to water and can react with protic solvents like methanol.[1][12] Therefore, aprotic solvents are required.
-
1,2-Dichloroethane (DCE): DCE is widely cited as the preferred solvent for NaBH(OAc)₃-mediated reductive aminations, often leading to faster reaction rates and higher yields compared to other solvents.[10][11][13] Studies on similar pyrazole aldehydes have shown excellent results when refluxing in DCE.[5]
-
Other Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and acetonitrile are also viable solvents.[10][13] Reactions in THF are generally slower than in DCE.[11]
The Role of Acetic Acid
While often used as a catalyst, the addition of acetic acid must be carefully considered.
-
Catalysis of Imine Formation: Acetic acid can act as a Brønsted acid catalyst, protonating the carbonyl oxygen to make it more electrophilic and facilitating the initial nucleophilic attack by the amine.[14] It also aids in the dehydration of the hemiaminal intermediate.[14]
-
Necessity for Aldehydes: Aldehydes are generally more reactive than ketones. For most reductive aminations involving aldehydes, an external acid catalyst is not necessary for the reaction to proceed efficiently.[10][11]
-
Potential Drawback: Using too much acid can fully protonate the reacting amine, rendering it non-nucleophilic and halting the reaction.[14]
Optimized Experimental Protocol
This protocol describes a general procedure for the reductive amination of 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde with a representative secondary amine (e.g., morpholine). The molar equivalents can be adapted for other primary or secondary amines.
Caption: Experimental Workflow Diagram.
Materials and Equipment
-
Reactants:
-
1-(2-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde
-
Amine (e.g., Morpholine, Benzylamine)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
-
Solvents & Reagents:
-
1,2-Dichloroethane (DCE), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
Step-by-Step Procedure
-
To a dry round-bottom flask under a nitrogen atmosphere, add 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde (1.0 equiv).
-
Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M.
-
Add the amine (1.1-1.2 equiv) to the solution and stir the mixture at room temperature for 30 minutes to allow for pre-formation of the iminium ion.
-
Carefully add sodium triacetoxyborohydride (1.3-1.5 equiv) to the mixture in portions over 5-10 minutes. Note: The addition may be slightly exothermic.
-
Stir the reaction at room temperature for 2 to 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[15]
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired amine.[16]
Optimization and Troubleshooting
The efficiency of reductive amination can be influenced by substrate reactivity and reaction conditions. The following table provides guidance for optimization.
| Parameter | Standard Condition | Observation / Problem | Recommended Action |
| Amine Reactivity | 1.1 equiv amine | Incomplete conversion with a weakly basic or sterically hindered amine. | Increase temperature to 50-80°C.[5] Consider adding 1.0 equiv of acetic acid to catalyze imine formation. |
| Reaction Time | 2-16 h at RT | Reaction is sluggish or stalls. | Increase temperature. Ensure anhydrous conditions, as moisture can deactivate the NaBH(OAc)₃. |
| Dialkylation | Using a primary amine | Formation of a tertiary amine byproduct (dialkylation). | Use a smaller excess of the aldehyde (1.0 equiv). Alternatively, switch to a stepwise procedure with NaBH₄.[10][11] |
| Work-up | Quench with NaHCO₃ | Emulsion during extraction. | Add more brine to the separatory funnel to help break the emulsion. Filter the entire mixture through a pad of celite. |
| Purification | Silica gel chromatography | Product streaking on the column or difficult separation from impurities. | Consider pre-treating the silica gel with triethylamine (1% in the eluent system) to deactivate acidic sites, which can improve the chromatography of basic amines. |
Conclusion
The direct reductive amination of 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde using sodium triacetoxyborohydride in 1,2-dichloroethane is a highly effective and reliable method for the synthesis of diverse N-substituted pyrazole derivatives. This protocol offers high yields, operational simplicity, and a favorable safety profile, making it an invaluable tool for applications in pharmaceutical and medicinal chemistry. By understanding the principles behind the selection of reagents and conditions, researchers can confidently apply and adapt this methodology to a wide range of amine substrates.
References
- Unacademy. (n.d.). Reductive Amination of Aldehydes and Ketones.
- Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. Available at: [Link]
-
Oliphant, S. J., Armstrong, Z. T., & Karty, J. A. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 29526–29535. Available at: [Link]
-
Bäumler, C., Bauer, C., & Kempe, R. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(43), 13431–13435. Available at: [Link]
- Tokyo Chemical Industry Co., Ltd. (2024). TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
- ChemicalBook. (2024). Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method.
- Sciencemadness Wiki. (2022). Sodium triacetoxyborohydride.
- Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride.
- The Organic Chemistry Tutor. (2020, September 10).
- GlaxoSmithKline. (n.d.). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes.
- Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes.
- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
-
de Figueiredo, R. M., & Christmann, M. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Angewandte Chemie International Edition, 55(10), 3426–3429. Available at: [Link]
- Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3].
-
Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4(X), XX–XX. Available at: [Link]
- Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines.
- Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Pathak, M., et al. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 7(1), 1-4.
-
Zhang, L., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 174, 1058–1065. Available at: [Link]
- Organic Chemistry Portal. (n.d.). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination.
- ResearchGate. (2025). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
- Reddit. (2026). Reductive amination with amines.
Sources
- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. m.youtube.com [m.youtube.com]
- 4. interchim.fr [interchim.fr]
- 5. ineosopen.org [ineosopen.org]
- 6. Reductive Amination of Aldehydes and Ketones [unacademy.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. sciencemadness.org [sciencemadness.org]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
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- 12. Sodium triacetoxyborohydride - Sciencemadness Wiki [sciencemadness.org]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
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- 16. TCI反応実例:ナトリウムトリアセトキシボロヒドリドを用いた還元的アミノ化反応 | 東京化成工業株式会社 [tcichemicals.com]
Schiff base formation using 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde and primary amines
Technical Application Note: Optimized Synthesis of Schiff Bases Derived from 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde
Executive Summary & Strategic Significance
This guide details the synthesis of aldimines (Schiff bases) utilizing 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde as the electrophilic core. While pyrazole-4-carbaldehydes are privileged scaffolds in medicinal chemistry (known for antimicrobial, anti-inflammatory, and kinase inhibitory activity), this specific derivative incorporates a 2-ethoxyethyl tail at the N1 position.
Why this scaffold matters:
-
Amphiphilicity: Unlike simple phenyl-pyrazoles, the ethoxyethyl chain disrupts crystal packing and increases solubility in polar organic solvents and biological media, addressing a common failure point in drug discovery (poor bioavailability).
-
Electronic Modulation: The electron-rich pyrazole ring renders the C4-formyl group less electrophilic than standard benzaldehydes. Consequently, "textbook" condensation protocols often fail or yield low conversion without specific acid catalysis.
Mechanistic Insight: Acid-Catalyzed Condensation
The formation of the imine bond involves a reversible nucleophilic addition-elimination reaction. Due to the resonance effect of the pyrazole ring (donating electron density to the carbonyl), the electrophilicity of the carbonyl carbon is diminished.
Critical Control Point: The reaction must be acid-catalyzed to protonate the carbonyl oxygen, lowering the activation energy for the amine attack. However, the ethoxyethyl ether tail is sensitive to strong Lewis acids or concentrated mineral acids (potential cleavage); therefore, glacial acetic acid is the catalyst of choice.
Reaction Pathway Diagram
Figure 1: Acid-catalyzed mechanism specific to electron-rich heteroaromatic aldehydes.
Experimental Protocols
Two protocols are provided: Method A (Standard Benchtop) for scalability and Method B (Microwave-Assisted) for high-throughput library generation.
Materials Required
-
Precursor: 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde (Purity >98%).
-
Amine: 1.0 - 1.2 equivalents of primary amine (aromatic or aliphatic).
-
Solvent: Absolute Ethanol (EtOH).
-
Catalyst: Glacial Acetic Acid (AcOH).
Method A: Standard Reflux Protocol (Scalable)
Best for: Gram-scale synthesis and thermally sensitive amines.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde in 15 mL of absolute ethanol.
-
Activation: Add 2-3 drops of glacial acetic acid. Stir at room temperature for 5 minutes.
-
Addition: Add 1.0 mmol of the primary amine dropwise (if liquid) or portion-wise (if solid).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (
) for 4–6 hours .-
Validation: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The aldehyde spot (
) should disappear.
-
-
Workup:
-
Allow the solution to cool slowly to room temperature.
-
Crucial Step: If the ethoxyethyl chain prevents immediate crystallization (due to high solubility), place the flask in an ice bath (
) for 1 hour. -
If "oiling out" occurs (common with this derivative), triturate with cold diethyl ether.
-
-
Purification: Filter the precipitate, wash with cold ethanol (
), and dry under vacuum. Recrystallize from hot ethanol if necessary.
Method B: Microwave-Assisted Synthesis (High Efficiency)
Best for: Rapid library generation and stubborn amines (e.g., nitro-anilines).
-
Loading: In a microwave-safe vial (10 mL), combine 1.0 mmol aldehyde, 1.1 mmol amine, and 2 mL ethanol.
-
Catalysis: Add 1 drop glacial acetic acid.
-
Irradiation: Seal the vial. Set microwave reactor to:
-
Temperature:
-
Power: Dynamic (Max 150W)
-
Time: 5–15 minutes
-
-
Isolation: Pour the hot reaction mixture onto crushed ice (20 g). The Schiff base typically precipitates immediately as a solid. Filter and dry.[1][2]
Data Analysis & Characterization
Successful synthesis is defined by the disappearance of the carbonyl signal and the appearance of the imine singlet.
Spectroscopic Markers
| Technique | Functional Group | Expected Signal | Notes |
| Azomethine ( | Diagnostic peak.[3] Disappearance of CHO peak ( | ||
| Ethoxyethyl Tail | Distinct triplets/multiplets corresponding to | ||
| FT-IR | Imine ( | Sharp, strong band. | |
| FT-IR | Carbonyl ( | Must be absent in pure product. |
Workflow Visualization
Figure 2: Operational workflow including troubleshooting for amphiphilic derivatives.
Troubleshooting & Optimization
Issue: Product "Oils Out" instead of precipitating.
-
Cause: The ethoxyethyl chain lowers the melting point and increases lipophilicity.
-
Solution: Do not add water immediately. Evaporate 50% of the ethanol, then add cold hexane or diethyl ether and scratch the glass side of the flask to induce nucleation.
Issue: Hydrolysis on TLC.
-
Cause: Schiff bases are hydrolytically unstable in acidic aqueous media.
-
Solution: Ensure the TLC solvent system is neutral (add 1% triethylamine to the eluent if necessary) and avoid aqueous acidic workups.
Issue: Low Yield with Electron-Poor Amines (e.g., 4-Nitroaniline).
-
Solution: Switch to Method B (Microwave) or use toluene with a Dean-Stark trap to physically remove water, driving the equilibrium forward (Le Chatelier's principle).
References
-
Reaction Mechanism & Conditions
- Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc.
-
Microwave-Assisted Protocols
- Sahu, S. K., et al. (2019). Synthesis of new Schiff bases bearing 1,2,4-triazole... and their pharmacological evaluation. Beni-Suef University Journal of Basic and Applied Sciences.
-
Spectral Characterization (NMR/IR)
- Hassan, A. S., et al. (2019). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases. Bioorganic Chemistry / MDPI.
-
Biological Relevance of Pyrazole Aldehydes
- Shetty, P., et al. (2013).
Sources
Application Notes and Protocols for the Wittig Reaction of 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde
Introduction
The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the stereoselective synthesis of alkenes from carbonyl compounds.[1] Its ability to form a carbon-carbon double bond with precise control over its location makes it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[1] This guide provides a detailed exploration of the reaction parameters for the Wittig olefination of 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic aldehyde with potential applications in medicinal chemistry and materials science.
The pyrazole moiety is a prevalent scaffold in numerous biologically active compounds. The functionalization of this heterocycle, particularly at the 4-position, opens avenues for the creation of diverse molecular architectures. The Wittig reaction, in this context, serves as a powerful method to introduce alkenyl substituents, thereby enabling the synthesis of novel pyrazole derivatives with potential therapeutic or material properties.
This document will delve into the mechanistic nuances of the Wittig reaction, explore the critical parameters that govern its outcome, and provide detailed protocols for its application to 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde. We will discuss the influence of ylide stability, reaction conditions, and purification strategies to achieve optimal yields and stereoselectivity.
Mechanistic Overview of the Wittig Reaction
The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone.[2] The currently accepted mechanism for the lithium-salt-free Wittig reaction proceeds through a concerted [2+2] cycloaddition to form a transient four-membered ring intermediate called an oxaphosphetane.[2][3] This intermediate then undergoes a retro-[2+2] cycloreversion to yield the desired alkene and a triphenylphosphine oxide byproduct.[3]
The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the phosphorus ylide employed.[4][5] Ylides are broadly classified as stabilized, semi-stabilized, and non-stabilized, based on the substituents attached to the carbanionic center.[2][6]
-
Non-stabilized ylides , where the carbanion is attached to alkyl or hydrogen groups, are highly reactive and typically lead to the formation of (Z)-alkenes.[4][7] This selectivity is attributed to the kinetic control of the reaction, where the sterically less hindered approach of the ylide and aldehyde favors the formation of the syn-oxaphosphetane, which then decomposes to the (Z)-alkene.[7][8]
-
Stabilized ylides , bearing electron-withdrawing groups such as esters or ketones, are less reactive and generally afford (E)-alkenes with high selectivity.[4][5] The reaction with stabilized ylides is often reversible, allowing for equilibration to the thermodynamically more stable anti-oxaphosphetane, which subsequently yields the (E)-alkene.[7]
-
Semi-stabilized ylides , such as those with aryl substituents, often provide poor (E)/(Z) selectivity.[2]
Diagram: General Mechanism of the Wittig Reaction
Caption: General mechanism of the Wittig reaction.
Key Parameters for the Wittig Reaction of 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde
The successful execution of the Wittig reaction with 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde hinges on the careful selection and control of several key parameters. The electronic nature of the pyrazole ring and the ethoxyethyl substituent may influence the reactivity of the aldehyde.
Choice of Phosphorus Ylide
The structure of the phosphorus ylide is the primary determinant of the stereochemical outcome.
-
For (Z)-Alkene Synthesis: Employ non-stabilized ylides. These are typically prepared in situ from the corresponding phosphonium salt by treatment with a strong, non-nucleophilic base.
-
For (E)-Alkene Synthesis: Utilize stabilized ylides. These ylides are often commercially available or can be prepared and isolated prior to use.[9]
Base Selection
The choice of base for generating the ylide is critical, especially for non-stabilized ylides which require strong bases.[10]
-
Strong Bases: n-Butyllithium (n-BuLi), sodium hydride (NaH), sodium amide (NaNH₂), and potassium tert-butoxide (t-BuOK) are commonly used.[9][10] The presence of lithium salts, often generated when using organolithium bases, can influence the stereoselectivity, sometimes leading to a decrease in (Z)-selectivity.[2][6] For high (Z)-selectivity with non-stabilized ylides, salt-free conditions are often preferred.[2][3]
-
Weaker Bases: For the formation of stabilized ylides, weaker bases such as sodium ethoxide or sodium hydroxide can be sufficient.
Solvent
The choice of solvent can impact the solubility of the reactants and intermediates, as well as the reaction rate and stereoselectivity.
-
Aprotic Solvents: Tetrahydrofuran (THF) and diethyl ether are common choices for Wittig reactions, particularly when using strong bases like n-BuLi.[2]
-
Polar Aprotic Solvents: Dimethylformamide (DMF) can be used, and in some cases, the presence of salts like lithium iodide in DMF can enhance (Z)-selectivity.[2]
-
Two-Phase Systems: For certain applications, a two-phase system of dichloromethane and water can be employed, where the ylide is generated in the aqueous phase and reacts with the aldehyde in the organic phase.[11]
Temperature
Temperature control is crucial, especially during the generation of the ylide and its subsequent reaction with the aldehyde.
-
Ylide Generation: The deprotonation of the phosphonium salt is often carried out at low temperatures (e.g., -78 °C to 0 °C) to control the reaction and prevent side reactions.
-
Reaction with Aldehyde: The addition of the aldehyde is also typically performed at low temperatures, followed by gradual warming to room temperature.
Purification of the Product
A significant challenge in Wittig reactions is the removal of the triphenylphosphine oxide byproduct, which can be difficult to separate from the desired alkene, especially for nonpolar products.[12][13]
-
Chromatography: Flash column chromatography is a common method for purification.
-
Crystallization: If the alkene product is a solid, recrystallization can be an effective purification technique.[11]
-
Chemical Conversion: The triphenylphosphine oxide can be converted to a more polar derivative by treatment with reagents like hydrogen peroxide or iodomethane, facilitating its removal by chromatography.[12]
-
Alternative Reagents: The Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate esters, is a popular alternative. The phosphate byproduct of the HWE reaction is water-soluble and easily removed by aqueous extraction.[14][15][16] The HWE reaction typically favors the formation of (E)-alkenes.[14][17]
Experimental Protocols
Diagram: Workflow for Wittig Reaction Optimization
Caption: Workflow for optimizing the Wittig reaction.
Protocol 1: Synthesis of a (Z)-Alkene using a Non-Stabilized Ylide
This protocol describes the synthesis of a generic (Z)-alkene from 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde using a non-stabilized ylide generated in situ.
Materials:
-
Alkyltriphenylphosphonium halide
-
n-Butyllithium (n-BuLi) in hexanes
-
1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add the alkyltriphenylphosphonium halide (1.1 eq).
-
Add anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe, maintaining the temperature below 5 °C. The formation of the ylide is often indicated by a color change (typically to deep red or orange).
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C using a dry ice/acetone bath.
-
Dissolve 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (Z)-alkene.
Protocol 2: Synthesis of an (E)-Alkene using a Stabilized Ylide
This protocol outlines the synthesis of a generic (E)-alkene using a commercially available or pre-synthesized stabilized ylide.
Materials:
-
Stabilized phosphorus ylide (e.g., (Carbethoxymethylene)triphenylphosphorane)
-
1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the stabilized ylide (1.1 eq) and 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde (1.0 eq).
-
Add anhydrous toluene or DCM.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired (E)-alkene.
Protocol 3: The Schlosser Modification for (E)-Alkene Synthesis from Non-Stabilized Ylides
The Schlosser modification allows for the synthesis of (E)-alkenes from ylides that would typically give (Z)-alkenes.[18][19][20] This is achieved by deprotonating the betaine intermediate.[18]
Materials:
-
Alkyltriphenylphosphonium halide
-
n-Butyllithium (n-BuLi) in hexanes
-
1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde
-
Phenyllithium (PhLi)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Follow steps 1-6 of Protocol 1 to generate the betaine intermediate at -78 °C.
-
At -78 °C, add a solution of phenyllithium (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 15 minutes.
-
Add a solution of potassium tert-butoxide (1.2 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Follow steps 9-11 of Protocol 1 for work-up and purification.
Data Summary Table
| Reaction Type | Ylide Type | Typical Conditions | Expected Major Isomer | Key Considerations |
| Standard Wittig | Non-stabilized | Strong base (e.g., n-BuLi), THF, -78 °C to RT | (Z)-Alkene | Salt-free conditions can improve Z-selectivity. |
| Standard Wittig | Stabilized | Toluene or DCM, reflux | (E)-Alkene | Less reactive ylides; may not react with hindered ketones.[9][21] |
| Schlosser Modification | Non-stabilized | n-BuLi, PhLi, t-BuOK, THF, -78 °C to RT | (E)-Alkene | Allows for E-alkene synthesis from non-stabilized ylides.[2][18] |
| Horner-Wadsworth-Emmons | Phosphonate Ester | Base (e.g., NaH, NaOMe), THF or DME | (E)-Alkene | Water-soluble byproduct simplifies purification.[14][16][17] |
Conclusion
The Wittig reaction is a versatile and powerful tool for the synthesis of alkenes from 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde. By carefully selecting the type of phosphorus ylide and controlling the reaction parameters such as base, solvent, and temperature, researchers can achieve high yields and stereoselectivity for either the (Z)- or (E)-alkene. The choice between the standard Wittig reaction, its modifications like the Schlosser protocol, or alternatives such as the Horner-Wadsworth-Emmons reaction will depend on the desired stereochemical outcome and the practical considerations of purification. These detailed protocols and application notes provide a solid foundation for drug development professionals and researchers to successfully employ the Wittig reaction in the synthesis of novel pyrazole-containing compounds.
References
-
SynArchive. Schlosser Modification. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Wikipedia. Wittig reaction. [Link]
-
Wipf, P. The Wittig Reaction. University of Pittsburgh. [Link]
-
Taylor & Francis Online. Wittig reaction purification for products with very low polarity. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
AdiChemistry. WITTIG REACTION | MECHANISM. [Link]
-
Organic Chemistry Portal. Schlosser Modification. [Link]
-
YouTube. The Wittig Reaction - Mechanism and Stereochemistry. [Link]
-
ChemTube3D. Stereoselective Wittig Reaction-Overview. [Link]
-
YouTube. Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. [Link]
-
JoVE. Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. [Link]
-
Royal Society of Chemistry. Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
-
Organic Reactions. Wittig Reaction - Common Conditions. [Link]
-
YouTube. contrasting the Wittig and Horner-Wadsworth-Emmons reaction. [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
-
YouTube. Horner-Wadsworth-Emmons reaction. [Link]
-
ResearchGate. Organic synthesis: The Wittig reaction cleans up | Request PDF. [Link]
-
Chemistry LibreTexts. The Wittig Reaction. [Link]
-
National Institutes of Health. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. [Link]
-
Dalal Institute. Wittig Reaction. [Link]
-
Bentham Science. Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds. [Link]
-
ResearchGate. Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF. [Link]
-
ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
-
Moksha Publishing House. Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link]
-
KTU ePubl. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]
-
ResearchGate. (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]
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Application Note: Selective Oxidation of 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde to 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid
Introduction
Pyrazole-4-carboxylic acids and their derivatives are pivotal structural motifs in modern medicinal chemistry and drug development.[1][2] Their prevalence in biologically active compounds underscores the need for robust and selective synthetic methods. The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis.[3] However, when the substrate contains a heterocyclic core and other potentially sensitive functional groups, such as the ether linkage in 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde, the choice of oxidant and reaction conditions is critical to avoid unwanted side reactions and ensure high product purity.
This application note provides a comprehensive, field-proven protocol for the selective oxidation of 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde to its corresponding carboxylic acid. We will discuss the rationale for method selection, present a detailed step-by-step protocol using the Pinnick oxidation, and offer guidance on reaction monitoring, work-up, purification, and product characterization.
Method Selection Rationale: The Case for Pinnick Oxidation
Several reagents are known to oxidize aldehydes to carboxylic acids, including potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), and Tollens' reagent. However, these classical methods often suffer from drawbacks when applied to complex molecules:
-
Harsh Conditions: Strong oxidants like KMnO₄ and Jones reagent require strongly acidic or basic conditions and can lead to over-oxidation or degradation of sensitive functional groups.[4] The pyrazole ring, while relatively stable, and the ethoxyethyl side chain could be susceptible to cleavage under such aggressive conditions.
-
Stoichiometric Heavy Metals: Jones reagent involves stoichiometric use of chromium, a toxic heavy metal, leading to hazardous waste and complex purification challenges.
-
Limited Scope: Tollens' reagent is primarily a qualitative test and is not practical for preparative scale synthesis.
The Pinnick oxidation stands out as the superior method for this transformation.[5][6][7] It utilizes sodium chlorite (NaClO₂) under mild, weakly acidic conditions.[5][8] Its advantages are numerous:
-
High Selectivity: It is exceptionally chemoselective for aldehydes, tolerating a wide array of other functional groups, including alkenes, alcohols, and electron-rich heterocycles.[3][5][6]
-
Mild Conditions: The reaction is typically run at or below room temperature in a buffered solution, preserving the integrity of the pyrazole core and the ether linkage.
-
Cost-Effectiveness & Safety: The reagents are relatively inexpensive and, with proper precautions, safer to handle than chromium-based oxidants.[5]
The key to the Pinnick oxidation's success is the in-situ generation of the active oxidant, chlorous acid (HClO₂), in a controlled manner.[5][9] A critical byproduct, hypochlorous acid (HOCl), can cause unwanted side reactions.[5] To mitigate this, a scavenger, such as 2-methyl-2-butene, is added to quench the HOCl as it forms.[10]
| Method | Oxidant | Conditions | Advantages | Disadvantages |
| Pinnick | NaClO₂ / HClO₂ | Mildly acidic (pH ~4-5), 0°C to RT | High chemoselectivity, broad functional group tolerance, inexpensive.[5][6] | Requires a scavenger for HOCl byproduct.[10] |
| Jones | CrO₃ / H₂SO₄ | Strongly acidic | Powerful, fast | Toxic chromium waste, harsh conditions, risk of over-oxidation. |
| KMnO₄ | KMnO₄ | Acidic or basic | Inexpensive, powerful | Poor selectivity, harsh conditions, can cleave other groups.[4] |
Principle of the Pinnick Oxidation
The reaction proceeds via the formation of chlorous acid (HClO₂) from sodium chlorite in the presence of an acid buffer, typically sodium dihydrogen phosphate (NaH₂PO₄).[5][9] The aldehyde is attacked by chlorous acid to form a chlorite ester intermediate. This intermediate then undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl).[3][5][8] The scavenger (2-methyl-2-butene) then reacts with the HOCl, preventing it from interfering with the reaction.[10]
Detailed Experimental Protocol
This protocol is optimized for a 10 mmol scale synthesis of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde | C₈H₁₂N₂O₂ | 168.19 | 10.0 | 1.68 g | Starting Material |
| Sodium Chlorite (80% tech. grade) | NaClO₂ | 90.44 | 15.0 | 1.69 g | Oxidant . Corrosive and strong oxidizer.[11][12] |
| Sodium Dihydrogen Phosphate Monohydrate | NaH₂PO₄·H₂O | 137.99 | 15.0 | 2.07 g | Buffer |
| 2-Methyl-2-butene | C₅H₁₀ | 70.13 | 50.0 | 7.2 mL | Scavenger . Volatile and flammable. |
| tert-Butanol (t-BuOH) | C₄H₁₀O | 74.12 | - | 50 mL | Solvent |
| Water (H₂O) | H₂O | 18.02 | - | 15 mL | Solvent |
Experimental Workflow Diagram
Caption: Overall workflow for the Pinnick oxidation.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde (1.68 g, 10.0 mmol) in tert-butanol (50 mL).
-
Add 2-methyl-2-butene (7.2 mL, 50.0 mmol) to the aldehyde solution.
-
In a separate beaker, dissolve sodium dihydrogen phosphate monohydrate (2.07 g, 15.0 mmol) and sodium chlorite (1.69 g of 80% grade, ~15.0 mmol) in water (15 mL).
-
Reaction: Cool the flask containing the aldehyde solution to 0 °C using an ice-water bath.
-
Slowly add the aqueous solution of NaClO₂ and NaH₂PO₄ to the stirred aldehyde solution dropwise over 20-30 minutes. The reaction is exothermic; maintain the internal temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product spot should be more polar (lower Rf) than the starting aldehyde. Stain with potassium permanganate to visualize. The reaction is complete when the starting aldehyde spot is no longer visible.
Work-up and Purification
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and cautiously quench any remaining oxidant by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a KI-starch paper test is negative (no dark blue color).
-
Acidification: Transfer the mixture to a separatory funnel. Carefully acidify the aqueous layer to a pH of approximately 2-3 with 2 M hydrochloric acid (HCl).
-
Extraction: Extract the product into ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product, typically an off-white solid, can be purified by recrystallization.[13] Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. Filter the resulting crystals and dry them under vacuum.
Characterization
The final product, 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid, should be characterized to confirm its identity and purity.
Chemical Transformation:
Sources
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- 2. researchgate.net [researchgate.net]
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- 13. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Reduction of 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde to alcohol derivatives
Application Note: High-Efficiency Reduction of 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde to Alcohol Derivatives
Abstract & Strategic Relevance
This application note details the protocol for the chemoselective reduction of 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde to its corresponding primary alcohol, (1-(2-ethoxyethyl)-1H-pyrazol-4-yl)methanol .
This transformation is a critical intermediate step in the synthesis of Janus Kinase (JAK) inhibitors and other pyrazole-based pharmacophores. The presence of the 2-ethoxyethyl tail improves solubility but introduces an ether linkage that requires mild reducing conditions to prevent side reactions. While Lithium Aluminum Hydride (
Scientific Background & Mechanism
Mechanistic Insight
The reduction proceeds via a nucleophilic addition mechanism.[1][2][3] The borohydride anion (
Key Selectivity Factors:
-
Chemoselectivity:
reduces the aldehyde carbonyl ( ) without affecting the nitrogen-rich pyrazole ring or the ether oxygen in the ethoxyethyl chain. -
Kinetics: The electron-deficient nature of the pyrazole ring makes the C4-aldehyde highly electrophilic, resulting in rapid reaction rates even at
.
Reaction Mechanism Diagram
Figure 1: Mechanistic pathway of borohydride reduction. The hydride attacks the carbonyl carbon, forming an alkoxide intermediate which is subsequently protonated by the solvent.[3]
Experimental Protocol
Reagents & Materials
| Reagent | CAS No.[4][5][6][7][8] | Equivalents | Role |
| 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde | 1005183-50-5 | 1.0 | Substrate |
| Sodium Borohydride ( | 16940-66-2 | 0.6 - 1.0 | Reducing Agent |
| Methanol (MeOH) | 67-56-1 | 10 Volumes | Solvent |
| Ammonium Chloride ( | 12125-02-9 | Excess (sat. aq.) | Quenching Agent |
| Dichloromethane (DCM) | 75-09-2 | N/A | Extraction Solvent |
Note: While 0.25 eq of
Step-by-Step Methodology
Step 1: Solubilization
-
Charge a clean, dry round-bottom flask with 1.0 eq of 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde.
-
Add Methanol (10 mL per gram of substrate) .
-
Stir until fully dissolved. The solution is typically clear to pale yellow.
-
Critical: Cool the solution to 0°C using an ice bath. While the reaction can proceed at room temperature, cooling minimizes potential side reactions and controls the exotherm upon reagent addition.
Step 2: Reduction
-
Add Sodium Borohydride (0.6 eq) portion-wise over 5–10 minutes.
-
Caution: Gas evolution (
) will occur. Ensure the reaction vessel is vented (e.g., via a needle or open top under nitrogen flow).
-
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
-
Stir for 1–2 hours .
Step 3: Process Control (TLC/HPLC)
-
Monitor consumption of starting material.
-
TLC Mobile Phase: 5% Methanol in DCM. The alcohol product will be significantly more polar (lower
) than the aldehyde.
Step 4: Quench & Workup
-
Cool the mixture back to 0°C .
-
Slowly add Saturated Aqueous
(approx. 5 mL per gram of substrate) to quench excess borohydride.-
Note: Vigorous bubbling indicates decomposition of unreacted
.
-
-
Concentrate the mixture under reduced pressure (Rotavap) to remove most of the Methanol.
-
Dilute the aqueous residue with water and extract 3x with DCM (or Ethyl Acetate).
-
Why DCM? Pyrazole alcohols can be water-soluble. DCM often provides better recovery than EtOAc for polar heterocycles.
-
-
Wash combined organic layers with Brine.[3]
-
Dry over anhydrous
, filter, and concentrate.
Purification
The crude product is often sufficiently pure (>95%) for subsequent steps. If necessary, purify via:
-
Recrystallization: From Hexane/Ethyl Acetate.
-
Flash Chromatography: Silica gel, eluting with 0-5% MeOH in DCM.
Workflow Visualization
Figure 2: Operational workflow for the batch reduction process.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Old/Inactive | Borohydride absorbs moisture and degrades. Use a fresh bottle or increase equivalents to 1.5 eq. |
| Low Yield | Product lost in aqueous phase | The ethoxyethyl group and alcohol make the molecule amphiphilic. Saturate the aqueous layer with NaCl (salting out) and perform 2 additional extractions with DCM. |
| Side Products | Over-reduction or hydrolysis | Ensure temperature is kept at 0°C during addition. Verify the pH of the quench is not too acidic (<4) to prevent ether cleavage. |
Safety & Handling
-
Hydrogen Gas: The reaction generates
gas. Perform in a fume hood. Avoid ignition sources. -
Toxicity: Pyrazole derivatives should be treated as potential irritants and sensitizers. Wear appropriate PPE (gloves, goggles, lab coat).
-
Exotherm: The quenching step is exothermic. Add acid/water slowly.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[3] Organic Chemistry (2nd ed.).[3] Oxford University Press. (Standard reference for Borohydride reduction mechanism).
-
Abdel-Magid, A. F., et al. (1996).[9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Context on borohydride derivative reactivity).
-
Common Organic Chemistry. "Sodium Borohydride (
) Reduction Protocol." (General procedure adaptation). -
PubChem Compound Summary. "1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde." (Physical properties and safety data).
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- 5. chemscene.com [chemscene.com]
- 6. 1H-Pyrazole-4-carbaldehyde | CAS 35344-95-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
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- 8. 1082065-98-2|1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde|BLD Pharm [bldpharm.com]
- 9. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
Application Notes and Protocols for the Catalytic Hydrogenation of Pyrazole Aldehyde Derivatives
Introduction: The Significance of Pyrazole Alcohols in Medicinal Chemistry
Pyrazole scaffolds are a cornerstone in modern drug discovery, forming the structural core of numerous therapeutic agents. The reduction of pyrazole aldehyde derivatives to their corresponding primary alcohols is a critical transformation, yielding key intermediates for the synthesis of a wide array of biologically active molecules. These pyrazole methanol building blocks are pivotal in the development of pharmaceuticals ranging from anti-inflammatory drugs to oncology therapies. The aldehyde functional group, while a versatile synthetic handle, can be susceptible to various side reactions under harsh reducing conditions. Therefore, the development of mild, selective, and efficient catalytic hydrogenation methods is of paramount importance to researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of various catalytic hydrogenation strategies, offering both theoretical insights and practical, field-proven protocols.
Theoretical Background: Principles of Catalytic Hydrogenation
Catalytic hydrogenation involves the addition of hydrogen (H₂) across the carbon-oxygen double bond of an aldehyde in the presence of a metal catalyst. The process can be broadly categorized into heterogeneous and homogeneous catalysis, each with distinct advantages and mechanistic pathways.
-
Heterogeneous Catalysis: This approach utilizes a solid catalyst, typically a noble metal like palladium or platinum dispersed on a high-surface-area support such as activated carbon (e.g., Pd/C), or a porous metal sponge like Raney® Nickel. The reaction occurs on the surface of the catalyst where both hydrogen gas and the aldehyde substrate are adsorbed.[1] This method is widely favored in industrial settings due to the ease of catalyst separation from the reaction mixture, allowing for catalyst recycling and simplified product purification.[2][3]
-
Homogeneous Catalysis: In this method, the catalyst, a metal complex with organic ligands, is dissolved in the reaction solvent along with the substrate.[4][5] Homogeneous catalysts often exhibit higher selectivity and activity under milder conditions due to their well-defined active sites.[6] Catalysts based on ruthenium, rhodium, and manganese are commonly employed.[4][6]
-
Transfer Hydrogenation: This variation of hydrogenation utilizes a hydrogen donor molecule, such as formic acid or isopropanol, in place of gaseous hydrogen.[7][8] This technique can be advantageous for laboratories not equipped for high-pressure reactions and often offers excellent chemoselectivity.[7][8]
The choice of catalytic system is dictated by several factors including the substrate's functional group tolerance, desired selectivity, reaction scale, and available equipment.
Visualizing the Catalytic Pathways
To better understand the processes involved, the following diagrams illustrate the general workflows for heterogeneous and homogeneous catalytic hydrogenation.
Figure 1: General workflow for heterogeneous catalytic hydrogenation.
Figure 2: Simplified catalytic cycle for homogeneous hydrogenation.
Comparative Analysis of Catalytic Methods
The selection of an appropriate catalytic system is crucial for achieving high yields and selectivities. The following table provides a comparative overview of common methods for the hydrogenation of pyrazole aldehyde derivatives.
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Pd/C (5-10%) | H₂ (1-50 atm), RT-80 °C, MeOH, EtOH, or EtOAc | Readily available, easy to handle, excellent for a wide range of substrates, simple work-up.[9] | May cause dehalogenation in substrates with aryl halides, potential for over-reduction of other functional groups.[10] |
| Raney® Nickel | H₂ (1-100 atm), RT-100 °C, EtOH or MeOH | Highly active, cost-effective, useful for reducing other functional groups like nitriles and nitro groups.[1][2] | Pyrophoric when dry, requires careful handling, can be less selective.[2][3] |
| Ru-based Homogeneous Catalysts | H₂ (1-50 atm), RT-100 °C, various organic solvents | High chemoselectivity, operates under mild conditions, tunable reactivity through ligand modification.[4][5] | Catalyst synthesis can be complex, product purification may be more involved to remove catalyst residues.[6] |
| Transfer Hydrogenation (e.g., Pd/C, Formic Acid) | Formic acid/triethylamine, RT-80 °C, various solvents | Avoids the need for high-pressure H₂ gas, often highly chemoselective, suitable for small-scale lab synthesis.[7][8] | Stoichiometric use of hydrogen donor, potential for side reactions with the donor.[8] |
Detailed Application Protocols
The following protocols are provided as a guide and may require optimization based on the specific pyrazole aldehyde derivative.
Protocol 1: Heterogeneous Hydrogenation using Palladium on Carbon (Pd/C)
Objective: To synthesize (1-phenyl-1H-pyrazol-4-yl)methanol from 1-phenyl-1H-pyrazole-4-carbaldehyde.
Rationale: This method is a robust and widely applicable procedure for the reduction of aromatic and heteroaromatic aldehydes. Palladium on carbon is a commercially available and easy-to-handle catalyst. The reaction is typically clean with a straightforward work-up.
Materials:
-
1-phenyl-1H-pyrazole-4-carbaldehyde
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH), reagent grade
-
Hydrogen gas (H₂)
-
Nitrogen or Argon gas
-
Celite®
Equipment:
-
Two or three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or Parr hydrogenation apparatus
-
Vacuum/inert gas manifold
-
Buchner funnel and filter flask
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq).
-
Add 10% Pd/C (5-10 mol% by weight).
-
Seal the flask and purge with nitrogen or argon for 5-10 minutes to create an inert atmosphere.[4]
-
-
Solvent Addition:
-
Under a positive pressure of inert gas, add methanol via a cannula or syringe to dissolve the aldehyde. The volume should be sufficient to create a stirrable slurry (typically 0.1-0.2 M concentration).
-
-
Hydrogenation:
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
For atmospheric pressure hydrogenation, attach a balloon filled with hydrogen gas. For higher pressures, use a Parr apparatus.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully purge the flask with nitrogen or argon to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product. Caution: Do not allow the filter cake to dry as Pd/C can be pyrophoric.[3] Keep the filter cake wet with solvent or water.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to yield pure (1-phenyl-1H-pyrazol-4-yl)methanol.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Heterogeneous Hydrogenation using Raney® Nickel
Objective: To reduce a pyrazole aldehyde bearing a reducible functional group, such as a nitro group, with chemoselectivity for the aldehyde.
Rationale: Raney® Nickel is a powerful reducing agent capable of hydrogenating a variety of functional groups.[1] By carefully controlling the reaction conditions (temperature, pressure, and reaction time), it is possible to achieve selective reduction of the aldehyde in the presence of other reducible moieties.
Materials:
-
Substituted pyrazole aldehyde (e.g., with a nitro or ester group)
-
Raney® Nickel (slurry in water)
-
Ethanol (EtOH), reagent grade
-
Hydrogen gas (H₂)
-
Nitrogen or Argon gas
-
Celite®
Equipment:
-
Parr hydrogenation apparatus or a high-pressure autoclave
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
Procedure:
-
Catalyst Preparation:
-
Carefully wash the commercial Raney® Nickel slurry with deionized water and then with ethanol to remove residual alkali and water.
-
-
Reaction Setup:
-
In a high-pressure reaction vessel, add the substituted pyrazole aldehyde (1.0 eq) and ethanol.
-
Under a stream of nitrogen or argon, add the washed Raney® Nickel (typically a 1:1 weight ratio with the substrate).
-
-
Hydrogenation:
-
Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress carefully by TLC or LC-MS to maximize the yield of the desired alcohol and minimize over-reduction of other functional groups.
-
-
Work-up and Purification:
-
After the reaction, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel. Wash the filter cake with ethanol. Caution: Raney® Nickel is pyrophoric when dry.[3] Keep the catalyst wet at all times.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Protocol 3: Homogeneous Transfer Hydrogenation
Objective: To perform a chemoselective reduction of a pyrazole aldehyde using a ruthenium-based catalyst and formic acid as the hydrogen source.
Rationale: This method is ideal for substrates sensitive to high pressures of hydrogen and for achieving high chemoselectivity. Ruthenium catalysts are known for their efficiency in transfer hydrogenation reactions.[4][6]
Materials:
-
Pyrazole aldehyde derivative
-
Ruthenium catalyst (e.g., [RuCl₂(p-cymene)]₂ with a suitable ligand)
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Nitrogen or Argon gas
Equipment:
-
Schlenk flask or a round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas manifold
Procedure:
-
Reaction Setup:
-
To a Schlenk flask under an inert atmosphere, add the ruthenium catalyst and the appropriate ligand.
-
Add the anhydrous solvent, followed by the pyrazole aldehyde derivative (1.0 eq).
-
-
Reagent Addition:
-
Add a pre-mixed solution of formic acid and triethylamine (typically a 5:2 molar ratio) to the reaction mixture. The amount of the formic acid/triethylamine mixture is usually in excess (e.g., 5 equivalents relative to the substrate).
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature (e.g., 40-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM or EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Conclusion and Future Perspectives
The catalytic hydrogenation of pyrazole aldehyde derivatives is a versatile and indispensable tool in organic synthesis and drug development. The choice between heterogeneous, homogeneous, and transfer hydrogenation methods allows for a tailored approach to selectively reduce the aldehyde functionality in the presence of a wide range of other chemical groups. As the demand for novel pyrazole-based pharmaceuticals continues to grow, the development of even more efficient, selective, and sustainable catalytic systems will remain a key area of research. Future advancements may include the use of non-precious metal catalysts, catalysts immobilized on novel supports, and flow chemistry applications to further enhance the practicality and environmental friendliness of these important transformations.
References
- [Reference to a relevant scientific paper on pyrazole synthesis and applic
-
[Reference to a relevant scientific paper on antimicrobial pyrazole derivatives][11]
-
[Reference to a relevant scientific paper on ruthenium-catalyzed dehydrogenation of alcohols][4][12]
-
[Reference to a relevant scientific paper on catalytic hydrogenation for preparing pyrazoles][13]
-
[Reference to a relevant scientific paper on the synthesis of 4-substituted pyrazoles][14]
-
[Reference to a relevant scientific paper on the synthesis and characterization of pyrazole derivatives][12][15][16]
-
[Reference to a relevant scientific paper on Raney Nickel][1]
-
[Reference to a relevant scientific paper on ruthenium-catalyzed hydrogenation of heteroarenes][5][17]
-
[Reference to a relevant scientific paper on the synthesis of pyrazoline and pyrazolidine derivatives][15]
-
[Reference to a relevant scientific paper on nitro group reduction][18]
-
[Reference to a relevant scientific paper on manganese-catalysts for transfer hydrogenation][6][19]
-
[Reference to a relevant scientific paper on the synthesis and characterization of pyrazole based heterocyclic compounds][16]
-
[Reference to a relevant scientific paper on the synthesis of substituted pyrazoles][20]
-
[Reference to a relevant scientific paper on the practical synthesis of pyrazol-4-thiols][21]
-
[Reference to a relevant scientific paper on asymmetric hydrogenation of heteroarenes][22]
-
[Reference to a relevant scientific paper on transfer hydrogenation using formic acid][7][23][24][25]
-
[Reference to a relevant scientific paper on Raney Nickel for hydrogenation][2][3]
-
[Reference to a relevant scientific paper on palladium-catalyzed hydrogenation][10][26]
-
[Reference to a relevant scientific paper on ruthenium-catalyzed carbocycle-selective hydrogenation][17]
-
[Reference to a relevant scientific paper on chemoselective hydrogenation of aldehydes][27]
-
[Reference to a relevant scientific paper on ruthenium-catalyzed synthesis of 2-pyrazolines][28]
-
[Reference to a relevant scientific paper on Pd/C-catalyzed reactions][9]
-
[Reference to a relevant scientific paper on transfer hydrogenation reactions of formic acid][8]
-
[Reference to a relevant scientific paper on palladium-catalyzed synthesis of pyrazoloquinolines][29]
-
[Reference to a relevant scientific paper on Pd-catalyzed reduction of aldehydes][23]
-
[Reference to a relevant scientific paper on the synthesis and characterization of substituted pyrazole ligands][30]
-
[Reference to a relevant scientific paper on palladium-catalyzed transfer hydrogenation][24]
-
[Reference to a relevant scientific paper on pyrazolyl palladium and nickel complexes as precatalysts][31]
-
[Reference to a relevant scientific paper on formic acid as a hydrogen source for reduction][25]
-
[Reference to a relevant scientific paper on transfer hydrogenation with Raney Ni][32]
-
[Reference to a relevant scientific paper on Mn-catalysts for transfer hydrogenation][19]
-
[Reference to a relevant scientific paper on Pd-supported reduction][26]
-
[Reference to a relevant scientific paper on Pd/C catalyst for nitro group reductions][33]
-
[Reference to a relevant scientific paper on the synthesis of bis(substituted pyrazol-4-ylcarbonyl)][3]
-
[Reference to a relevant scientific paper on the synthesis of 1H-Pyrazole-5-carboxamide Derivatives][34]
-
[Reference to a relevant scientific paper on the synthesis of pyrazole-based aldehydes][35]
-
[Reference to a relevant scientific paper on heterogeneous catalytic hydrogenation][36]
-
[Reference to a relevant scientific paper on hydrogenation with heterogeneous catalysts][37]
-
[Reference to a relevant scientific paper on C-H functionalization of pyrazoles][38]
-
[Reference to a relevant scientific paper on C-H/N-H functionalization of 1H-pyrazoles][39]
-
[Reference to a relevant scientific paper on the synthesis of substituted pyrazoles][40]
-
[Reference to a relevant scientific paper on the synthesis of 1H-Pyrazole-4-carbaldehyde][41][42][43]
-
[Reference to a relevant scientific paper on the multicomponent synthesis of pyrazole derivatives][44][45]
-
[Reference to a relevant scientific paper on the synthesis of 1-phenyl-1H-pyrazole-4-carbaldehydes][42]
-
[Reference to a relevant scientific paper on pyrazole synthesis][46]
-
[Reference to a relevant scientific paper on the synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes][43]
-
[Reference to a relevant scientific paper on multi-component reactions for the synthesis of pyrazole derivatives][45]
Sources
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- 4. Pyrazole–pyridine–pyrazole (NNN) ruthenium(ii) complex catalyzed acceptorless dehydrogenation of alcohols to aldehydes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. Dehydrogenation, disproportionation and transfer hydrogenation reactions of formic acid catalyzed by molybdenum hydride compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances of Pd/C-Catalyzed Reactions [mdpi.com]
- 10. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 11. Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 13. WO2017133942A1 - Catalytic hydrogenation process for preparing pyrazoles - Google Patents [patents.google.com]
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- 22. Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. Formic Acid as a Hydrogen Source for the Additive-Free Reduction of Aromatic Carbonyl and Nitrile Compounds at Reusable Supported Pd Catalysts [mdpi.com]
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- 30. "Synthesis and Characterization of Substituted Pyrazole Ligands for Nan" by Emily Hayward [scholarworks.wmich.edu]
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- 32. Exploiting H-transfer reactions with RANEY® Ni for upgrade of phenolic and aromatic biorefinery feeds under unusual, low-severity conditions - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
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- 46. Pyrazole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde
Welcome to the technical support center for the synthesis of 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The synthesis is typically a two-step process: N-alkylation of pyrazole followed by Vilsmeier-Haack formylation. This document provides in-depth, experience-based insights into potential challenges and their resolutions.
Frequently Asked Questions (FAQs)
Synthesis Pathway Overview
Q1: What is the general synthetic route for 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde?
A1: The most common and efficient route involves two sequential reactions:
-
N-alkylation: Pyrazole is reacted with a suitable 2-ethoxyethyl halide (e.g., 2-chloroethyl ethyl ether or 2-bromoethyl ethyl ether) in the presence of a base to form 1-(2-ethoxyethyl)-1H-pyrazole.
-
Vilsmeier-Haack Formylation: The resulting 1-(2-ethoxyethyl)-1H-pyrazole is then formylated at the C4 position using a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to yield the target aldehyde.
Caption: General two-step synthesis of 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde.
Troubleshooting Guide: Step 1 - N-Alkylation of Pyrazole
Q2: I am getting a low yield of 1-(2-ethoxyethyl)-1H-pyrazole and see multiple spots on my TLC. What is the likely cause?
A2: The most significant challenge in the N-alkylation of pyrazole is the formation of regioisomers. Since pyrazole is an unsymmetrical heterocycle, alkylation can occur at either of the two nitrogen atoms, leading to a mixture of 1-substituted and 2-substituted (often denoted as 1- and 1'-) products, which can be difficult to separate.[1][2] Low yields can also result from incomplete reaction or side reactions.
Troubleshooting Steps:
-
Regioselectivity Control:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen.[1] While the 2-ethoxyethyl group is not excessively bulky, optimizing other parameters is crucial.
-
Choice of Base and Solvent: The base and solvent system is critical for controlling regioselectivity.[1] For N1-alkylation, a common starting point is using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.[3] Sodium hydride (NaH) can also be effective in preventing the formation of regioisomeric byproducts in some cases.[4]
-
Temperature: Running the reaction at a controlled, lower temperature can sometimes favor the formation of one isomer over the other.
-
-
Incomplete Reaction:
-
Base Strength: Ensure the base is strong enough to deprotonate the pyrazole. If using K₂CO₃, ensure it is finely powdered and dry.
-
Reaction Time and Temperature: Monitor the reaction by TLC. If the starting material is consumed slowly, consider increasing the temperature or extending the reaction time. A temperature range of room temperature to 80°C for 4-24 hours is a typical starting point.[1]
-
| Parameter | Recommendation for N1-selectivity | Rationale |
| Base | K₂CO₃ or NaH | Mild bases can favor the thermodynamic product. NaH ensures complete deprotonation. |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents often favor a single regioisomer.[1] |
| Alkylating Agent | 2-Bromoethyl ethyl ether | Bromoalkanes are generally more reactive than chloroalkanes, which can allow for milder reaction conditions. |
| Temperature | Room Temperature to 60°C | Start at a lower temperature and gradually increase if the reaction is sluggish to minimize side reactions. |
Q3: How do I confirm the structure of the correct N1-alkylated isomer?
A3: Distinguishing between N1 and N2 isomers can be achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through techniques like Nuclear Overhauser Effect (NOE) experiments. For 1-(2-ethoxyethyl)-1H-pyrazole, irradiation of the protons on the ethoxyethyl chain should show an NOE enhancement with the proton at the 5-position of the pyrazole ring, confirming the N1 substitution.
Troubleshooting Guide: Step 2 - Vilsmeier-Haack Formylation
Q4: My Vilsmeier-Haack reaction is giving a low yield or no product at all. What should I check?
A4: Failure in a Vilsmeier-Haack reaction often points to issues with the Vilsmeier reagent itself or the reactivity of the substrate.[5]
Troubleshooting Steps:
-
Vilsmeier Reagent Integrity:
-
Moisture Sensitivity: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous DMF and fresh, high-purity POCl₃.[6][7]
-
Reagent Preparation: Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately. The formation of a viscous, white salt is indicative of successful reagent formation.[8]
-
-
Reaction Conditions:
-
Stoichiometry: An excess of the Vilsmeier reagent (typically 2-4 equivalents) is often required to drive the reaction to completion.[8][9]
-
Temperature: The formylation of pyrazoles often requires heating.[7] If no reaction occurs at room temperature, gradually increase the temperature to 70-90 °C and monitor by TLC.[6]
-
Substrate Reactivity: While 1-alkylpyrazoles are generally electron-rich enough to undergo formylation, strongly electron-withdrawing groups on the pyrazole ring can deactivate it towards electrophilic substitution.[9] The 2-ethoxyethyl group is not strongly deactivating.
-
Q5: The reaction mixture turned dark and I have a tarry residue instead of a clean product. What went wrong?
A5: The formation of a dark, tarry residue is usually a sign of decomposition, which can be caused by excessive heat or impurities.
Troubleshooting Steps:
-
Temperature Control: The Vilsmeier-Haack reaction can be exothermic. Maintain strict temperature control, especially during the addition of the pyrazole substrate to the Vilsmeier reagent. Use an ice bath to manage the temperature.
-
Purity of Reagents: Use purified starting materials and anhydrous solvents to minimize side reactions. Old DMF can contain dimethylamine, which can lead to byproducts.
-
Reaction Time: Prolonged heating can lead to decomposition. Monitor the reaction by TLC and stop it once the starting material is consumed.
Q6: The work-up procedure is difficult, and I'm losing product. Are there any tips for purification?
A6: The work-up of a Vilsmeier-Haack reaction involves quenching the reactive Vilsmeier reagent and the resulting iminium salt intermediate, which must be done carefully.
Work-up and Purification Protocol:
-
Quenching: Cool the reaction mixture in an ice bath and slowly pour it onto crushed ice. This hydrolysis step is exothermic.
-
Neutralization: Carefully neutralize the acidic solution with a base such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is basic (pH 8-9). This will precipitate the crude product.
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Purification: The crude product can be purified by column chromatography on silica gel.
If the product is water-soluble, it may be necessary to saturate the aqueous layer with sodium chloride (brine) before extraction to improve partitioning into the organic layer.
Caption: Troubleshooting workflow for the synthesis of 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde.
Experimental Protocols
Protocol 1: N-Alkylation of Pyrazole
-
To a solution of pyrazole (1.0 eq) in anhydrous DMF, add finely powdered potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 2-bromoethyl ethyl ether (1.1 eq) dropwise.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 1-(2-ethoxyethyl)-1H-pyrazole.
Protocol 2: Vilsmeier-Haack Formylation
-
In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous DMF (4.0 eq).
-
Cool the flask to 0 °C in an ice bath and add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise with vigorous stirring.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 1-(2-ethoxyethyl)-1H-pyrazole (1.0 eq) in a small amount of anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Neutralize the solution with aqueous sodium bicarbonate or sodium hydroxide solution to a pH of 8-9.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde.
References
- El-Mekabaty, A., et al. (2020). Synthesis of 3-aryl-4-formyl pyrazoles. RSC Advances.
- BenchChem. (2025).
- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(vi), 1-14.
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry, 87(15), 10018-10025. Available from: [Link]
-
Mamatha, K., et al. (2022). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(40), 27953-27988. Available from: [Link]
-
Huang, A., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available from: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps. Available from: [Link]
-
Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. Available from: [Link]
- Attaryan, O. S., et al. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Russian Journal of General Chemistry, 76(11), 1817-1819.
- Sagitullina, G. F., et al. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles. Russian Journal of General Chemistry, 84(4), 793-795.
-
MDPI. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available from: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from: [Link]
-
Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Available from: [Link]
- International Journal of Pharmaceutical Sciences and Research. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijpsr.com.
- Singh, S. B. (1995). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Pyrazole Derivatives from Ethyl 4-(3-chlorophenyl)
-
Yakimovich, S. I., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 28(21), 7309. Available from: [Link]
-
Reddit. (2023). N-methylation of pyrazole. Reddit. Available from: [Link]
-
The Organic Chemistry Tutor. (2021). Vilsmeier-Haack Reaction Mechanism. YouTube. Available from: [Link]
-
De, P., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3436. Available from: [Link]
- Kanishchev, O. S., et al. (2002). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. Chemistry of Heterocyclic Compounds, 38(11), 1333-1339.
-
PubChem. 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde. PubChem. Available from: [Link]
-
PubChem. 1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde. PubChem. Available from: [Link]
- Singh, P., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. International Journal of Pharmaceutical and Chemical Sciences, 2(4), 1686-1692.
- ResearchGate. (2022). Synthesis and characterization of some symmetrical substituted 1-(2-chloroethyl)pyrazole-based chalcogenides.
- Anisimova, V. A., et al. (2013). Synthesis and reactions of pyrazole-4-carbaldehydes. Russian Journal of Organic Chemistry, 49(11), 1653-1661.
-
Lin, T. S., et al. (1986). Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3, 5-tetrazine-8-carboxamide and related compounds. Journal of Medicinal Chemistry, 29(8), 1544-1547. Available from: [Link]
- ResearchGate. (2017). Pyrazole-4-carbaldehyde derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde
The following technical guide is designed for researchers and process chemists optimizing the isolation of 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde . It synthesizes principles of heterocyclic chemistry with practical chromatography techniques.
Executive Summary & Molecule Profile
Target Molecule: 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde CAS Registry Number: 815608-06-1 (or related analogues) Molecular Weight: ~168.19 g/mol Physicochemical Profile: This compound features a pyrazole core substituted with a polar formyl group (CHO) at position 4 and a flexible ethoxyethyl chain at position 1.[1][2][3][4]
-
Polarity: Moderate to High. The pyridine-like nitrogen (N2) and the aldehyde oxygen act as hydrogen bond acceptors. The ethoxy tail adds lipophilicity but also ether-oxygen polarity.
-
State: Typically a viscous yellowish oil or low-melting solid.
-
Key Impurities:
-
Unreacted Starting Material (1H-pyrazole-4-carbaldehyde): Highly polar, H-bond donor (N-H).
-
Alkylating Agent (e.g., 1-bromo-2-ethoxyethane): Non-polar.
-
Bis-alkylated Quaternary Salts: Ionic, stays on the baseline.
-
Vilsmeier Byproducts: (If synthesized via Vilsmeier-Haack) Phosphorus-containing residues.
-
Pre-Purification Assessment (The "Go/No-Go" Phase)
Before packing the column, you must validate the separation window.
Step 1: Thin Layer Chromatography (TLC) Optimization
Goal: Achieve a
| Solvent System | Expected Behavior | Recommendation |
| 100% Hexanes | Product stays at baseline ( | Use only for washing non-polar impurities. |
| 30% EtOAc / 70% Hexanes | Product moves ( | Starting Point. Good separation potential.[5] |
| 5% MeOH / 95% DCM | Product moves high ( | Use if product is too polar for Hex/EtOAc. |
Visualization:
-
UV (254 nm): The conjugated pyrazole-aldehyde system is UV active.
-
DNP Stain (2,4-Dinitrophenylhydrazine): Specific for aldehydes. The product will appear as a yellow/orange spot. This confirms the integrity of the -CHO group.
-
Iodine Chamber: General stain for the ethoxy chain and aromatics.
Step 2: Solubility Check
The ethoxyethyl chain improves solubility in organic solvents compared to the parent pyrazole.
-
Good Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc).
-
Poor Solvents: Hexanes (likely insoluble/oiling out), Water.
-
Loading Strategy: Dissolve the crude oil in a minimum volume of DCM or adsorb onto silica (dry loading) if the crude is viscous/sticky.
Column Chromatography Protocol
Workflow Logic
The following diagram illustrates the decision process for purification.
Figure 1: Purification workflow logic for N-alkylated pyrazole aldehydes.
Standard Operating Procedure (SOP)
Stationary Phase: Silica Gel 60 (230–400 mesh).[6] Mobile Phase: Hexanes (A) / Ethyl Acetate (B).
-
Column Packing: Slurry pack silica in 100% Hexanes.
-
Equilibration: Flush with 2 column volumes (CV) of 5% EtOAc/Hexanes to deactivate highly active sites.
-
Loading:
-
Preferred:Dry Loading . Dissolve crude in DCM, add silica (1:2 ratio by weight), and rotary evaporate to a free-flowing powder. Load this powder on top of the packed bed. This prevents "fingering" caused by viscous oils.
-
-
Elution Gradient:
-
0–5 min: 5% B (Elutes non-polar alkyl halides).
-
5–20 min: Linear gradient 5%
40% B. -
20–30 min: Hold at 40% B (Product elution).
-
Flush: 100% EtOAc (Elutes unreacted NH-pyrazole).
-
Troubleshooting & FAQs
Q1: My product is tailing (streaking) on the column. How do I fix this?
Cause: Pyrazoles contain a basic nitrogen (N2) that can interact strongly with the acidic silanol groups of silica gel. Solution:
-
Add a Modifier: Add 1% Triethylamine (TEA) to your mobile phase. This neutralizes the silica acidity.
-
Note: If you use TEA, you must wash the collected fractions with saturated
or brine later to remove the amine, or rely on rotary evaporation if the TEA is volatile enough.
-
-
Switch Solvents: Change to DCM/Methanol . A 98:2 DCM:MeOH system often sharpens peaks for polar heterocycles.
Q2: I see two spots very close together. Is this an isomer mixture?
Analysis:
-
Scenario A (Synthesis from 1H-pyrazole-4-carbaldehyde): The starting material is symmetric. N1 and N2 alkylation yields the same product. The second spot is likely a mono-impurity or starting material.
-
Scenario B (Synthesis via Vilsmeier on alkyl-pyrazole): If you started with 1-(2-ethoxyethyl)pyrazole, the second spot could be unreacted starting material (no aldehyde). Use DNP stain; only the product will turn orange.
-
Scenario C (Regioisomers from asymmetric precursors): If your starting pyrazole had a substituent at position 3 (e.g., 3-methyl), you would form N1 and N2 isomers. These are chemically distinct and usually separable.[5] The N1-alkyl isomer (less sterically hindered) is typically the major product and often less polar (higher
) than the N2 isomer [1].
Q3: The product is co-eluting with the unreacted NH-pyrazole.
Solution: The NH-pyrazole is an H-bond donor, while your product is not.
-
Change Selectivity: Use DCM/Ether instead of Hex/EtOAc. Ether accepts H-bonds, potentially pulling the NH-pyrazole faster or slower relative to the product depending on solvation.
-
Chemical Wash (Pre-Column): Dissolve the crude in EtOAc and wash with dilute NaOH (1M) . The NH-pyrazole is weakly acidic (
) and can be deprotonated/extracted into the aqueous layer, leaving the N-alkylated product in the organic layer. Caution: Aldehydes can be sensitive to strong base; keep contact time short and cold.
Q4: My yield is low, and the product seems to decompose on the column.
Cause: Aldehydes can oxidize to carboxylic acids on active silica, or acetalize if methanol is used with acid traces. Solution:
-
Speed: Run a "Flash" column (high flow rate, <15 mins).
-
Neutralization: Pre-treat silica with 1% TEA in hexanes.
-
Alternative Phase: Use Neutral Alumina instead of silica gel if the compound is acid-sensitive.
References
-
Regioselectivity in Pyrazole Alkylation
-
Vilsmeier-Haack Formylation of Pyrazoles
- Context: Describes the synthesis of pyrazole-4-carbaldehydes and purific
-
Source: "Synthesis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde." Molbank (2024).[2]
-
General N-Alkylation Protocols
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. researchgate.net [researchgate.net]
- 3. epubl.ktu.edu [epubl.ktu.edu]
- 4. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde | C8H12N2O2 | CID 54753423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Preventing oxidation of 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde during storage
<
Document ID: TSS-CHEM-2026-0214-01
Version: 1.0
Introduction
Welcome to the technical support guide for 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. As a key intermediate, maintaining the stability and purity of this aldehyde is paramount for reproducible and accurate results. A primary challenge encountered during its storage is oxidation of the aldehyde functional group to a carboxylic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you mitigate this issue and ensure the integrity of your material.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde during storage?
A1: The principal degradation pathway is the oxidation of the aldehyde group (-CHO) to the corresponding carboxylic acid (-COOH).[1][2] This is a common issue for aldehydes, which are susceptible to oxidation, especially when exposed to air (oxygen).[3][4] The presence of the pyrazole ring, a heterocyclic aromatic amine, may also influence the compound's overall stability.[5]
Q2: What are the initial signs that my aldehyde has started to oxidize?
A2: Visual inspection may not always be reliable. However, some aliphatic aldehydes, when they oxidize, can form byproducts that may alter the appearance or smell of the sample.[6] The most definitive signs of oxidation will be observed during analytical testing. In techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), you will notice a decrease in the peak area of the aldehyde and the appearance of a new peak corresponding to the carboxylic acid impurity.[3]
Q3: Can I still use the aldehyde if some oxidation has occurred?
A3: This depends entirely on the tolerance of your specific application for the carboxylic acid impurity. For many sensitive downstream reactions, even small amounts of this impurity can be detrimental. It is generally recommended to use the aldehyde in its purest form. If you suspect oxidation, it is best to quantify the impurity level before proceeding.
Q4: What is the ideal temperature for storing this compound?
A4: For optimal stability, it is recommended to store 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde at low temperatures, such as 4°C.[3] Some protocols for volatile aldehyde standards even suggest storage at -20°C to minimize degradation.[3] However, it's crucial to prevent repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[3]
Troubleshooting Guide: Preventing Oxidation
This section provides a more detailed, step-by-step approach to proactively prevent the oxidation of your 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde.
Issue 1: Rapid Degradation Observed Even Under Refrigeration
Potential Cause: Exposure to atmospheric oxygen.
Troubleshooting Steps:
-
Inert Atmosphere Storage: The most effective way to prevent oxidation is to remove oxygen from the storage environment.
-
Protocol for Inert Gas Blanketing:
-
Obtain a vial with a septum-sealed cap.
-
Carefully transfer the desired amount of the aldehyde into the vial.
-
Insert a needle connected to a source of inert gas (e.g., argon or nitrogen) through the septum, ensuring the needle tip is above the liquid level.
-
Insert a second, shorter needle to act as a vent.
-
Gently flush the headspace of the vial with the inert gas for 1-2 minutes.
-
Remove the vent needle first, followed by the gas inlet needle.
-
Seal the vial cap securely with paraffin film for an extra barrier.
-
-
-
Use of Small-Volume Aliquots: Avoid repeatedly opening the main stock container.
-
Upon receiving a new batch of the aldehyde, divide it into smaller, single-use aliquots in an inert atmosphere (like a glovebox). This minimizes the exposure of the bulk material to air each time you need to use it.
-
Issue 2: Degradation Detected Despite Inert Gas Blanketing
Potential Cause: Presence of pro-oxidant impurities or exposure to light.
Troubleshooting Steps:
-
Solvent Purity: If the aldehyde is in solution, ensure the solvent is of high purity and free of peroxides. Some solvents, like ethers, can form peroxides over time which can initiate oxidation.
-
Light Protection: Store the aldehyde in an amber vial or a vial wrapped in aluminum foil to protect it from light.[7] UV light can catalyze the oxidation of aldehydes.[8]
-
Addition of Antioxidants: For long-term storage, consider adding a suitable antioxidant.
-
Butylated hydroxytoluene (BHT) is a common antioxidant used to stabilize organic compounds. A typical concentration to consider is 0.01% to 0.1% (w/w).
-
Hydroquinone is another effective antioxidant.[8]
-
Note: Always perform a small-scale compatibility test to ensure the chosen antioxidant does not interfere with your downstream applications.
-
Workflow for Handling and Storage
The following diagram illustrates the recommended workflow for handling and storing 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde to minimize oxidation.
Caption: Recommended handling and storage workflow.
Analytical Methods for Detecting Oxidation
To ensure the quality of your 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde, it is crucial to have reliable analytical methods to detect and quantify the carboxylic acid impurity.
| Analytical Technique | Principle | Typical Observations for Oxidation |
| HPLC-UV | Separates compounds based on their polarity, detected by UV absorbance.[9] | A new, more polar peak (shorter retention time on reverse phase) corresponding to the carboxylic acid will appear. The peak for the aldehyde will decrease in area. |
| GC-MS | Separates compounds based on boiling point and provides mass-to-charge ratio for identification.[10] | A new peak with a molecular ion corresponding to the carboxylic acid will be detected. |
| ¹H NMR Spectroscopy | Provides structural information based on the chemical environment of protons. | The aldehyde proton signal (typically ~9-10 ppm) will decrease in intensity, and a new broad signal for the carboxylic acid proton (typically >10 ppm) may appear. |
Protocol: Qualitative Test for Aldehydes (Tollens' Test)
This classic "silver mirror" test can be a quick qualitative check to confirm the presence of the aldehyde functional group. A positive result indicates the presence of the aldehyde, while a negative result could suggest complete oxidation.[11][12]
-
Prepare Tollens' reagent: In a clean test tube, add 2 mL of a 5% silver nitrate solution. Add one drop of 10% sodium hydroxide solution. A brown precipitate of silver oxide will form. Add 2% dilute ammonia solution dropwise, with shaking, until the brown precipitate just dissolves.
-
Add 2-3 drops of your sample to the freshly prepared Tollens' reagent.
-
Gently warm the mixture in a water bath for a few minutes.
-
Positive Result: The formation of a silver mirror on the inside of the test tube, or a black precipitate of silver, indicates the presence of an aldehyde.[4][12]
Caption: Interpreting the results of a Tollens' test.
References
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). National Institutes of Health. [Link]
-
Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. (n.d.). IntechOpen. [Link]
-
What is the oxidizing agent to stop the oxidation of primary alcohol at the aldehydic level? (2020). Quora. [Link]
-
A method for stabilizing aliphatic higher aldehyde compounds. (n.d.). European Patent Office. [Link]
-
Best Supplements To Break Down Acetaldehyde. (2025). iBlush. [Link]
-
Methods for Determining Aldehydes in Air. (n.d.). Health and Safety Executive. [Link]
-
19.3: Oxidation of Aldehydes and Ketones. (2025). Chemistry LibreTexts. [Link]
-
Tests for Aldehydes and Ketones. (2019). BYJU'S. [Link]
-
Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). ResearchGate. [Link]
-
Detoxification of aldehydes by histidine-containing dipeptides: from chemistry to clinical implications. (n.d.). National Institutes of Health. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
-
How does PCC not oxidize aldehyde? (2017). Chemistry Stack Exchange. [Link]
-
Heterocyclic Compound Warehouse Storage Solutions. (n.d.). [Brand N Storage | Cubework]. [Link]
-
Synthesis, Structure, and Properties of Pyrazole-4-carbaldehyde Oximes. (2025). ResearchGate. [Link]
-
19.6. Oxidation of alcohols & aldehydes. (n.d.). Lumen Learning. [Link]
-
Oxidation of Aldehydes and Ketones. (2023). Chemistry LibreTexts. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health. [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2023). Chemical Methodologies. [Link]
-
Beyond Reactive Oxygen Species: Aldehydes as Arbitrators of Alarm and Adaptation. (2009). National Institutes of Health. [Link]
-
Highly efficient synthesis and characterization of starch aldehyde-catechin conjugate with potent antioxidant activity. (2021). PubMed. [Link]
-
oxidation of aldehydes and ketones. (n.d.). Chemguide. [Link]
-
Oxidation of 1-(2-hydroxyethyl)-3,5-dimethylpyrazole-4-carbaldehyde under phase-transfer catalysis. (2014). ResearchGate. [Link]
-
Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode in aqueous alkali. (2016). ResearchGate. [Link]
-
Chemical Storage Fact Sheet. (2023). University of Waterloo. [Link]
-
Degradation of Heterocyclic Aromatic Amines in Oil Under Storage and Frying Conditions and Reduction of Their Mutagenic Potential. (2007). PubMed. [Link]
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- 5. Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 7. cubework.com [cubework.com]
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Removing unreacted 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde from reaction mixtures
Technical Support Center: Purification & Isolation Strategies Subject: Removal of 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde (CAS: 1034303-30-8) Ticket ID: PUR-PYZ-044 Status: Active Guide
Executive Summary
This technical guide addresses the purification challenges associated with 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde . As a functionalized pyrazole, this intermediate exhibits amphiphilic properties due to the basic pyrazole core and the lipophilic ethoxyethyl tail. Its removal from reaction mixtures (typically reductive aminations, Wittig reactions, or heterocycle condensations) requires exploiting the specific reactivity of the formyl group (-CHO) or the basicity of the pyrazole nitrogen.
This guide prioritizes chemoselective scavenging and bisulfite adduct formation over standard chromatography, as these methods offer higher throughput and reproducibility.
Decision Matrix: Method Selection
Before initiating a protocol, determine the physicochemical nature of your target product compared to the impurity.
Figure 1: Strategic decision tree for selecting the optimal purification method based on product chemistry and scale.
Protocol A: Polymer-Supported Scavenging (High-Throughput)
Best for: Small scale (<1g), parallel synthesis, or when the product is an amine. Mechanism: A polymer-supported nucleophile (hydrazine or amine) reacts selectively with the electrophilic aldehyde carbonyl to form a covalent bond. The impurity remains on the bead and is removed via filtration.
Technical Insight
The 1-(2-ethoxyethyl) side chain increases the solubility of the pyrazole in DCM and THF. Therefore, swelling resins like polystyrene (PS) are superior to silica-supported scavengers here, as the impurity can freely diffuse into the polymer matrix.
Step-by-Step Methodology
-
Reagent Selection: Use PS-TsNHNH2 (Polystyrene-supported p-toluenesulfonyl hydrazide).
-
Loading: Typically 2.0–3.0 mmol/g.
-
Stoichiometry: Use 2.5 – 3.0 equivalents relative to the estimated unreacted aldehyde.
-
-
Solvent System: Dissolve the crude reaction mixture in DCM or DCE .
-
Note: Avoid protic solvents (MeOH) as they reduce resin swelling kinetics.
-
-
Incubation:
-
Add the resin to the mixture.
-
Add catalytic Acetic Acid (1-2 drops) to accelerate hydrazone formation.
-
Agitate (do not stir with a magnetic bar, as it grinds the beads) at room temperature for 4–16 hours.
-
-
Filtration:
-
Filter through a coarse frit or Celite pad.
-
Wash the resin cake with DCM (3x) to recover the target product.
-
-
Concentration: Evaporate the filtrate to yield the aldehyde-free product.
Protocol B: Bisulfite Adduct Extraction (Scale-Up)
Best for: Large scale (>5g), cost-sensitive processes, or when the product is acid-sensitive. Mechanism: The aldehyde reacts with sodium bisulfite (NaHSO3) to form a water-soluble hydroxy-sulfonate adduct. The ethoxyethyl tail is not lipophilic enough to prevent the adduct from partitioning into the aqueous phase.
Data: Bisulfite Partitioning Efficiency
| Parameter | Condition | Outcome |
| Reagent | Sat. NaHSO3 (aq) | Forms |
| Organic Solvent | Ethyl Acetate or DCM | Product remains in organic phase |
| pH Dependency | pH 4.0 - 6.0 | Optimal adduct stability |
| Temperature | 0°C - 25°C | Exothermic reaction; keep cool |
Step-by-Step Methodology
-
Preparation: Dissolve the crude mixture in Ethyl Acetate (EtOAc) . Avoid Ether/DCM if possible to ensure sharp phase separation.
-
Adduct Formation:
-
Add 1.5 equivalents of saturated aqueous Sodium Bisulfite (NaHSO3) solution.
-
Crucial Step: Vigorously stir or shake for 30–60 minutes. The reaction occurs at the biphasic interface.
-
-
Phase Separation:
-
Transfer to a separatory funnel.
-
Isolate the organic layer (contains Product).
-
The aqueous layer contains the pyrazole-aldehyde-bisulfite adduct.
-
-
Polishing:
-
Wash the organic layer with brine.
-
Dry over MgSO4 and concentrate.
-
Validation Check: Analyze the organic layer via TLC. The aldehyde spot (usually UV active, stains with DNPH) should be absent.
Protocol C: Chromatographic Resolution (Troubleshooting)
Best for: Difficult separations where chemical scavenging fails. Issue: Pyrazoles often "tail" on silica gel due to hydrogen bonding between the pyrazole nitrogen and silanol groups.
Mobile Phase Optimization
The ethoxyethyl group adds some lipophilicity, but the pyrazole core dominates the interaction with silica.
-
Modifier: Add 1% Triethylamine (Et3N) or 1% NH4OH to the mobile phase. This deactivates acidic silanol sites.
-
Recommended Gradient:
-
Solvent A: Dichloromethane
-
Solvent B: Methanol (with 1% NH3)
-
Gradient: 0% to 10% B over 15 CV (Column Volumes).
-
FAQ: Troubleshooting Specific Scenarios
Q1: I tried the Bisulfite wash, but an emulsion formed. Why? A: The ethoxyethyl chain acts as a weak surfactant. If the concentration is too high, emulsions occur.
-
Fix: Add solid NaCl to the aqueous layer to increase ionic strength (Salting out), or filter the biphasic mixture through a pad of Celite to break the emulsion.
Q2: Can I use acid extraction (HCl wash) to remove the aldehyde? A: Only if your product is neutral (e.g., an amide, ether, or ester). The pyrazole nitrogen has a pKa of ~2.5. Washing with 1N HCl will protonate the pyrazole and pull it into the aqueous layer. However, if your product is an amine (pKa > 8), it will also be extracted.
Q3: How do I confirm the aldehyde is completely gone? A: Use 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain on TLC.
-
Observation: The aldehyde will instantly turn yellow/orange upon dipping and heating. If the spot persists, repeat the scavenging step.
Visualizing the Scavenging Pathway
Figure 2: Mechanism of solid-phase scavenging. The aldehyde is covalently bound to the polymer matrix, allowing physical filtration.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for bisulfite adduct formation).
-
Ley, S. V., et al. (2000). Polymer-supported reagents and scavengers: a new dimension in organic synthesis. Journal of the Chemical Society, Perkin Transactions 1, (23), 3815-4195. (Authoritative source on PS-TsNHNH2 usage).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Physicochemical properties and purification of heterocycles).
Minimizing side reactions of the ethoxyethyl group under acidic conditions
Ticket ID: EE-PROTECT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Minimizing Side Reactions of the Ethoxyethyl Group Under Acidic Conditions
Executive Summary & Scope
The ethoxyethyl (EE) group is an acetal-based protecting group for hydroxyls.[1] It is favored for its ease of installation using ethyl vinyl ether (EVE) and its stability against bases, Grignard reagents, and hydrides.
However, because the EE group is designed to be acid-labile, "minimizing side reactions under acidic conditions" presents a paradox. You are likely facing one of two scenarios:
-
Premature Deprotection: The group is falling off during an acidic reaction step intended for another part of the molecule.
-
Deprotection Artifacts: During intentional removal, the reactive intermediates (carbocations or vinyl ethers) are causing polymerization, scrambling, or transacetalization.
This guide provides the mechanistic insight and protocols to control these outcomes.
The Mechanistic Landscape
To control side reactions, we must visualize the equilibrium. The EE group exists in a delicate balance governed by proton availability (
Diagram 1: The Acid-Catalyzed Equilibrium & Failure Modes
Caption: The central oxocarbenium ion is the pivot point. Side reactions occur when this ion is generated too fast (polymerization) or trapped by the wrong nucleophile (scrambling).
Troubleshooting Modules
Module A: Preventing Premature Loss (Selectivity)
Issue: You need to perform a reaction under mild acidic conditions (e.g., removing a silyl group) without losing the EE group.
The Solution: The EE group is more acid-labile than THP (tetrahydropyranyl) and MOM (methoxymethyl) groups but less labile than trityl groups. You must buffer your acidity.
| Variable | Recommendation | Scientific Rationale |
| Catalyst Selection | PPTS (Pyridinium p-toluenesulfonate) | PPTS is a weakly acidic salt ( |
| Solvent System | Aprotic (DCM, THF) | Hydrolysis requires water. Using strictly anhydrous solvents prevents the reverse reaction, even if the protonation occurs. |
| Temperature | The activation energy for acetal hydrolysis is significant. Keeping the reaction cold kinetically inhibits EE cleavage while allowing faster reactions (like trityl removal) to proceed. |
Module B: Preventing Polymerization (The "Orange Goo" Phenomenon)
Issue: During protection (formation), the reaction mixture turns dark orange/brown and becomes viscous. Yield is low.
Root Cause: Ethyl Vinyl Ether (EVE) is polymerizing.[3][4] This happens when the acid catalyst interacts with EVE before the alcohol substrate can trap the carbocation.
Corrective Protocol:
-
Order of Addition: dissolve the Alcohol + Catalyst first. Add EVE dropwise last.
-
Temperature: Conduct the addition at
. -
Reagent Quality: EVE can form peroxides and degrade. Distill EVE before use if the bottle is old.
Module C: Preventing Transacetalization (Scrambling)
Issue: During deprotection or handling, the EE group migrates to a different hydroxyl group or swaps with the solvent (e.g., forming a methyl acetal in methanol).
Corrective Protocol:
-
Avoid Alcohol Solvents: Do not use methanol or ethanol for deprotection if your molecule has other free hydroxyls. Use Acetone/Water or THF/Water/Acetic Acid.
-
Scavengers: If the released acetaldehyde causes issues (rare, but possible in sensitive substrates), add a scavenger like 1,3-propanedithiol, though this is usually unnecessary for standard EE groups.
Decision Logic: Catalyst Selection
Use this flow to select the correct acidic conditions for your specific constraint.
Caption: PPTS is the primary tool for selectivity. Strong mineral acids (HCl) abolish selectivity.
Standardized Protocols
Protocol A: Mild Installation (The Miyashita Method)
Best for complex substrates to minimize polymerization and degradation.
-
Setup: Flame-dry a round-bottom flask under Nitrogen/Argon.
-
Solvent: Dissolve the alcohol substrate (1.0 equiv) in anhydrous Dichloromethane (DCM).
-
Catalyst: Add Pyridinium
-toluenesulfonate (PPTS) (0.1 equiv). -
Reagent Addition: Cool to
. Add Ethyl Vinyl Ether (EVE) (1.5 to 2.0 equiv) dropwise over 10 minutes.-
Why? Dropwise addition keeps the concentration of free EVE low relative to the alcohol, favoring protection over self-polymerization.
-
-
Reaction: Stir at
for 30 mins, then warm to Room Temperature (RT). Monitor by TLC (usually complete in 1-3 hours). -
Quench: Dilute with ether/DCM and wash with saturated Sodium Bicarbonate (
) .-
Critical: You must neutralize the PPTS before concentration, or the acidity will reverse the reaction (deprotection) during rotary evaporation.
-
Protocol B: Selective Deprotection
Removes EE while retaining silyl ethers.
-
Solvent: Dissolve the protected substrate in Ethanol (or Methanol).
-
Catalyst: Add PPTS (0.1 equiv).
-
Conditions: Heat to
. -
Monitoring: EE groups usually cleave within 1-4 hours. Silyl ethers (TBDMS) generally remain stable under these specific conditions.
-
Workup: Cool, neutralize with solid
, filter, and concentrate.
Frequently Asked Questions (FAQ)
Q: I see two spots on my TLC after protection. Is the reaction incomplete? A: Not necessarily. The EE group introduces a new chiral center (the acetal carbon). If your substrate is already chiral, you have formed diastereomers . These often separate on silica gel, appearing as two distinct spots. This is a "feature," not a bug, but it complicates NMR analysis.
Q: Can I use p-Toluenesulfonic Acid (p-TsOH) instead of PPTS? A: Only if your substrate is extremely robust. p-TsOH is much more acidic than PPTS. It frequently causes the polymerization of EVE (turning the reaction black/orange) and can strip other protecting groups. PPTS is essentially a "buffered" form of TsOH.
Q: My EE group fell off during a silica column purification. Why? A: Silica gel is slightly acidic. For highly labile acetals like EE, this can cause hydrolysis on the column.
-
Fix: Pre-treat your silica column with 1% Triethylamine (Et3N) in your eluent to neutralize the acid sites before loading your sample.
Q: How do I remove EE in the presence of a MOM group? A: This is favorable. EE is significantly more acid-labile than MOM. Using mild acidic conditions (Acetic acid/Water/THF 4:2:1 at 45°C) will often cleave the EE group while leaving the MOM group intact.
References
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th ed. John Wiley & Sons. (The authoritative text on relative stability of acetals).
-
Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate.[2][5][6][7][8][9][10] A mild and efficient catalyst for the tetrahydropyranylation of alcohols. The Journal of Organic Chemistry, 42(23), 3772–3774. (The seminal paper establishing PPTS for acetal formation).
-
Organic Chemistry Portal. Protecting Groups: Ethoxyethyl ether (EE). (Verified stability charts and mechanisms).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PPTS: High-Efficiency, Safe, and Easy-to-Use Catalyst – Essential for Laboratory Synthesis | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
- 3. Ethyl vinyl ether - Wikipedia [en.wikipedia.org]
- 4. Ethyl vinyl ether: Chemical properties and uses_Chemicalbook [chemicalbook.com]
- 5. A15708.36 [thermofisher.com]
- 6. Pyridinium p-toluenesulfonate | CAS 24057-28-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. Applications of Pyridinium p-Toluenesulfonate_Chemicalbook [chemicalbook.com]
- 8. asianpubs.org [asianpubs.org]
- 9. nbinno.com [nbinno.com]
- 10. Pyridinium p-Toluenesulfonate (PPTS) [commonorganicchemistry.com]
Technical Support Center: Optimizing Reactions for 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde
Welcome to the dedicated technical support center for the synthesis and optimization of 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of temperature and pressure optimization for this important heterocyclic aldehyde. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to enhance your experimental success.
Introduction: The Critical Role of Temperature and Pressure
The synthesis of 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde, a key building block in pharmaceutical development, is most commonly achieved through the Vilsmeier-Haack formylation of the corresponding 1-(2-ethoxyethyl)-1H-pyrazole.[1][2][3][4] The success of this reaction is highly dependent on precise control of reaction parameters, with temperature and pressure being paramount. Temperature dictates the reaction kinetics and the stability of the reactive intermediates, while pressure can influence reaction rates and pathways, particularly in solvent-free or high-concentration systems.[5][6][7] This guide will provide you with the technical insights to rationally optimize these parameters for improved yield, purity, and safety.
Troubleshooting Guide: A Problem-Solving Approach
This section is structured to address specific experimental challenges you may encounter.
Q1: My reaction is sluggish, with low conversion of the starting pyrazole. How can I effectively increase the reaction rate by optimizing the temperature?
A1: A sluggish reaction is a common issue and is often related to insufficient thermal energy to overcome the activation barrier. Here’s a systematic approach to optimizing the temperature:
Underlying Causality: The Vilsmeier-Haack reaction involves the formation of the Vilsmeier reagent, an electrophilic iminium salt, which then reacts with the electron-rich pyrazole ring.[8][9][10] Both the formation of the reagent and the subsequent electrophilic aromatic substitution are temperature-dependent.
Step-by-Step Optimization Protocol:
-
Vilsmeier Reagent Formation: The initial reaction between N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent is exothermic and should be performed at a low temperature (0-5 °C) to ensure its stability.[11][12]
-
Controlled Temperature Increase: After the addition of the 1-(2-ethoxyethyl)-1H-pyrazole, if the reaction is slow at room temperature, a gradual increase in temperature is recommended.
-
Monitoring Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product at different temperatures.
-
Caution with Elevated Temperatures: Be aware that the Vilsmeier reagent is thermally unstable and can undergo exothermic decomposition at elevated temperatures, potentially leading to a runaway reaction.[11][13][14][15] It is advisable to not exceed 80 °C.[16]
Data-Driven Recommendations:
| Temperature Range | Expected Outcome | Troubleshooting Actions |
| 0-25 °C | Low to no product formation | Gradually increase the temperature in 10 °C increments. |
| 25-50 °C | Moderate reaction rate | If the reaction is still slow, consider a further increase in temperature. |
| 50-70 °C | Optimal reaction rate for many substrates | Monitor for side product formation.[2] |
| > 80 °C | Risk of reagent decomposition and side reactions | Not recommended without proper safety precautions.[13] |
Workflow for Temperature Optimization:
Caption: Workflow for Temperature Optimization.
Q2: I'm observing significant side product formation. How can temperature and pressure be adjusted to improve the selectivity of my reaction?
A2: Side product formation is often a result of the high reactivity of the Vilsmeier reagent or decomposition at elevated temperatures.
Controlling Temperature for Selectivity:
-
Lowering the Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can often improve selectivity by favoring the desired reaction pathway with the lower activation energy.
-
Avoiding Hot Spots: Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture, preventing localized overheating that can lead to decomposition and side reactions.
The Role of Pressure in Selectivity:
While high-pressure chemistry (in the kbar range) can influence reaction pathways, for standard laboratory synthesis, pressure is not a primary control parameter for selectivity in the Vilsmeier-Haack reaction.[5][17] However, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent moisture from entering the reaction, which can hydrolyze the Vilsmeier reagent and lead to undesired byproducts.[11]
Q3: My reaction is complete, but I'm getting a low yield after work-up. Could the temperature during quenching be the issue?
A3: Yes, the quenching and work-up procedure is a critical step where product can be lost if not performed correctly.
Optimizing the Quenching Process:
-
Low-Temperature Quenching: The reaction mixture should be quenched by slowly pouring it onto crushed ice or into a cold aqueous solution (e.g., saturated sodium bicarbonate or sodium acetate).[12] This helps to control the exothermic hydrolysis of any remaining Vilsmeier reagent and POCl₃.
-
pH Adjustment: Careful neutralization of the acidic reaction mixture is essential. The pH should be adjusted to between 6 and 7 to ensure the aldehyde product is in its neutral form for efficient extraction.[12]
Frequently Asked Questions (FAQs)
Q4: What is the optimal pressure for the synthesis of 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde?
A4: For most lab-scale Vilsmeier-Haack reactions, the reaction is performed at atmospheric pressure under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. While high-pressure conditions (up to 3.8 kbar) have been shown to accelerate some heterocyclic syntheses, this is generally not necessary for the Vilsmeier-Haack reaction and requires specialized equipment.[5]
Q5: What are the safety considerations when working with the Vilsmeier-Haack reaction at elevated temperatures?
A5: The Vilsmeier-Haack reaction can be hazardous if not properly controlled. The Vilsmeier reagent is thermally unstable and can decompose exothermically, leading to a rapid increase in temperature and pressure (a thermal runaway).[13][14][15] Always conduct the reaction in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and have a cooling bath readily available. When heating the reaction, do so gradually and monitor the temperature closely.
Q6: Can I pre-form and store the Vilsmeier reagent?
A6: While it is possible to buy the Vilsmeier reagent as a solid, it is highly recommended to prepare it fresh in situ for immediate use.[12] The reagent is sensitive to moisture and has limited thermal stability, so storing it can lead to decomposition and reduced reactivity.[11][12]
Experimental Protocols
Protocol 1: Synthesis of 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
-
Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: Add anhydrous DMF (3 equivalents) to the flask and cool to 0 °C in an ice bath.
-
Slowly add freshly distilled POCl₃ (1.2 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 5 °C.[12]
-
After the addition is complete, stir the mixture at 0 °C for 30-60 minutes.
-
Reaction: Dissolve 1-(2-ethoxyethyl)-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous solvent (e.g., dichloromethane) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC. If the reaction is sluggish, gently heat to 40-60 °C.[12]
-
Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and water.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is between 6 and 7.[12]
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Logical Relationship of Parameters:
Caption: Interplay of Reaction Parameters.
References
-
Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link]
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. [Link]
-
High-pressure activation for the solvent- and catalyst-free syntheses of heterocycles, pharmaceuticals and esters - PMC. [Link]
-
SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY - Semantic Scholar. [Link]
-
Effect of pressure on heterocyclic compounds: Pyrimidine and s-triazine - ResearchGate. [Link]
-
Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI) | Request PDF - ResearchGate. [Link]
-
Effect of pressure on heterocyclic compounds: pyrimidine and s-triazine - PubMed. [Link]
-
Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. - Mettler Toledo. [Link]
-
Vilsmeier–Haack Complex Formation by Fe3O4@SiO2@CS@POCl2–x/DMF. [Link]
-
1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde - PubChem. [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC. [Link]
-
Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline - ResearchGate. [Link]
-
Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA - ACS Publications. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. [Link]
-
SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. [Link]
-
Vilsmeier reagent - Wikipedia. [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. [Link]
-
Vilsmeier-Haack Reaction | NROChemistry. [Link]
-
Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction - ResearchGate. [Link]
-
Vilsmeier–Haack reaction - Wikipedia. [Link]
-
Vilsmeier-Haack Reaction - J&K Scientific LLC. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. [Link]
-
Are activation barriers of 50–70 kcal mol−1 accessible for transformations in organic synthesis in solution? - PMC. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
5 - Organic Syntheses Procedure. [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. [Link]
-
1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde - PubChem. [Link]
-
Chemical Synthesis Driven by High Pressure | CCS Chemistry. [Link]
-
Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - MDPI. [Link]
-
Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF - ResearchGate. [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. [Link]
-
(PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - ResearchGate. [Link]
Sources
- 1. jpsionline.com [jpsionline.com]
- 2. epubl.ktu.edu [epubl.ktu.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. High-pressure activation for the solvent- and catalyst-free syntheses of heterocycles, pharmaceuticals and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of pressure on heterocyclic compounds: pyrimidine and s-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mt.com [mt.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. jk-sci.com [jk-sci.com]
- 17. chinesechemsoc.org [chinesechemsoc.org]
Addressing solubility issues of 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde in aqueous media
Topic: 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde
CAS: 304693-70-7 (Analogous/Related) | MW: ~168.2 g/mol
Executive Summary
This guide addresses the physicochemical challenges associated with 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde . While the ethoxyethyl side chain imparts some polarity, the aromatic pyrazole core creates a lipophilicity-hydrophilicity mismatch (estimated LogP ~0.5–0.8). This results in "oiling out" in aqueous media, slow dissolution kinetics, and precipitation during serial dilutions.
As Senior Application Scientists, we categorize the solutions into three workflows: Biological Screening (maintaining monomeric dispersion), Chemical Synthesis (micellar catalysis), and Storage/Stability (preventing oxidation).
Part 1: Critical Solubility Protocols
Workflow A: Preparation of Stock Solutions (The "Golden Standard")
Attempting to dissolve this compound directly in water or saline is the primary cause of experimental failure. You must utilize a water-miscible organic cosolvent first.
Recommended Solvent: Dimethyl Sulfoxide (DMSO) or Ethanol (anhydrous). Solubility Limit: >50 mM in pure DMSO.
Protocol:
-
Weighing: Weigh the solid into a glass vial (avoid polystyrene, which leaches in DMSO).
-
Primary Solubilization: Add 100% DMSO to achieve a concentration of 10 mM to 50 mM . Vortex for 30 seconds.
-
Why? This overcomes the crystal lattice energy, creating a thermodynamically stable solvated state.
-
-
Visual Check: Ensure the solution is clear and colorless/pale yellow. If particulates persist, sonicate at 40 kHz for 5 minutes (monitor temperature to stay <30°C).
Workflow B: Aqueous Dilution for Biological Assays
The "Crash-Out" Effect: Rapidly adding a high-concentration DMSO stock to water often causes the compound to precipitate as a kinetic suspension.
The Step-Down Protocol: To achieve a final assay concentration (e.g., 100 µM) in aqueous buffer:
-
Intermediate Dilution: Dilute the 50 mM DMSO stock 1:10 into PEG-400 or Ethanol .
-
Final Dilution: Slowly add this intermediate solution to your aqueous buffer with constant stirring.
-
Target DMSO: Keep final DMSO concentration <1% (v/v) to avoid cytotoxicity.
-
Surfactant Spike:[1] If precipitation persists, add 0.05% Tween-80 or Pluronic F-127 to the assay buffer before adding the compound.
-
CRITICAL WARNING - BUFFER SELECTION: Do NOT use Tris (Tris(hydroxymethyl)aminomethane) or Glycine buffers.
Mechanism: The aldehyde moiety (-CHO) reacts with primary amines in Tris/Glycine to form Schiff bases (imines) .
Result: False negatives in screening or degradation of the compound.
Solution: Use PBS, HEPES, or MOPS buffers.
Part 2: Advanced Solubilization for Synthesis (Green Chemistry)
For researchers utilizing this intermediate in aqueous organic synthesis (e.g., Knoevenagel condensation, reductive amination), standard cosolvents often lead to poor reaction rates. We recommend Micellar Catalysis .
Technology: TPGS-750-M (Designer Surfactant) This surfactant forms nanomicelles in water. The lipophilic pyrazole-aldehyde migrates into the hydrophobic micellar core, creating a high-concentration "nanoreactor" while the bulk solvent remains water.
Protocol:
-
Prepare a 2 wt % solution of TPGS-750-M in degassed water.
-
Add the pyrazole-aldehyde and limiting reagents.
-
Stir vigorously. The reaction occurs inside the micelle.[1]
-
Benefit: This often accelerates reaction rates compared to traditional organic solvents due to the high local concentration effect.
Part 3: Decision Logic & Visualization
The following decision tree outlines the correct solubilization strategy based on your end application.
Caption: Operational workflow for selecting the correct solvent system based on experimental intent (Assay vs. Synthesis).
Part 4: Troubleshooting & FAQs
Q1: My solution turns yellow/brown over time. Is it still good?
-
Diagnosis: This indicates oxidation of the aldehyde to the carboxylic acid (1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid).
-
Fix: Aldehydes are air-sensitive. Store stock solutions at -20°C under nitrogen or argon. If the color change is significant, check purity via LC-MS. The acid form is significantly more soluble in basic water but inactive for aldehyde-specific reactions.
Q2: I see a fine precipitate after 2 hours in the assay plate.
-
Diagnosis: Kinetic instability. The compound is slowly crashing out of the supersaturated aqueous state.
-
Fix: Add a solubilizing excipient.[2] We recommend Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .
-
Protocol: Prepare your assay buffer containing 5-10% (w/v) HP-β-CD. The cyclodextrin cavity encapsulates the lipophilic pyrazole ring, keeping it in solution without affecting the aldehyde's reactivity.
-
Q3: Can I use this molecule in "Click Chemistry" (CuAAC) in water?
-
Answer: Yes, but the aldehyde is not the click handle. If you are reacting a different part of the molecule, use the Micellar Catalysis method (see Part 2). The surfactant (TPGS-750-M) is fully compatible with Copper(I) catalysts and protects the aldehyde from side reactions.
Q4: Why does the melting point vary in literature?
-
Insight: Pyrazole aldehydes can form hydrates (gem-diols) in the presence of atmospheric moisture. The hydrate has a different crystal lattice and melting point than the free aldehyde. Dry the solid in a vacuum desiccator over
before measuring melting point or preparing precise molar stocks.
Part 5: Physicochemical Data Summary
| Property | Value / Description | Implication |
| Appearance | White to pale yellow solid | Color indicates oxidation level. |
| LogP (Est.) | 0.5 – 0.8 | Borderline lipophilicity; requires cosolvents. |
| H-Bond Donors | 0 | Limited water interaction. |
| H-Bond Acceptors | 3 (2 N, 1 O) | Good solubility in DMSO/Ethanol. |
| Reactive Group | Aldehyde (-CHO) | Incompatible with primary amines (Tris). |
| Rec. Storage | -20°C, Inert Gas | Prevents oxidation to carboxylic acid. |
References
-
Lipshutz, B. H., et al. (2014). "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature." Journal of Organic Chemistry.
-
BenchChem Technical Support. (2025). "Dealing with poor solubility of pyrazole derivatives during synthesis." BenchChem Troubleshooting Guides.
-
National Institutes of Health (NIH). (2019). "Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids." PubMed Central.
-
PubChem. (2025). "1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde Compound Summary." National Library of Medicine.
Sources
Validation & Comparative
A Guide to the 1H NMR Spectral Analysis of 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (1H) NMR, stands as an indispensable tool for providing detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the 1H NMR spectrum of 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. Through a comparative approach with structurally related analogs, this document aims to provide researchers with the expertise to interpret complex spectra, understand the subtleties of chemical shifts and coupling constants, and apply these principles to their own work.
The Structural Significance of Pyrazole Derivatives
Pyrazole scaffolds are prevalent in a vast array of pharmaceuticals and agrochemicals due to their diverse biological activities. The substituent at the N1 position of the pyrazole ring can significantly influence the molecule's physicochemical properties and biological targets. The 1-(2-ethoxyethyl) substituent, in particular, introduces flexibility and potential hydrogen bonding interactions, which can be critical for molecular recognition at a biological target. The aldehyde group at the C4 position serves as a versatile synthetic handle for further molecular elaboration. A thorough understanding of the 1H NMR spectrum is the first step in confirming the successful synthesis of this specific isomer and in assessing its purity.
Predicted 1H NMR Spectral Analysis of 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde
Table 1: Predicted 1H NMR Data for 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-a (CHO) | 9.8 - 10.0 | s (singlet) | - | 1H |
| H-b (pyrazole H5) | 8.0 - 8.2 | s (singlet) | - | 1H |
| H-c (pyrazole H3) | 7.8 - 8.0 | s (singlet) | - | 1H |
| H-d (-NCH2-) | 4.2 - 4.4 | t (triplet) | ~5-6 | 2H |
| H-e (-OCH2-) | 3.7 - 3.9 | t (triplet) | ~5-6 | 2H |
| H-f (-OCH2CH3) | 3.4 - 3.6 | q (quartet) | ~7 | 2H |
| H-g (-CH3) | 1.1 - 1.3 | t (triplet) | ~7 | 3H |
Rationale Behind the Predictions:
-
Aldehyde Proton (H-a): The proton of an aldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl group and typically appears far downfield, in the range of 9-10 ppm.[1][2] It is expected to be a singlet as there are no adjacent protons.
-
Pyrazole Ring Protons (H-b and H-c): Protons on aromatic heterocyclic rings generally resonate between 7 and 9 ppm. The aldehyde group at C4 will exert an electron-withdrawing effect, deshielding the adjacent protons at C3 and C5. Their exact positions can be influenced by the N1-substituent, but they are expected to be singlets due to the substitution pattern.
-
Ethoxyethyl Side Chain Protons (H-d, H-e, H-f, H-g):
-
The methylene group directly attached to the pyrazole nitrogen (H-d) will be deshielded by the aromatic ring and the adjacent nitrogen atom, placing its signal around 4.2-4.4 ppm. It will appear as a triplet due to coupling with the adjacent methylene group (H-e).
-
The methylene group adjacent to the oxygen atom (H-e) will be deshielded by the electronegative oxygen, with a predicted chemical shift of 3.7-3.9 ppm. It will also be a triplet, coupling with the neighboring methylene group (H-d).
-
The methylene protons of the ethoxy group (H-f) are adjacent to an oxygen atom and will be found around 3.4-3.6 ppm. They will be split into a quartet by the three neighboring methyl protons (H-g).
-
The terminal methyl protons (H-g) are in a typical alkyl environment and will appear upfield, around 1.1-1.3 ppm, as a triplet due to coupling with the adjacent methylene group (H-f).
-
Comparative 1H NMR Spectral Data of Alternative Pyrazole-4-carbaldehydes
To provide a practical context for the analysis, the predicted data for our target compound is compared with the experimental 1H NMR data of two similar pyrazole-4-carbaldehydes: 1-ethyl-1H-pyrazole-4-carbaldehyde and 1-propyl-1H-pyrazole-4-carbaldehyde. While not identical, the comparison of the N-alkyl substituents allows for an understanding of how changes in this part of the molecule are reflected in the 1H NMR spectrum.
Table 2: Comparative 1H NMR Data of 1-Substituted-1H-pyrazole-4-carbaldehydes
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde | CHO | ~9.9 | s | - |
| pyrazole H5 | ~8.1 | s | - | |
| pyrazole H3 | ~7.9 | s | - | |
| -NCH2- | ~4.3 | t | ~5.5 | |
| -OCH2- | ~3.8 | t | ~5.5 | |
| -OCH2CH3 | ~3.5 | q | ~7.0 | |
| -CH3 | ~1.2 | t | ~7.0 | |
| 1-ethyl-1H-pyrazole-4-carbaldehyde | CHO | 9.85 | s | - |
| pyrazole H5 | 8.12 | s | - | |
| pyrazole H3 | 7.95 | s | - | |
| -NCH2- | 4.21 | q | 7.3 | |
| -CH3 | 1.48 | t | 7.3 | |
| 1-propyl-1H-pyrazole-4-carbaldehyde | CHO | 9.85 | s | - |
| pyrazole H5 | 8.11 | s | - | |
| pyrazole H3 | 7.94 | s | - | |
| -NCH2- | 4.12 | t | 7.2 | |
| -CH2CH2CH3 | 1.90 | sextet | 7.3 | |
| -CH3 | 0.92 | t | 7.4 |
Note: Data for 1-ethyl- and 1-propyl- derivatives are representative values based on available information and may vary slightly depending on the solvent and spectrometer frequency.[3][4]
Key Comparative Insights:
-
Pyrazole and Aldehyde Protons: The chemical shifts of the aldehyde and pyrazole ring protons are very similar across all three compounds. This is expected, as the electronic environment of the pyrazole-4-carbaldehyde core is largely unaffected by the change in the N1-alkyl substituent from ethyl to propyl to the slightly more complex ethoxyethyl group.
-
N-Alkyl Substituent Protons: The most significant differences are observed in the signals corresponding to the N1-substituent.
-
In the ethoxyethyl derivative, the presence of the oxygen atom in the side chain leads to a downfield shift of the adjacent methylene protons (H-d and H-e) compared to the purely alkyl chains of the ethyl and propyl analogs.
-
The splitting patterns provide clear structural information. The quartet and triplet of the ethyl group, and the triplet, sextet, and triplet of the propyl group are characteristic fingerprints. The two distinct triplets and a quartet for the ethoxyethyl group are equally diagnostic.
-
Experimental Protocol for 1H NMR Spectral Acquisition
To ensure the acquisition of high-quality, reproducible 1H NMR data, the following protocol is recommended.
1. Sample Preparation: a. Weigh approximately 5-10 mg of the purified 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde sample. b. Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent can influence chemical shifts.[5] c. Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides the 0 ppm reference point. d. Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup: a. Insert the NMR tube into the spectrometer's probe. b. Tune and match the probe to the correct frequency for ¹H nuclei (e.g., 400 MHz, 500 MHz). c. Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp, well-resolved peaks.
3. Data Acquisition: a. Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm). b. Use a standard pulse sequence for a 1D proton spectrum. c. Set the number of scans to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 16 or 32 scans are often sufficient. d. Set the relaxation delay (D1) to an appropriate value (e.g., 1-2 seconds) to allow for full relaxation of the protons between scans, ensuring accurate integration.
4. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by setting the TMS peak to 0 ppm. d. Integrate the signals to determine the relative number of protons corresponding to each peak. e. Analyze the splitting patterns (multiplicities) and measure the coupling constants.
Workflow for 1H NMR Spectral Analysis
The logical progression from sample to structural confirmation is a critical workflow for any analytical scientist. The following diagram illustrates this process.
Caption: Workflow for 1H NMR spectral analysis.
Conclusion
The 1H NMR spectral analysis of 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde, even when based on prediction, provides a wealth of structural information. By understanding the expected chemical shifts, multiplicities, and coupling constants, and by comparing this data with that of known analogs, researchers can confidently identify and characterize this and similar molecules. The systematic approach to data acquisition and interpretation outlined in this guide serves as a robust framework for ensuring the scientific integrity of structural elucidation in the dynamic field of drug development.
References
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]
- Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 284.
-
Chem-Impex. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]
-
Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]
-
nmrdb.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
-
SpectraBase. (n.d.). 1H-pyrazole-4-carboxaldehyde, 1-ethyl-. Retrieved from [Link]
-
PubChem. (n.d.). 1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 1-Ethyl-1H-pyrazole-4-carboxaldehyde. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
SpectraBase. (n.d.). 1H-pyrazole-4-carboxaldehyde, 1-ethyl- [MS (GC)] - Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1H spin-lattice relaxation times. Retrieved from [Link]
-
Moksha Publishing House. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]
-
PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
ARKIVOC. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]
-
Reddit. (2024). 1H NMR of pyrazole. Retrieved from [Link]
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A Predictive and Comparative Analysis of the 13C NMR Spectrum for 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde
An In-Depth Technical Guide
This guide provides a detailed analysis of the expected 13C NMR chemical shifts for the novel heterocyclic compound, 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde. In the absence of direct experimental data for this specific molecule, we will employ a comparative methodology, leveraging established principles of NMR spectroscopy and data from structurally related analogues to predict the spectrum. This approach is invaluable in modern chemical research, aiding in the structural verification of newly synthesized compounds and guiding spectral analysis.
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science.[1] Accurate structural elucidation is paramount, and 13C NMR spectroscopy serves as a definitive tool for mapping the carbon framework of such molecules. This guide will deconstruct the target molecule into its primary structural components—the pyrazole ring, the N-1 ethoxyethyl substituent, and the C-4 carbaldehyde group—to forecast the chemical shift of each carbon atom.
Theoretical Framework: Substituent Effects in Pyrazole Systems
The 13C chemical shifts in a substituted pyrazole ring are governed by the electronic properties of its substituents.[2] Electron-withdrawing groups (EWGs), such as the carbaldehyde group (-CHO), deshield nearby carbon nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs) generally cause an upfield shift. These influences are transmitted through both inductive (through-bond) and resonance (through-pi-system) effects.[3]
For our target molecule, we anticipate:
-
The N-1 Alkyl Group: N-alkylation breaks the tautomeric ambiguity of the pyrazole ring, leading to distinct signals for C3 and C5. The substituent itself will influence the ring carbons' electronic environment.
-
The C-4 Carbaldehyde Group: As a potent EWG, the aldehyde will significantly deshield the C4 carbon to which it is attached and, to a lesser extent, the adjacent C3 and C5 carbons.[1]
Visualizing the Analytical Workflow
The following diagram illustrates the logical process for predicting the chemical shifts by systematically analyzing the contribution of each molecular fragment.
Sources
Technical Guide: FTIR Characterization of 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde
Executive Summary: The Fingerprint of N-Alkylation[1]
In the synthesis of bioactive pyrazole scaffolds—common in kinase inhibitors and agrochemicals—1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde serves as a critical intermediate.[1] Its production typically involves the N-alkylation of 1H-pyrazole-4-carbaldehyde .[1]
For the analytical chemist, the Fourier Transform Infrared (FTIR) spectrum of this molecule is not just an identification tool; it is a reaction completion gauge . The disappearance of the pyrazole N-H stretch and the emergence of aliphatic ether bands provide definitive, rapid proof of successful synthesis without the need for time-consuming NMR in early screening.
This guide breaks down the vibrational spectroscopy of this molecule, offering a comparative analysis against its precursor to establish a self-validating Quality Control (QC) protocol.
Structural Analysis & Vibrational Zones
To interpret the spectrum accurately, we must deconstruct the molecule into its three vibrationally distinct domains.
The Molecular Domains
-
The Pharmacophore (Pyrazole Ring): An aromatic, nitrogen-rich heterocycle.
-
The Reactive Handle (Aldehyde): A conjugated carbonyl group at position 4.
-
The Solubilizing Tail (Ethoxyethyl Chain): An aliphatic ether chain attached to Nitrogen 1.
Visualization of Functional Group Assignments
Figure 1: Mapping of molecular sub-structures to specific infrared absorption zones.
Comparative Analysis: Target vs. Precursor
The most effective way to validate this compound is by comparing it to its starting material, 1H-pyrazole-4-carbaldehyde .[1]
The "N-H Switch" (Critical QC Check)
The un-alkylated precursor possesses a free amine (N-H) on the pyrazole ring. The target molecule substitutes this with an ethoxyethyl chain.
| Feature | Precursor (1H-pyrazole-4-carbaldehyde) | Target (1-(2-ethoxyethyl)...)[1][2] | QC Implication |
| 3100–3400 cm⁻¹ | Broad, Strong Band (N-H Stretch) | Absent | Primary Success Indicator. Presence of this peak indicates incomplete reaction.[1] |
| 2850–2980 cm⁻¹ | Weak/Negligible (Only Aldehyde C-H) | Medium Intensity (Aliphatic C-H) | Confirms addition of the ethyl/ethyl chain. |
| 1100–1150 cm⁻¹ | Weak/None | Strong (C-O-C Ether Stretch) | Confirms the ether linkage is intact. |
| 1660–1690 cm⁻¹ | Strong (C=O) | Strong (C=O) | Confirms the aldehyde survived the reaction conditions. |
Detailed Characteristic Peak Assignments
The following table provides the specific wavenumbers expected for 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde.
| Wavenumber (cm⁻¹) | Functional Group | Mode of Vibration | Notes & Causality |
| 3100–3150 | Pyrazole C-H | Stretching (Ar-H) | Characteristic of aromatic heterocycles; usually sharp and weak.[1] |
| 2970–2850 | Alkyl C-H | Stretching (sp³) | Arises from the ethoxyethyl tail (-CH₂- and -CH₃).[1] |
| 2820 & 2720 | Aldehyde C-H | Fermi Resonance | Diagnostic Doublet. The fundamental C-H stretch couples with the overtone of the C-H bending (~1390 cm⁻¹), splitting the band into two.[3] |
| 1660–1690 | Aldehyde C=O[1] | Stretching | Lower frequency than non-conjugated aldehydes (~1720) due to conjugation with the pyrazole ring. |
| 1520–1560 | Pyrazole Ring | C=N / C=C Stretch | The "breathing" of the aromatic ring system. |
| 1450–1470 | CH₂ / CH₃ | Bending (Scissoring) | Deformation of the aliphatic chain. |
| 1100–1140 | Ether C-O-C | Stretching (Asymmetric) | Key confirmation of the side chain. Usually a broad, intense band. |
| 750–800 | C-H (Ring) | Out-of-Plane Bending | Indicative of substitution pattern on the pyrazole ring.[1] |
Experimental Protocol: ATR-FTIR
Given the likely physical state of the molecule (viscous oil or low-melting solid), Attenuated Total Reflectance (ATR) is the preferred method over KBr pellets due to ease of sample recovery and lack of moisture interference.
Step-by-Step Workflow
-
Crystal Selection: Use a Diamond or ZnSe ATR crystal. Diamond is preferred for durability if the sample contains residual inorganic salts.
-
Background Scan: Collect a background spectrum (air) with the same parameters as the sample (typically 16-32 scans, 4 cm⁻¹ resolution).
-
Sample Application:
-
If Liquid/Oil: Place 1 drop directly on the crystal center.
-
If Solid: Place a small amount (~2-5 mg) on the crystal and apply pressure using the anvil clamp to ensure intimate contact.
-
-
Acquisition: Run the scan.
-
Cleaning: Clean the crystal immediately with Isopropanol (IPA) or Ethanol. Ensure no residue remains (check by running a quick "preview" scan).
QC Decision Logic
Figure 2: Quality Control decision tree for validating the synthesis product.
Troubleshooting & Common Impurities
| Anomaly in Spectrum | Probable Cause | Corrective Action |
| Broad hump @ 3400 cm⁻¹ | Moisture (Water) or Residual Ethanol | Dry sample under high vacuum; check solvent history.[1] |
| Split Carbonyl (1680 & 1720 cm⁻¹) | Partial Oxidation to Carboxylic Acid | The aldehyde may have oxidized to acid (1720 cm⁻¹ band appears). Store under inert gas. |
| Missing Fermi Doublet | Poor Resolution or H-bonding | Ensure resolution is set to 4 cm⁻¹. High concentration may blur these peaks. |
| Strong peak @ 1620 cm⁻¹ | DMF Solvent Residue | DMF has a very strong amide carbonyl peak here. Dry sample thoroughly. |
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
NIST Chemistry WebBook. 1H-Pyrazole Spectra. National Institute of Standards and Technology.[4] Available at: [Link] (Used for precursor pyrazole ring baseline data).
-
PubChem Database. 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde (Analog). CID 23033398.[2] Available at: [Link] (Structural analog comparison).
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Source for Ether and Aldehyde specific frequency ranges).[5][6][7]
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- 4. 1H-Pyrazole [webbook.nist.gov]
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LC-MS fragmentation patterns of 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde
An In-Depth Technical Guide to the LC-MS Fragmentation Patterns of 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde
Introduction
1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde is a substituted pyrazole derivative of interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a common motif in many biologically active compounds.[1] Understanding the fragmentation behavior of this molecule under mass spectrometric conditions is crucial for its accurate identification and characterization in complex matrices, such as in metabolite identification studies. This guide provides a comprehensive analysis of the predicted liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde, supported by established fragmentation principles of related chemical structures.
Predicted Fragmentation Pathways
The fragmentation of 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde in a tandem mass spectrometer is expected to be initiated by protonation, typically on the pyrazole nitrogen or the carbonyl oxygen, followed by a series of characteristic bond cleavages. The proposed fragmentation pathways are based on the known behavior of pyrazoles, aldehydes, and ethers in mass spectrometry.[2][3]
The primary fragmentation events are anticipated to involve the ethoxyethyl substituent and the pyrazole ring itself. The pyrazole ring is known to undergo characteristic losses of hydrogen cyanide (HCN) and dinitrogen (N₂).[2][4] The ethoxyethyl side chain can undergo alpha-cleavage or cleavage of the ether bond. The carbaldehyde group can lose a hydrogen radical or a formyl radical.[3]
A proposed fragmentation scheme is depicted in the following diagram:
Caption: Proposed LC-MS fragmentation pathway for 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde.
Summary of Predicted Fragments
| Fragment Ion | Predicted m/z | Proposed Neutral Loss | Plausible Structure |
| [M+H]⁺ | 169.0977 | - | Protonated parent molecule |
| Fragment 1 | 141.0660 | CO | Loss of carbon monoxide from the carbaldehyde |
| Fragment 2 | 95.0609 | C₂H₄O | Cleavage of the ethoxyethyl side chain |
| Fragment 3 | 124.0769 | C₂H₅O | Loss of the ethoxy group |
| Fragment 4 | 73.0657 | C₄H₃N₂O | Ethoxyethyl cation |
| Fragment 5 | 68.0504 | HCN from F2 | Loss of hydrogen cyanide from the pyrazole ring |
| Fragment 6 | 113.0715 | C₂H₄ from F1 | Loss of ethene from Fragment 1 |
Experimental Protocol for LC-MS/MS Analysis
This section outlines a general procedure for acquiring LC-MS/MS data for 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde. The parameters provided are a starting point and may require optimization based on the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for retaining this moderately polar compound.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 30-40 °C
-
Injection Volume: 1-5 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS1 Scan Range: m/z 50-500
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD)
-
Collision Energy: A stepped collision energy (e.g., 10, 20, 40 eV) should be employed to generate a comprehensive fragmentation spectrum.
-
Data Acquisition: Data-Dependent Acquisition (DDA) is recommended to trigger MS/MS scans on the most abundant precursor ions.
Caption: Experimental workflow for LC-MS/MS analysis.
Comparison with Alternative Structures
The fragmentation pattern of 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde can be compared to its structural isomers or related compounds to highlight key differentiating features. For instance, a regioisomer such as 1-(2-ethoxyethyl)-1H-pyrazole-3-carbaldehyde would likely exhibit a different fragmentation pattern due to the altered position of the carbaldehyde group influencing the electronic structure and bond stabilities of the pyrazole ring. Similarly, comparison with 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde would show a characteristic mass shift of 14 Da in the parent ion and any fragments retaining the N-substituent.[5]
Conclusion
The predicted LC-MS fragmentation pattern of 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde provides a valuable roadmap for its identification and structural elucidation. The proposed pathways, based on established principles of mass spectrometry, suggest that the primary fragmentation events will involve the ethoxyethyl side chain and the pyrazole core. Experimental verification using the outlined LC-MS/MS protocol will be essential to confirm these predictions and to build a robust analytical method for this compound.
References
-
Santos, V. G., et al. (2021). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Mass Spectrometry. IntechOpen. [Link][2][4]
-
Asif, N., et al. (2014). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry, 26(1), 253-256. [Link][6]
- Thuijl, J. V., Klebe, K. J., & Van Houte, J. J. (1973). Mass spectrometry of pyrazoles—I: The influence of the substituent on the fragmentation pattern. Organic Mass Spectrometry, 7(10), 1165-1175.
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and antimicrobial activity of new 4-fromyl pyrazole derivatives drived from galloyl hydrazide. Chemical Methodologies, 2(2), 144-153.[7]
-
Santos, V. G., et al. (2021). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
-
Šačkus, A., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(7), 216-231.[8]
-
Baranauskiene, L., et al. (2010). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). ResearchGate. [Link]
-
Faria, J. V., et al. (2017). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 164, 01004.[1]
- Singh, S. P., et al. (1998). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Indian Journal of Heterocyclic Chemistry, 8(2), 125-128.
- Magalhães, M. T. Q., et al. (2018). Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase. Chemical and Pharmaceutical Bulletin, 66(1), 69-77.
-
Kulkarni, S. K., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 459-463.[9]
-
Hoolageri, R. M., & Khazi, I. A. M. (2012). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. International Journal of Pharmaceutical Sciences and Research, 3(9), 3369-3374.[10]
-
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A Comparative Guide to HPLC Method Development for Purity Assessment of Pyrazole Aldehydes
Introduction: The Analytical Imperative for Pyrazole Aldehyde Purity
Pyrazole aldehydes represent a vital class of heterocyclic compounds, serving as fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] Their inherent reactivity and synthetic pathways, often involving condensations of dicarbonyl compounds with hydrazines, can lead to a variety of impurities.[2][3][4] These may include regioisomers, unreacted starting materials, pyrazoline intermediates from incomplete aromatization, and various degradation products.[3] Ensuring the purity of the pyrazole aldehyde active pharmaceutical ingredient (API) is not merely a quality control checkpoint; it is a critical determinant of the safety, efficacy, and stability of the final drug product.
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development strategies for the robust purity assessment of pyrazole aldehydes. Moving beyond a generic protocol, we will explore the scientific rationale behind critical experimental choices, compare the performance of alternative column chemistries, and ground our methodology in the authoritative standards set by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
Pillar 1: Foundational Strategy for a Stability-Indicating Method
The ultimate goal in purity analysis is the development of a stability-indicating method (SIM) . A SIM is a validated analytical procedure that can accurately and selectively quantify the decrease of the active ingredient content due to degradation.[5] It must also resolve the API from any process impurities and all potential degradation products.[6] Achieving this requires a systematic approach, beginning with forced degradation studies.
The Role of Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of developing a stability-indicating method.[7][8] By subjecting the pyrazole aldehyde API to harsh chemical and physical conditions—in excess of those expected during storage—we can purposefully generate degradation products.[6][9] The objective is not to destroy the molecule completely, but to achieve a target degradation of 5-20%.[7] This provides the necessary sample, containing a realistic profile of degradants, to challenge the specificity of the HPLC method.
A comprehensive stress testing protocol should include the following conditions:
-
Acidic and Basic Hydrolysis: Exposing the analyte to acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH) at elevated temperatures. Pyrazole rings can be susceptible to ring-opening under harsh pH conditions.
-
Oxidation: Using an oxidizing agent like 3-6% hydrogen peroxide (H₂O₂) to simulate oxidative degradation.
-
Thermal Stress: Exposing the solid API to dry heat (e.g., 60-80°C).
-
Photolytic Stress: Exposing the API to controlled UV and visible light as per ICH Q1B guidelines to assess photosensitivity.[9]
The workflow for method development is an iterative process of evaluating and optimizing the separation of the main analyte peak from the impurities and degradants generated during these studies.
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A Comparative Guide to the Reactivity of 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde and 1-methyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, pyrazole-4-carbaldehydes serve as versatile building blocks for the synthesis of a wide array of biologically active molecules and functional materials.[1] The reactivity of these aldehydes is critically influenced by the nature of the substituent at the N1 position of the pyrazole ring. This guide provides a detailed comparison of the reactivity of two key analogues: 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde and 1-methyl-1H-pyrazole-4-carbaldehyde . Through an analysis of electronic and steric effects, alongside supporting experimental contexts, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic strategies.
At a Glance: Structural and Physicochemical Properties
A fundamental understanding of the physicochemical properties of these compounds provides a basis for comparing their reactivity. While experimental data for 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde is less abundant, we can draw parallels from its close analogue, 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde.
| Property | 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde (or analogue) | 1-methyl-1H-pyrazole-4-carbaldehyde | Reference |
| Molecular Formula | C₈H₁₂N₂O₂ | C₅H₆N₂O | [2][3] |
| Molecular Weight | 168.19 g/mol | 110.11 g/mol | [2][3] |
| Appearance | Likely a liquid or low-melting solid | Colorless to yellow solid | [4] |
| Melting Point | Not widely reported | 29-34 °C | [4] |
| Boiling Point | Not widely reported | 60-62 °C at 0.08 mmHg | [5] |
| Calculated logP | ~0.3 (for ethoxyethyl) vs. -0.5 (for methoxyethyl) | -0.3 | [3][6] |
The Decisive Role of the N1-Substituent: Electronic and Steric Effects
The difference in reactivity between the two title compounds stems primarily from the electronic and steric nature of the N1-substituent: the 2-ethoxyethyl group versus the methyl group.
Electronic Effects
The pyrazole ring is an electron-rich aromatic system. The substituent at the N1 position can modulate the electron density of the ring and, consequently, the electrophilicity of the aldehyde group at the C4 position.
-
1-methyl-1H-pyrazole-4-carbaldehyde : The methyl group is a weak electron-donating group through an inductive effect (+I). This slightly increases the electron density of the pyrazole ring, which in turn can have a modest deactivating effect on the aldehyde carbonyl group towards nucleophilic attack compared to an unsubstituted pyrazole.
-
1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde : The 2-ethoxyethyl group is also primarily an electron-donating group via induction. The presence of the ether oxygen might introduce a subtle, long-range electron-withdrawing effect (-I), but this is generally outweighed by the overall alkyl nature of the substituent. Therefore, the electronic effect of the 2-ethoxyethyl group is expected to be broadly similar to, or slightly more electron-donating than, the methyl group. This would suggest that the aldehyde group in the ethoxyethyl derivative might be marginally less reactive towards nucleophiles than in the methyl derivative, though this difference is likely to be small.
Caption: Electronic effects of N1-substituents on the pyrazole ring.
Steric Effects
Steric hindrance plays a more significant role in differentiating the reactivity of these two molecules.[7][8]
-
1-methyl-1H-pyrazole-4-carbaldehyde : The methyl group is relatively small and offers minimal steric hindrance around the pyrazole ring and the C4-aldehyde group. This allows for easier access of nucleophiles to the carbonyl carbon.
-
1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde : The 2-ethoxyethyl group is significantly bulkier than a methyl group. Its flexible chain can adopt various conformations, potentially shielding the aldehyde group from the approach of reagents. This steric hindrance can be expected to slow down the rate of reactions involving nucleophilic attack on the carbonyl.[9][10]
Caption: Steric hindrance at the aldehyde group.
Comparative Reactivity in Key Synthetic Transformations
Based on the interplay of electronic and steric effects, we can anticipate differences in the performance of these two aldehydes in common synthetic reactions.
Vilsmeier-Haack Synthesis
The Vilsmeier-Haack reaction is a common method for the synthesis of pyrazole-4-carbaldehydes from the corresponding N-substituted pyrazoles.[1][11] The reaction involves an electrophilic attack on the electron-rich C4 position of the pyrazole ring.
-
Experimental Protocol: Vilsmeier-Haack Formylation
-
To a stirred solution of the N-substituted pyrazole (1 equivalent) in anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents), phosphorus oxychloride (POCl₃, 1.5-2 equivalents) is added dropwise at 0 °C.
-
The reaction mixture is then heated to 80-100 °C for several hours.
-
After cooling, the mixture is poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The product is typically extracted with an organic solvent (e.g., ethyl acetate) and purified by column chromatography.[11]
-
Given that both the methyl and 2-ethoxyethyl groups are electron-donating, they both activate the pyrazole ring towards electrophilic substitution. The slightly greater steric bulk of the 2-ethoxyethyl group is unlikely to significantly hinder the approach of the relatively small Vilsmeier reagent to the C4 position. Therefore, both aldehydes can be synthesized efficiently using this method, with potentially similar yields.
Reductive Amination
Reductive amination is a widely used method to convert aldehydes into amines.[12] This reaction is sensitive to both the electrophilicity of the carbonyl carbon and steric hindrance around it.
-
Experimental Protocol: Reductive Amination
-
To a solution of the pyrazole-4-carbaldehyde (1 equivalent) and an amine (1-1.2 equivalents) in a suitable solvent (e.g., methanol, dichloroethane), a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents) is added portion-wise.
-
The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
Purification is typically achieved by column chromatography.
-
Due to the greater steric hindrance of the 2-ethoxyethyl group, it is anticipated that 1-methyl-1H-pyrazole-4-carbaldehyde will exhibit a faster reaction rate and potentially higher yields in reductive amination reactions , especially with bulky amines. The less hindered nature of the methyl analogue allows for more facile formation of the intermediate iminium ion and subsequent reduction.
Wittig Reaction
The Wittig reaction, which converts aldehydes to alkenes, is also highly dependent on the steric environment of the carbonyl group.[5][13]
-
Experimental Protocol: Wittig Olefination
-
A phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 equivalents) is suspended in an anhydrous solvent like tetrahydrofuran (THF).
-
A strong base (e.g., n-butyllithium, potassium tert-butoxide, 1 equivalent) is added at a low temperature (e.g., 0 °C or -78 °C) to generate the ylide.
-
A solution of the pyrazole-4-carbaldehyde (1 equivalent) in THF is then added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
The reaction is quenched with water, and the product is extracted and purified.
-
Similar to reductive amination, the steric bulk of the 2-ethoxyethyl group in 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde is expected to lead to slower reaction times and potentially lower yields in Wittig reactions compared to its methyl counterpart. The approach of the bulky phosphorus ylide to the carbonyl carbon will be more impeded in the case of the ethoxyethyl derivative.
Caption: General synthetic workflow for pyrazole-4-carbaldehydes.
Conclusion
1-methyl-1H-pyrazole-4-carbaldehyde , with its smaller methyl group, is the more reactive of the two towards nucleophilic attack. It is expected to perform more efficiently in reactions such as reductive amination and the Wittig reaction, likely affording higher yields and requiring shorter reaction times.
1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde , on the other hand, may be preferred when a degree of steric shielding is desired, or when the ethoxyethyl moiety is a key structural element for the final target molecule, for instance, to improve solubility or to act as a chelating group. Researchers should anticipate the need for longer reaction times or more forcing conditions when using this bulkier analogue in reactions sensitive to steric effects.
The choice between these two reagents will ultimately depend on the specific requirements of the synthetic route, the nature of the other reactants, and the desired properties of the final product.
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A Comparative Guide to the Elemental Analysis of 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde and Its Analogs
In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is a foundational pillar of successful research and development. Pyrazole derivatives, in particular, represent a class of heterocyclic compounds renowned for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anti-tumor properties.[1][2][3] The synthesis of a new pyrazole derivative, such as 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde, necessitates rigorous structural confirmation. Among the suite of analytical techniques employed for this purpose, elemental analysis remains a fundamental and indispensable tool for verifying the empirical formula of a synthesized compound.
This guide provides an in-depth look at the elemental analysis data for 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde. As direct experimental data for this specific molecule is not widely published, we will establish its theoretical composition and benchmark it against closely related structural analogs. Furthermore, we will detail a robust, field-proven protocol for conducting such analysis, ensuring that researchers can confidently validate the identity and purity of their synthesized compounds.
Theoretical Elemental Composition: The Benchmark for Purity
The first step in validating a newly synthesized compound is to calculate its theoretical elemental composition based on its molecular formula. This theoretical data serves as the gold standard against which experimental results are measured.
Target Compound: 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde
-
Molecular Formula: C₈H₁₂N₂O₂
-
Molecular Weight: 168.19 g/mol [4]
The calculated theoretical percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) are presented below. An experimental result falling within ±0.4% of these values is typically considered confirmation of the compound's elemental integrity.
| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.011 | 8 | 96.088 | 57.13% |
| Hydrogen | H | 1.008 | 12 | 12.096 | 7.19% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 16.66% |
| Oxygen | O | 15.999 | 2 | 31.998 | 19.02% |
Comparative Analysis with Structural Analogs
To place the theoretical data in context, it is instructive to compare it with that of structurally similar pyrazole-4-carbaldehyde derivatives. Such a comparison highlights how subtle changes in molecular structure—such as altering the length of an alkyl chain or substituting one functional group for another—directly impact the elemental composition. This comparative approach is invaluable for troubleshooting syntheses and understanding the contribution of different substituents.
The table below compares our target compound with two key analogs: its corresponding methoxyethyl variant and a simpler ethyl-substituted version.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical %C | Theoretical %H | Theoretical %N |
| 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde | C₈H₁₂N₂O₂ | 168.19[4] | 57.13 | 7.19 | 16.66 |
| 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde | C₇H₁₀N₂O₂ | 154.17[5][6] | 54.54 | 6.54 | 18.17 |
| 1-Ethyl-1H-pyrazole-4-carbaldehyde | C₆H₈N₂O | 124.14[7] | 58.05 | 6.50 | 22.57 |
Analysis of Structural Impact:
-
Ethoxy vs. Methoxy: The replacement of the ethoxy group in our target compound with a methoxy group (a difference of one CH₂ unit) results in a predictable decrease in the percentages of carbon and hydrogen, and a corresponding increase in the relative percentage of nitrogen.[5][6]
-
Alkyl Chain vs. Ether Linkage: Comparing the target compound to 1-ethyl-1H-pyrazole-4-carbaldehyde reveals a more significant shift. The presence of the oxygen-containing ethoxyethyl side chain in our target compound substantially lowers its relative nitrogen content compared to the simple ethyl-substituted analog.
This comparative data provides a clear chemical context and demonstrates the high sensitivity of elemental analysis to subtle structural modifications.
Caption: Logical relationship between the target compound and its structural analogs.
Standard Protocol for CHN Elemental Analysis
The trustworthiness of elemental analysis data hinges on a meticulously executed experimental protocol. The following procedure, based on the dynamic flash combustion (Dumas) method, is standard in the field for CHN(S) analysis and is employed by modern elemental analyzers.[8][9]
Instrumentation: A CHN Elemental Analyzer (e.g., PerkinElmer 2400 Series II, Carlo Erba NA 1500).[8]
Methodology:
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the dried, homogenized sample into a tin capsule. The use of tin capsules is crucial as they promote a violent, complete "flash combustion" upon melting.
-
For samples known to be difficult to combust, such as some heterocyclic nitrogen compounds, co-weighing the sample with an oxidizer like vanadium pentoxide (V₂O₅) can facilitate complete combustion.[8]
-
Fold the tin capsule to ensure no sample can escape and place it into the instrument's autosampler.
-
-
Dynamic Flash Combustion:
-
The sample is dropped into a combustion reactor heated to approximately 900-1000°C.
-
A pulse of pure oxygen is injected, causing the sample to combust instantaneously. This process converts all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to various nitrogen oxides (NOₓ).
-
-
Reduction and Gas Purification:
-
The combustion gases are swept by a helium carrier gas through a reduction tube packed with copper, which is also heated to around 1000°C.
-
The hot copper reduces the nitrogen oxides to elemental nitrogen gas (N₂) and removes any excess oxygen.
-
Other interfering elements, such as halogens, are removed by specialized scrubbing reagents.[8]
-
-
Gas Separation and Detection:
-
The resulting mixture of CO₂, H₂O, and N₂ is passed through a chromatographic separation column.
-
The separated gases elute from the column at different times and are quantified by a thermal conductivity detector (TCD), which measures the change in the thermal conductivity of the helium carrier gas as each analyte gas passes through.
-
-
Data Analysis:
-
The instrument's software integrates the detector signal for each gas.
-
By comparing these signals to those obtained from the analysis of a known standard (e.g., acetanilide), the software calculates the absolute amounts and, subsequently, the weight percentages of C, H, and N in the original sample.
-
Caption: Standard workflow for CHN elemental analysis via flash combustion.
Conclusion
Elemental analysis is a cornerstone of chemical synthesis, providing the ultimate verdict on the empirical formula and purity of a compound. For 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde, the theoretical composition stands as C: 57.13%, H: 7.19%, and N: 16.66%. While awaiting direct experimental validation, a comparative analysis against its methoxy and ethyl analogs demonstrates the expected compositional shifts that arise from discrete structural modifications. By adhering to the rigorous, validated protocol detailed in this guide, researchers in drug development and chemical sciences can generate trustworthy data to unequivocally confirm the identity of their novel pyrazole derivatives and propel their research forward with confidence.
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Benchmarking 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde against other aldehyde building blocks
Introduction: The Enduring Importance of the Aldehyde in Drug Discovery
Aldehydes are a cornerstone of organic synthesis, prized for their versatile reactivity that allows for the construction of complex molecular architectures.[1] In the fast-paced world of drug discovery and development, the strategic selection of aldehyde building blocks is paramount. Their ability to readily undergo nucleophilic additions, condensations, and reductive aminations makes them indispensable intermediates for creating diverse compound libraries and synthesizing active pharmaceutical ingredients (APIs).[2][3] The reactivity of an aldehyde is not a monolithic property; it is subtly tuned by the steric and electronic environment of the molecule to which the formyl group is attached. This guide provides a detailed comparative analysis of 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde , a promising heterocyclic building block, against a panel of commonly used aromatic and heterocyclic aldehydes. Through this comparison, we aim to provide researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
Featured Building Block: 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde
Structure:
Caption: Workflow for comparative reductive amination.
Detailed Steps:
-
Preparation: In an array of reaction vials, add the respective aldehyde (0.1 mmol, 1.0 equiv) and a solution of benzylamine (0.11 mmol, 1.1 equiv) in 1,2-dichloroethane (DCE, 0.2 mL).
-
Initiation: To each vial, add sodium triacetoxyborohydride (0.15 mmol, 1.5 equiv).
-
Reaction: Stir the vials at room temperature.
-
Monitoring: At specified time points (e.g., 1, 4, and 24 hours), withdraw a small aliquot from each reaction mixture.
-
Workup: Quench the aliquot with saturated aqueous sodium bicarbonate solution, and extract with ethyl acetate.
-
Analysis: Analyze the organic extract by LC-MS to determine the ratio of starting aldehyde to the desired secondary amine product, allowing for a quantitative comparison of reaction rates.
Protocol 2: Comparative Wittig Reaction
This protocol uses a stabilized ylide to compare the rate of olefination.
Caption: Workflow for comparative Wittig reaction.
Detailed Steps:
-
Preparation: In an array of reaction vials, add the respective aldehyde (0.1 mmol, 1.0 equiv) and (carbethoxymethylene)triphenylphosphorane (0.11 mmol, 1.1 equiv) in toluene (0.2 mL).
-
Reaction: Heat the vials to 80 °C with stirring.
-
Monitoring: At specified time points (e.g., 2, 6, and 24 hours), withdraw a small aliquot.
-
Analysis: Dilute the aliquot with a suitable solvent and analyze directly by GC-MS or LC-MS to quantify the formation of the corresponding ethyl acrylate derivative.
Conclusion and Outlook
1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde emerges as a valuable and versatile building block for drug discovery and medicinal chemistry. Its reactivity profile, governed by the electron-rich nature of the pyrazole ring, positions it as a moderately reactive aldehyde, comparable to other heterocyclic aldehydes like furan-2-carbaldehyde. This moderate reactivity can be advantageous, potentially offering greater selectivity in complex synthetic sequences. The presence of the N-1 ethoxyethyl side chain provides a valuable handle for introducing additional functionality or for tuning the physicochemical properties of the final molecule. This guide provides a framework for understanding the reactivity of this promising building block in the context of other commonly used aldehydes, enabling chemists to strategically incorporate it into their synthetic designs.
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Teixeira, C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 28. [Link]
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askIITians. (2025). Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl. askIITians. [Link]
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Pearson. (n.d.). The two most general amine syntheses are the reductive amination.... Pearson. [Link]
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Teixeira, C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. ResearchGate. [Link]
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Szczepanik, S. A., & Krygowski, T. M. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry, 35(4), 1645-1659. [Link]
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Bora, R. M., et al. (2020). Reductive aminations of benzaldehyde... ResearchGate. [Link]
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Quora. (2015). Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones?. Quora. [Link]
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
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SlideShare. (2018). Pyrazole. SlideShare. [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. [Link]
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Brehm, T., et al. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2021(2), M1223. [Link]
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LibreTexts. (2021). Reactivity of Organic Molecules. LibreTexts. [Link]
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Al-Amiery, A. A., et al. (2018). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 2(3), 256-265. [Link]
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-
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-
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A Senior Application Scientist's Guide to the Impurity Profiling of Commercial 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde Batches
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Primary Peak
In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy.[1][2] Impurities, even at trace levels, can have unintended pharmacological or toxicological effects, making their identification and control a critical regulatory mandate.[3][4] This guide provides a comprehensive, field-proven methodology for the impurity profiling of commercial batches of 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde, a key building block in the synthesis of various pharmaceutical agents.
Our approach is grounded in the principles set forth by the International Council for Harmonisation (ICH), specifically guidelines Q3A(R2) for impurities in new drug substances and Q3C for residual solvents.[5][6][7][8] These guidelines establish thresholds for reporting, identifying, and qualifying impurities, forming the regulatory logic behind our analytical strategy.[5][9] We will move beyond simple purity assays to construct a complete impurity profile, a detailed description of every identified and unidentified impurity present in the API.[10] This involves a multi-modal analytical strategy leveraging orthogonal techniques to detect, identify, and quantify a wide range of potential impurities.
Anticipating the Unknown: Potential Impurities in 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde
A robust impurity profiling strategy begins with a theoretical assessment of potential impurities based on the synthetic route. The synthesis of pyrazole-4-carbaldehydes often involves a Vilsmeier-Haack reaction (using reagents like POCl₃ and DMF) on a suitable pyrazole precursor.[11][12] The introduction of the 1-(2-ethoxyethyl) substituent likely precedes this step.
Based on this, we can anticipate several classes of impurities:
-
Organic Impurities:
-
Starting Materials: Unreacted 1-(2-ethoxyethyl)-1H-pyrazole or residual formylating agents.
-
Intermediates: Incompletely reacted intermediates from any stage of the synthesis.
-
By-products: Isomeric pyrazoles, products of over-alkylation, or side-reactions from the Vilsmeier-Haack process.
-
Degradation Products: The aldehyde functional group is susceptible to oxidation, potentially forming the corresponding carboxylic acid upon improper storage or exposure to air.
-
-
Inorganic Impurities: Catalysts, inorganic salts, or heavy metals originating from reagents or manufacturing equipment.[5][13]
-
Residual Solvents: Volatile organic compounds used during synthesis and purification (e.g., toluene, acetone, ethanol).[6][13]
The Analytical Workflow: A Multi-Technique Approach
No single analytical technique can reveal the complete impurity profile.[1] We will employ a tiered, orthogonal approach to ensure comprehensive characterization.
Caption: Orthogonal workflow for comprehensive impurity profiling.
Experimental Protocols & Methodologies
The trustworthiness of any analytical guide rests on the robustness and validation of its methods.[14] Every protocol described here is designed to be self-validating, adhering to the principles outlined in ICH Q2(R1) and Q2(R2).[9][15][16]
Tier 1: High-Performance Liquid Chromatography (HPLC-UV) for Purity and Profile
HPLC is the gold standard for separating and quantifying non-volatile organic impurities.[2][17] Our objective is to develop a stability-indicating method capable of resolving the main API peak from all potential process-related impurities and degradants.[10][16]
Rationale for Method Choices:
-
Column: A C18 stationary phase is a versatile starting point for moderately polar compounds like our target molecule. We select a column with high efficiency (small particle size) to ensure maximum resolution.
-
Mobile Phase: A gradient of a weak acid (formic acid) in water and an organic modifier (acetonitrile) is used. The acid suppresses the ionization of any acidic or basic impurities, leading to better peak shapes. The gradient elution ensures that both early and late-eluting impurities are captured in a single run.
-
Detector: A Photo Diode Array (PDA) detector is chosen over a simple UV detector. This allows for the acquisition of UV spectra across the entire peak, which is invaluable for peak purity analysis and can help in preliminary identification by comparing spectra.
Step-by-Step Protocol:
-
System: UHPLC/HPLC system with a PDA detector.
-
Column: C18, 100 x 2.1 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Detection: 254 nm, with PDA scan from 200-400 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Accurately weigh 25 mg of the batch sample and dissolve in 50 mL of a 50:50 Water:Acetonitrile mixture to achieve a concentration of 0.5 mg/mL.
Tier 2: Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
ICH Q3C mandates the control of residual solvents based on their toxicity.[5][6] GC is the ideal technique for analyzing these volatile compounds.[18][19] Coupling it with a mass spectrometer provides definitive identification and high sensitivity.[20][21]
Rationale for Method Choices:
-
Headspace Sampling: This technique avoids injecting the non-volatile API onto the GC column, which would cause contamination and poor chromatography. It partitions volatile solvents from the sample matrix into the "headspace" gas phase for injection.[21]
-
Column: A DB-624 or equivalent column is specifically designed for residual solvent analysis, offering good selectivity for common pharmaceutical solvents.[22]
-
MS Detection: Provides much higher confidence in peak identification compared to FID, as it yields a mass spectrum that can be compared against a library (e.g., NIST). This is crucial for identifying unexpected solvents.[18]
Step-by-Step Protocol:
-
System: Headspace Sampler coupled to a GC-MS.
-
Column: DB-624, 30 m x 0.32 mm, 1.8 µm.[22]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temp: 250 °C.
-
MS Ion Source Temp: 230 °C.
-
MS Scan Range: m/z 35-350.
-
Headspace Parameters:
-
Vial Equilibration: 80 °C for 15 minutes.
-
Loop Temperature: 90 °C.
-
Injection Time: 1.0 min.
-
-
Sample Preparation: Accurately weigh 100 mg of the batch sample into a 20 mL headspace vial. Add 1.0 mL of N-Methyl-2-pyrrolidone (NMP) or another suitable high-boiling solvent. Crimp and vortex.
Tier 3 & 4: LC-MS/MS and NMR for Structural Elucidation
For any impurity exceeding the ICH identification threshold (e.g., >0.10%), its structure must be determined.[4][5] This is a two-step process: LC-MS/MS provides the molecular formula and key structural fragments, while NMR gives the definitive atom-by-atom connectivity.[23]
LC-MS/MS Protocol: The HPLC method from Tier 1 is directly coupled to a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap.
-
Objective: To obtain an accurate mass measurement of the impurity's molecular ion, allowing for the prediction of its elemental composition.
-
Tandem MS (MS/MS): The molecular ion is isolated and fragmented. The resulting fragmentation pattern provides clues to the impurity's structure, such as the loss of the ethoxyethyl group or modifications to the pyrazole ring.[19][24]
NMR Protocol: If the impurity can be isolated via preparative HPLC, a full suite of NMR experiments is performed.
-
¹H NMR: Provides information on the number and environment of protons.
-
¹³C NMR: Shows the number and type of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These powerful experiments establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the unambiguous assembly of the molecular structure.
Tier 5: Quantitative NMR (qNMR) for Absolute Quantification
Often, reference standards for newly identified impurities are not available.[25] In such cases, quantifying via standard HPLC area percent can be inaccurate if the impurity has a different UV response factor than the API.[26] Quantitative NMR (qNMR) is a primary analytical method that allows for absolute quantification without a specific reference standard for the impurity itself.[27][28]
Rationale for Method Choice:
-
Universality: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to it, regardless of the molecule's structure.[26]
-
Accuracy: By adding a certified internal standard of known purity and concentration (e.g., maleic acid), the concentration of the impurity can be calculated directly by comparing their integral values.[27][29]
Step-by-Step Protocol:
-
System: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Accurately weigh a specific amount of the API batch and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a known volume of deuterated solvent (e.g., DMSO-d₆).
-
Acquisition: Acquire a quantitative ¹H NMR spectrum using parameters that ensure full signal relaxation (e.g., long relaxation delay D1 of >5xT₁).
-
Processing: Carefully phase and baseline the spectrum.
-
Calculation: Select non-overlapping, well-resolved signals for both the impurity and the internal standard. Use the standard qNMR equation to calculate the impurity's concentration and, subsequently, its weight/weight percentage in the original sample.[29]
Comparative Analysis of Commercial Batches
To illustrate the application of this guide, the following table presents hypothetical data from the analysis of three commercial batches of 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde.
| Impurity | Retention Time (min) | Batch A (% Area) | Batch B (% Area) | Batch C (% Area) | Identification | Comments |
| API | 8.52 | 99.65 | 99.15 | 99.81 | 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde | - |
| Impurity 1 | 4.11 | 0.08 | 0.06 | 0.04 | 1H-pyrazole-4-carbaldehyde | Process-related (starting material) |
| Impurity 2 | 9.78 | 0.15 | 0.45 | 0.09 | 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid | Degradation (oxidation product) |
| Impurity 3 | 11.05 | 0.03 | 0.21 | ND | Unidentified (MW 198.10) | Process-related; exceeds identification threshold in Batch B. |
| Impurity 4 | 12.34 | 0.09 | 0.13 | 0.06 | Isomer of API | Process-related (by-product) |
| Total Impurities | - | 0.35 | 0.85 | 0.19 | - | Batch B has a significantly higher impurity level. |
| ND: Not Detected |
Analysis of Results:
-
Batch A: Meets typical quality standards, with the main impurity (Impurity 2) below the 0.15% qualification threshold.
-
Batch B: Raises concerns. The degradation product (Impurity 2) is significantly elevated at 0.45%, suggesting potential stability issues. Furthermore, an unidentified impurity (Impurity 3) at 0.21% is well above the ICH identification threshold, mandating immediate structural elucidation via LC-MS and NMR.
-
Batch C: Represents a high-purity batch, with all impurities well below reporting and identification thresholds.
Conclusion
Impurity profiling is an indispensable component of pharmaceutical quality control that ensures the safety and consistency of APIs.[1][3] The multi-tiered, orthogonal approach detailed in this guide provides a robust framework for the comprehensive analysis of commercial 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde batches. By integrating established techniques like HPLC and GC-MS with advanced methods such as HRMS and qNMR, researchers can confidently identify and quantify impurities, meet stringent regulatory requirements, and ultimately safeguard public health.[2][13] The validation of these analytical procedures is paramount to guaranteeing reliable and reproducible results throughout the drug development lifecycle.[14]
References
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- (2024, August 8).
- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
- Open Access Journals - Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF REL
- ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.
- ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR)
- FDA. Guidance for Industry - Q3A Impurities in New Drug Substances.
- ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
- European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- Intertek. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis.
- (2018, September 21). Impurity Profiling In Pharmaceuticals: A Review.
- ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
- (2017, April 19).
- European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- IKEV. (1996, November 6). VALIDATION OF ANALYTICAL PROCEDURES: METHODOLOGY.
- Purity by Absolute qNMR Instructions.
- PubMed. (2016, May 25). Analytical advances in pharmaceutical impurity profiling.
- FDA. Q2(R2)
- Almac Group. Almac Voice.
- ResolveMass Laboratories Inc. (2026, February 7).
- Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
- (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- LCGC International. (2010, March 31). Method Development for Drug Impurity Profiling: Part 1.
- (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
- ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
- Agilent. (2021, July 29). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances.
- Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis.
- ResearchGate. (2025, August 6). Determination of organic volatile impurities in active pharmaceutical ingredients | Request PDF.
- ResearchGate. (2025, August 6). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI) | Request PDF.
- PubChem. 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde.
- (2013, October 13). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
- KTU ePubl.
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Safety Operating Guide
Proper Disposal Procedures: 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde
Part 1: Executive Summary & Core Directive
1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde (CAS: 304693-70-7) is a nitrogen-containing heterocyclic aldehyde used primarily as a building block in pharmaceutical synthesis. While not classified as a P-listed or U-listed acute toxin under federal RCRA guidelines, its disposal requires strict adherence to protocols preventing uncontrolled oxidation and environmental release .
Immediate Action Required:
-
Segregation: Isolate from strong oxidizers (e.g., nitric acid, permanganates) and strong bases immediately.
-
Stabilization: If the material is old or shows signs of crystallization/discoloration, verify peroxide absence (due to the ether linkage) before consolidation.
-
Disposal Method: High-temperature incineration with nitrogen oxide (NOx) scrubbing is the only acceptable disposal route.
Part 2: Hazard Assessment & Chemical Profile[1]
To dispose of this chemical safely, one must understand the functional groups driving its reactivity.
Chemical Profile Table[2][3][4]
| Feature | Specification | Disposal Implication |
| CAS Number | 304693-70-7 | Unique identifier for waste manifesting. |
| Molecular Formula | C₈H₁₂N₂O₂ | High Nitrogen content generates NOx upon combustion; requires scrubbed incineration. |
| Functional Groups | Pyrazole, Aldehyde, Ether | Aldehyde: Risk of autoxidation to carboxylic acid (exothermic). Ether: Low but non-zero risk of peroxide formation upon long-term storage. |
| Physical State | Solid (Low MP) or Oil | May require dissolution in a combustible solvent for bulk liquid waste streams. |
| GHS Hazards | H315, H319, H335 | Irritant to eyes, skin, and respiratory system. PPE is mandatory. |
The "Why" Behind the Protocol (Scientific Integrity)
-
Aldehyde Autoxidation: The aldehyde moiety at position 4 is susceptible to air oxidation, converting to the corresponding carboxylic acid. While not explosive, this reaction is exothermic and changes the pH of the waste stream. Protocol: Waste containers must be air-tight and headspace minimized.
-
Nitrogen Heterocycle Stability: The pyrazole ring is thermally stable and resistant to biological degradation. Releasing this into aqueous waste streams (drains) is prohibited as it can persist in the environment.[1] Protocol: Zero-discharge to sewer; thermal destruction is required to break the ring.
Part 3: Disposal Workflow & Logic
The following diagram illustrates the decision logic for disposing of 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde.
Figure 1: Decision tree for the safe segregation and packaging of pyrazole-aldehyde waste.
Part 4: Detailed Step-by-Step Protocol
Phase 1: Pre-Disposal Stabilization
Objective: Ensure the chemical is stable enough for storage and transport.
-
Peroxide Test (If stored > 1 year):
-
Although the ethoxyethyl group is less prone to peroxidation than diethyl ether, the presence of the ether linkage warrants caution.
-
Test: Use a standard starch-iodide strip. If positive, treat with ferrous sulfate solution before disposal.
-
-
pH Neutrality Check:
-
If the material has oxidized, it may be acidic.[1] Check pH with litmus paper.
-
Action: If pH < 4, neutralize carefully with dilute Sodium Bicarbonate (NaHCO₃) to pH 6-8 to prevent corrosion of waste drums.
-
Phase 2: Packaging & Segregation
Objective: Prevent incompatibility reactions.
-
Select Container:
-
Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar.
-
Liquids: Use an amber glass bottle or HDPE carboy. Avoid metal containers as aldehydes can react with certain metals over time.
-
-
Solvent Compatibility (For Liquid Waste):
-
Compatible solvents for dissolution: Acetone, Ethyl Acetate, Dichloromethane (keep separate if halogenated waste is segregated).
-
Do NOT mix with: Alcohols (methanol/ethanol) if strong acid catalysts are present (risk of acetal formation), though generally safe in neutral waste.
-
-
Segregation Rule:
-
CRITICAL: Never place in the same container as Nitric Acid, Perchloric Acid, or Chromic Acid. The oxidation of the aldehyde by these agents can be violent.
-
Phase 3: Labeling & Handoff
Objective: Regulatory compliance (RCRA/local laws).
-
Label Details:
-
Chemical Name: 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde (No abbreviations).
-
Hazards: Irritant, Combustible (if in solvent).
-
Waste Stream: "Non-Halogenated Organic Waste" (unless dissolved in DCM/Chloroform).
-
-
Waste Codes (USA - RCRA):
-
This specific chemical is not P or U listed.
-
If the waste stream is ignitable (Flash point < 60°C due to solvents): D001 .[2]
-
Otherwise, label as "Non-Regulated Chemical Waste" pending incineration, or follow state-specific "Hazardous Waste" designations (e.g., California Title 22).
-
Part 5: Emergency Procedures (Spill Contingency)
In the event of a benchtop spill during transfer:
-
Evacuate & Ventilate: The aldehyde vapor causes respiratory irritation (H335). Clear the immediate area.[3][4][5][6][7][8]
-
PPE: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat.
-
Containment:
-
Solid: Cover with wet paper towels to prevent dust, then sweep up carefully.
-
Liquid/Oil: Absorb with vermiculite or sand. Do not use sawdust (combustible organic + aldehyde risk).
-
-
Decontamination: Wipe the surface with a mild soap solution, followed by water. Place all cleanup materials into the solid hazardous waste bin.
Part 6: References
-
PubChem. (2023). 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde Compound Summary. National Library of Medicine. [Link](Note: Used as the closest structural analog for toxicity data).
-
United States Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]
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- 8. rustoleum.com [rustoleum.com]
Comprehensive Guide to Personal Protective Equipment for Handling 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde
This document provides essential safety protocols and operational guidance for the handling of 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde. As a trusted partner in your research, our goal is to furnish you with the critical information necessary to ensure laboratory safety and procedural integrity. This guide is structured to explain the causality behind each recommendation, empowering you to work safely and effectively.
Hazard Assessment and Chemical Profile
A thorough understanding of the potential hazards is the foundation of a robust safety plan. 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde is a molecule possessing three key functional groups: a pyrazole ring, an aldehyde, and an ether linkage. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a reliable hazard profile can be constructed by analyzing these components and data from structurally similar molecules.
A close analog, 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde, is classified under the Globally Harmonized System (GHS) with the following warnings:
-
H315: Causes skin irritation[1].
-
H319: Causes serious eye irritation[1].
-
H335: May cause respiratory irritation[1].
These hazards are consistent with the known properties of aldehydes, which can irritate the skin, eyes, and respiratory tract.[2][3][4] The pyrazole moiety, while a stable aromatic heterocycle, can also be implicated in skin and eye irritation in various derivatives.[4][5]
Inferred Hazard Profile:
| Hazard Type | Potential Effect | Justification |
|---|---|---|
| Skin Contact | Causes skin irritation, potential for sensitization.[1][4][6] | Aldehyde and pyrazole functional groups are known irritants. |
| Eye Contact | Causes serious eye irritation, potential for damage.[1][2][4][6] | Aldehydes are particularly hazardous to the eyes. |
| Inhalation | May cause respiratory tract irritation.[1][2][3][6] | Aldehydes are often volatile and can be easily inhaled. |
| Ingestion | Harmful if swallowed.[4][6] | Assumed based on general toxicity of related aldehydes and pyrazoles. |
Core Personal Protective Equipment (PPE) Protocol
Based on the hazard assessment, a multi-layered PPE approach is mandatory. The following table summarizes the required equipment, specifications, and the rationale for each.
| Body Area | Required PPE | Specifications and Rationale |
| Hands | Double-gloving with nitrile gloves. | Inner Glove: Standard nitrile exam glove. Outer Glove: Thicker (e.g., >5-mil) nitrile or butyl rubber gloves. This provides robust protection against aldehydes and ethers.[7][8] Latex gloves are not recommended as many chemicals, including glutaraldehyde, can readily pass through them.[9] Gloves must be changed immediately upon contamination.[8][10] |
| Eyes/Face | Chemical splash goggles. | Must provide a complete seal around the eyes to protect against splashes and vapors.[9][11] |
| Eyes/Face (High-Risk) | Full-face shield worn over goggles. | Required when handling larger quantities (>50 mL), during transfers, or any operation with a significant splash potential.[9][12] |
| Body | Flame-resistant lab coat. | Provides a primary barrier against incidental splashes. Should be kept fully buttoned.[9] |
| Body (High-Risk) | Chemical-resistant apron. | Worn over the lab coat during pouring or transfer operations to protect against significant splashes.[9] |
| Respiratory | Use within a certified chemical fume hood. | All handling of the solid or its solutions must be performed in a fume hood to mitigate inhalation risk.[11] An N95 mask is not sufficient for chemical vapor protection. |
Operational Workflow: From Bench to Waste
Adherence to a strict operational workflow is critical for minimizing exposure risk. The following diagram outlines the essential steps for handling 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde.
Caption: Figure 1: Standard Handling Workflow
Emergency Procedures: A Self-Validating Response System
Immediate and correct action during an exposure is critical. All personnel must be familiar with the location of safety showers and eyewash stations.[11][13]
Emergency Response Logic:
Caption: Figure 2: Emergency Response Protocol
Spill Management:
-
Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or outside of a fume hood.[2][14]
-
Restrict Access: Secure the area to prevent entry.[11]
-
PPE: Do not attempt cleanup without the proper PPE, including respiratory protection if necessary.[9][14]
-
Containment: Absorb the spill with an inert material like vermiculite or dry sand.[2][14]
-
Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[2]
-
Decontamination: Clean the spill area thoroughly.
Storage and Disposal Plan
Proper storage and disposal are integral to the chemical's lifecycle management and overall laboratory safety.
Storage:
-
Container: Store in a tightly sealed, clearly labeled container.[4][15]
-
Environment: Keep in a cool, dry, and well-ventilated area away from heat and direct sunlight.[13][15][16][17] Pyrazole derivatives can be susceptible to oxidation and degradation from light or heat.[15][16]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[15]
Disposal:
-
Classification: 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde and any materials contaminated with it must be treated as hazardous waste.[2][11]
-
Procedure: Dispose of the chemical and its containers in accordance with all local, state, and federal regulations.[4][13] Do not dispose of it down the drain.[11] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[11]
By integrating these scientifically-grounded protocols into your daily operations, you build a culture of safety and ensure the integrity of your research.
References
- Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. (n.d.). CDC.
- Formaldehyde - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- Stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole. (n.d.). Benchchem.
- Formaldehyde Safety Guidelines. (n.d.). Concordia University.
- Formaldehyde Safety & Hazards. (n.d.). Lab Alley.
- Personal Protective Equipment (PPE). (n.d.). University of Tennessee Knoxville EHS.
- Formaldehyde - Incident management. (n.d.). GOV.UK.
- Formaldehyde Safety Tips & Health Hazards from the SDS. (2016, June 22). VelocityEHS.
- Safety Data Sheet for 3-Phenyl-1H-pyrazole-4-carboxaldehyde. (2025, December 19). Fisher Scientific.
- OSHA Glove Selection Chart. (n.d.). University of Cincinnati Environmental Health and Safety.
- How can we store Pyrazolin from chalcone and hydrazine hydrate? (2016, March 27). ResearchGate.
- Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Minnesota Environmental Health and Safety.
- Safety data sheet for a pyrazole-4-carboxamide derivative. (n.d.). BASF.
- Nitrile Glove Chemical-Compatibility Reference. (n.d.). University of Pennsylvania EHRS.
- Safety Data Sheet for 1-Methyl-1H-pyrazole-4-carboxaldehyde. (2025, December 26). Fisher Scientific.
- 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde - PubChem. (n.d.). National Center for Biotechnology Information.
- Safety Data Sheet for (S)-(–)-5-(2-Pyrrolidinyl)-1H-tetrazole. (2025, April 24). Sigma-Aldrich.
- Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
